molecular formula C14H17ClN2O2 B1222924 Imiloxan hydrochloride CAS No. 86710-23-8

Imiloxan hydrochloride

Katalognummer: B1222924
CAS-Nummer: 86710-23-8
Molekulargewicht: 280.75 g/mol
InChI-Schlüssel: ANDJPJNFVJXEKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imiloxan hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2O2 and its molecular weight is 280.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJPJNFVJXEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017546
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86710-23-8, 81167-22-8
Record name Imiloxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMILOXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imiloxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenergic receptor (adrenoceptor). This technical guide provides a comprehensive overview of its mechanism of action, detailing its binding affinity, receptor selectivity, and the subsequent effects on intracellular signaling pathways. The information presented herein is supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of adrenergic pharmacology and the development of novel therapeutics targeting the α2-adrenoceptor family.

Introduction to this compound

This compound is an imidazole derivative that has been instrumental in the pharmacological characterization of α2-adrenoceptor subtypes.[1][2][3] Its high selectivity for the α2B subtype over the α2A and α2C subtypes, as well as its low affinity for α1-adrenoceptors, has established it as a critical tool for elucidating the distinct physiological roles of these receptors.[4][5] Initially investigated for its potential as an antidepressant, its primary utility is now in preclinical research to differentiate the functions of α2-adrenoceptor subtypes.[1]

Core Mechanism of Action: Selective α2B-Adrenoceptor Antagonism

The primary mechanism of action of this compound is the competitive and selective blockade of the α2B-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1]

Adrenoceptor Classification and Imiloxan's Target

Adrenoceptors are broadly classified into α and β types, with further subdivisions. The α2-adrenoceptors are comprised of three subtypes: α2A, α2B, and α2C. Imiloxan exhibits a distinct preference for the α2B subtype.

Adrenoceptors Adrenoceptors alpha_receptors α-Adrenoceptors Adrenoceptors->alpha_receptors beta_receptors β-Adrenoceptors Adrenoceptors->beta_receptors alpha1 α1 alpha_receptors->alpha1 alpha2 α2 alpha_receptors->alpha2 alpha2A α2A alpha2->alpha2A alpha2B α2B alpha2->alpha2B alpha2C α2C alpha2->alpha2C Imiloxan Imiloxan Imiloxan->alpha2B  Antagonist

Figure 1: Classification of Adrenoceptors and Imiloxan's Target (Within 100 characters)

Quantitative Pharmacological Data

The selectivity of imiloxan is quantified by its binding affinity (pKi) for various adrenoceptor subtypes. The data presented below is derived from radioligand binding studies, primarily from the seminal work of Michel et al. (1990), which characterized imiloxan's selectivity profile.

CompoundReceptor SubtypeTissue/Cell LinepKiKi (nM)Selectivity (α2A/α2B)Reference
Imiloxan α2B Rat Kidney7.26 55 -[5]
Imiloxan α2A Rabbit Spleen< 5.5 > 3162 ~55-fold [5]
Prazosinα2BRat Kidney7.8913-[5]
Prazosinα2ARabbit Spleen6.40398-[5]
Oxymetazolineα2BRat Kidney6.70200-[5]
Oxymetazolineα2ARabbit Spleen8.305-[5]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value for Imiloxan at the α2A receptor is an estimated value based on the reported lack of significant displacement at the concentrations tested.

Intracellular Signaling Pathways

α2-Adrenoceptors are canonically coupled to the inhibitory G protein, Gi. However, evidence also suggests non-canonical signaling pathways. Imiloxan, as an antagonist, blocks these agonist-induced signaling events.

Canonical Gi-Coupled Pathway

Activation of the α2B-adrenoceptor by an agonist (e.g., norepinephrine) leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. Gαi subsequently inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA). By blocking the receptor, imiloxan prevents this inhibitory cascade, thereby maintaining or increasing cAMP levels in the presence of an agonist.

cluster_membrane Cell Membrane Imiloxan Imiloxan alpha2B α2B Receptor Imiloxan->alpha2B Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2B Gi Gi Protein alpha2B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activates Response Decreased Cellular Response PKA->Response

Figure 2: Canonical α2B-Adrenoceptor Signaling Pathway (Within 100 characters)
Non-Canonical MAPK/ERK Pathway Activation

Some studies have shown that α2B-adrenoceptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This process is thought to be Gi-dependent and may involve transactivation of the Epidermal Growth Factor Receptor (EGFR). As an antagonist, imiloxan would also block this agonist-induced pathway.

cluster_membrane Cell Membrane Imiloxan Imiloxan alpha2B α2B Receptor Imiloxan->alpha2B Blocks Agonist Agonist Agonist->alpha2B Gi Gi Protein alpha2B->Gi EGFR EGFR Gi->EGFR Transactivates Shc Shc EGFR->Shc Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Gene Transcription, Proliferation ERK->Response

Figure 3: Non-Canonical α2B-Adrenoceptor MAPK/ERK Pathway (Within 100 characters)

Experimental Protocols

The following protocols are based on the methodologies used in the characterization of imiloxan's binding affinity at α2-adrenoceptors.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., imiloxan) for α2-adrenoceptors using a radiolabeled antagonist.

5.1.1. Materials

  • Tissues: Rabbit spleen (as a source of α2A-adrenoceptors) and rat kidney (as a source of α2B-adrenoceptors).[5]

  • Radioligand: [3H]-Rauwolscine (a non-selective α2-adrenoceptor antagonist).[5]

  • Test Compound: this compound.

  • Buffer: 50 mM Tris-HCl, pH 7.7.

  • Non-specific binding control: 10 µM Phentolamine.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B).

  • Instrumentation: Scintillation counter.

5.1.2. Membrane Preparation

  • Homogenize fresh or frozen tissue in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

5.1.3. Assay Procedure

  • In a 96-well plate, combine:

    • Membrane preparation.

    • [3H]-Rauwolscine (at a final concentration near its Kd, typically 0.5-2.0 nM).

    • Varying concentrations of this compound.

    • Buffer to a final volume of 250-500 µL.

  • For determination of non-specific binding, a parallel set of tubes containing 10 µM phentolamine instead of imiloxan is prepared.

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

5.1.4. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the imiloxan concentration.

  • Determine the IC50 value (the concentration of imiloxan that inhibits 50% of specific [3H]-Rauwolscine binding) using non-linear regression analysis.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Tissue Homogenization (e.g., Rabbit Spleen, Rat Kidney) B Differential Centrifugation to Isolate Membranes A->B C Incubation: Membranes + [3H]-Rauwolscine + Imiloxan (variable conc.) B->C D Rapid Vacuum Filtration (Separates Bound from Free Ligand) C->D E Scintillation Counting (Measures Radioactivity) D->E F Data Analysis: IC50 Determination & Ki Calculation (Cheng-Prusoff) E->F

Figure 4: Workflow for Radioligand Binding Assay (Within 100 characters)

Conclusion

This compound is a highly selective α2B-adrenoceptor antagonist, a property that is quantitatively supported by its significantly higher binding affinity for this subtype compared to α2A and other adrenoceptors. Its mechanism of action involves the blockade of both canonical Gi-coupled signaling, which modulates cAMP levels, and potentially non-canonical pathways such as MAPK/ERK activation. The detailed protocols provided herein offer a foundation for the continued use of imiloxan as a precise pharmacological tool in the ongoing investigation of adrenergic receptor function and the development of subtype-selective therapeutics.

References

Imiloxan Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imiloxan hydrochloride is a potent and highly selective α₂-adrenoceptor antagonist, with a marked preference for the α₂B subtype.[1][2][3] This selectivity renders it an invaluable pharmacological tool in research for differentiating the physiological and pathological roles of α₂-adrenoceptor subtypes.[4][5] Originally investigated as an antidepressant, its development was halted due to hypersensitivity reactions.[3] However, this history has given it a secondary application in modern toxicological research as a model compound for studying the formation of reactive metabolites and idiosyncratic drug toxicity.[3] This guide provides an in-depth overview of Imiloxan's mechanism of action, quantitative binding data, key experimental protocols, and its principal applications in a research context.

Core Mechanism of Action

This compound functions as a competitive antagonist at α₂-adrenergic receptors. Its research utility is derived from its high selectivity for the α₂B adrenoceptor subtype over the α₂A and α₂C subtypes.[2] α₂-receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couple to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. By binding to the α₂B receptor without activating it, Imiloxan blocks the binding of endogenous agonists, thereby preventing the initiation of this inhibitory downstream signaling cascade.

cluster_membrane Cell Membrane receptor α₂B-Adrenoceptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Converts norepi Norepinephrine (Agonist) norepi->receptor Binds & Activates imiloxan Imiloxan (Antagonist) imiloxan->receptor Binds & Blocks atp ATP atp->ac response Inhibition of Downstream Cellular Response camp->response

Figure 1: Antagonistic action of Imiloxan on the α₂B-adrenoceptor signaling pathway.

Quantitative Receptor Binding Data

The affinity of this compound for human α₂-adrenoceptor subtypes has been characterized in radioligand binding studies. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), highlights its selectivity. A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypepKi ValueSelectivity (Fold) vs α₂AReference
Imiloxan Human α₂A5.88 ± 0.03-[2]
Human α₂B 6.48 ± 0.05 4.0 [2]
Human α₂C6.27 ± 0.032.5[2]
Imiloxan Human α₂B 7.26 55

Note: Differences in reported pKi and selectivity values can arise from variations in experimental systems, such as the cell line used for receptor expression and the specific radioligand employed.

Detailed Experimental Protocols

Imiloxan's research applications primarily involve two key types of experiments: competitive radioligand binding assays to determine receptor affinity and selectivity, and in vitro metabolism assays to assess its potential for bioactivation.

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Imiloxan for α₂-adrenoceptor subtypes. It involves measuring the ability of Imiloxan to compete with a radiolabeled ligand for binding to the receptor.

Objective: To calculate the inhibition constant (Ki) of Imiloxan at human α₂A, α₂B, and α₂C adrenoceptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single human α₂-adrenoceptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: A non-subtype-selective α₂-antagonist, such as [³H]-Rauwolscine or [³H]-Yohimbine, at a concentration near its Kd.

  • Test Compound: this compound, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled α₂-antagonist (e.g., 10 µM phentolamine).

  • Incubation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester (e.g., Brandel) with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in the incubation buffer and determine the protein concentration (e.g., via Bradford assay).[6]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane suspension + radioligand + vehicle.

    • Non-specific Binding: Membrane suspension + radioligand + non-specific binding control.

    • Competitive Binding: Membrane suspension + radioligand + varying concentrations of Imiloxan.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5][6]

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding DPM) - (Non-specific Binding DPM).

    • Plot the percentage of specific binding against the logarithm of the Imiloxan concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Imiloxan that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

start Start: Membranes expressing α₂-receptor subtype setup Set up 96-well plate: Membranes + [³H]Radioligand + Imiloxan (dilution series) start->setup incubate Incubate to reach equilibrium (e.g., 25°C, 60 min) setup->incubate filter Rapid Filtration (Cell Harvester) to separate bound/free ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Plot % Inhibition vs [Imiloxan] Determine IC₅₀ count->analyze calculate Calculate Ki value using Cheng-Prusoff Equation analyze->calculate end End: Affinity Constant (Ki) Determined calculate->end

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Protocol: In Vitro Microsomal Covalent Binding Assay

This protocol is used to assess the potential of Imiloxan to form reactive metabolites that bind irreversibly to proteins, a key indicator of potential idiosyncratic toxicity.

Objective: To quantify the extent of covalent binding of radiolabeled Imiloxan to human liver microsomal proteins following metabolic activation.

Materials:

  • Microsomes: Pooled human liver microsomes (HLM).

  • Radiolabeled Compound: [¹⁴C]-Imiloxan or [³H]-Imiloxan of known specific activity.

  • Cofactor System: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Positive Control: A compound known to exhibit high covalent binding (e.g., imipramine).[8]

  • Trapping Agent (Optional): Glutathione (GSH) can be included to trap certain soft electrophiles and see if it reduces binding.

  • Precipitating Solvent: Ice-cold acetonitrile or methanol to precipitate proteins.

  • Washing Solvents: A series of solvents (e.g., methanol, acetonitrile) to wash the protein pellet and remove non-covalently bound radioactivity.

  • Solubilizer: A solution to solubilize the final protein pellet (e.g., 1N NaOH or a commercial product like Soluene).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Incubation Setup: Prepare incubation tubes containing:

    • Test Reaction: HLM, [¹⁴C]-Imiloxan, and the NADPH-regenerating system in phosphate buffer.

    • Negative Control: Same as the test reaction but without the NADPH-regenerating system to measure binding in the absence of metabolic activation.

  • Pre-incubation: Pre-incubate the microsomes and Imiloxan for a few minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system. Incubate at 37°C for a set time (e.g., 60 minutes).[8]

  • Protein Precipitation: Stop the reaction by adding a large volume of ice-cold organic solvent (e.g., acetonitrile) to precipitate the microsomal proteins.

  • Pellet Washing: Centrifuge the samples to pellet the protein. Discard the supernatant. Thoroughly wash the protein pellet multiple times with solvents like methanol/water mixtures to remove all non-covalently bound radioactivity.

  • Protein Solubilization: After the final wash and centrifugation, discard the supernatant and solubilize the protein pellet.

  • Quantification:

    • Take an aliquot of the solubilized protein for radioactivity measurement using a scintillation counter.

    • Take another aliquot to determine the protein concentration.

  • Data Analysis: Calculate the covalent binding in units of picomoles of drug equivalent bound per milligram of microsomal protein (pmol equiv/mg protein). Compare the binding in the presence and absence of NADPH to confirm that it is metabolism-dependent.

Research Applications

  • Pharmacological Tool for Receptor Subtype Characterization: Imiloxan's primary use is as a selective antagonist to isolate and study the function of the α₂B-adrenoceptor. By blocking this specific subtype, researchers can elucidate its role in various physiological processes, such as vasoconstriction, neurotransmitter release, and sympathetic outflow, distinct from the roles of α₂A and α₂C subtypes.[4][5][9]

  • Drug Metabolism and Toxicology: Due to its history of causing hypersensitivity, Imiloxan is used as a case study compound in drug metabolism research.[3] Studies using Imiloxan help researchers understand the mechanisms by which certain chemical structures are converted into reactive metabolites by liver enzymes (e.g., Cytochrome P450s). The covalent binding of these metabolites to cellular proteins is a key initiating event in many forms of drug-induced toxicity.[10][11] Investigating Imiloxan helps in developing predictive models for idiosyncratic adverse drug reactions.[3]

References

Imiloxan Hydrochloride: A Deep Dive into its Alpha-2B Adrenoceptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Imiloxan hydrochloride, with a specific focus on its remarkable selectivity as an antagonist for the alpha-2B adrenoceptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of novel therapeutics targeting this receptor subtype.

Introduction

This compound is a potent and highly selective alpha-2 adrenoceptor antagonist. It has been instrumental as a pharmacological tool for the differentiation of alpha-2 adrenoceptor subtypes.[1] The alpha-2 adrenoceptors, a class of G protein-coupled receptors, are comprised of three subtypes: alpha-2A, alpha-2B, and alpha-2C. These receptors are key regulators of a multitude of physiological processes, and the development of subtype-selective ligands is crucial for dissecting their individual functions and for the design of targeted therapies with improved side-effect profiles. Imiloxan has been identified as a selective ligand for the alpha-2B subtype, making it an invaluable resource in adrenergic research.[2][3]

Quantitative Analysis of Adrenoceptor Selectivity

The selectivity of this compound has been quantitatively assessed through radioligand binding assays. The binding affinity of Imiloxan for various adrenoceptor subtypes is presented in Table 1. The data clearly illustrates the compound's preferential binding to the alpha-2B adrenoceptor.

Table 1: Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)pKiSelectivity (fold) vs. Alpha-2BReference
Alpha-2A Rabbit Spleen[3H]-Rauwolscine2756.5655-fold lowerMichel et al., 1990
Alpha-2B Rat Kidney[3H]-Rauwolscine58.30-Michel et al., 1990

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenoceptor Subtype Selectivity

The following protocol is a detailed methodology adapted from the key study by Michel et al. (1990) that established the alpha-2B selectivity of Imiloxan.

Objective: To determine the binding affinity (Ki) of this compound for alpha-2A and alpha-2B adrenoceptors using tissues enriched in each subtype.

Materials:

  • Tissues: Rabbit spleen (for alpha-2A) and rat kidney (for alpha-2B).

  • Radioligand: [3H]-Rauwolscine.

  • Competitor: this compound.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Apparatus: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh rabbit spleen and rat kidney tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 48,000 x g for 15 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of various concentrations of this compound.

      • 50 µL of [3H]-Rauwolscine (at a final concentration close to its Kd).

      • 150 µL of the prepared membrane suspension (containing a specific amount of protein).

    • For determination of non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine) instead of Imiloxan.

    • Incubate the plates at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Imiloxan concentration to obtain an IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay for Alpha-2 Adrenoceptor Antagonism

This protocol describes a general method for assessing the functional antagonist activity of Imiloxan at alpha-2 adrenoceptors using an isolated tissue preparation.

Objective: To determine the ability of Imiloxan to antagonize agonist-induced contractions in a tissue expressing alpha-2 adrenoceptors.

Materials:

  • Tissue: Rat vas deferens or another suitable smooth muscle preparation expressing alpha-2 adrenoceptors.

  • Agonist: An alpha-2 adrenoceptor agonist (e.g., UK-14,304).

  • Antagonist: this compound.

  • Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Apparatus: Isolated tissue bath system with force transducers and a data acquisition system.

Procedure:

  • Tissue Preparation:

    • Dissect the tissue in cold Krebs-Henseleit solution.

    • Mount the tissue in the isolated tissue baths containing Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular changes of the buffer.

  • Concentration-Response Curve to Agonist:

    • Generate a cumulative concentration-response curve for the alpha-2 agonist to establish a baseline contractile response.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Repeat Agonist Concentration-Response Curve:

    • In the continued presence of Imiloxan, generate a second cumulative concentration-response curve for the alpha-2 agonist.

  • Data Analysis:

    • Compare the agonist concentration-response curves in the absence and presence of Imiloxan.

    • A rightward shift in the concentration-response curve in the presence of Imiloxan indicates competitive antagonism.

    • Calculate the pA2 value to quantify the antagonist potency of Imiloxan.

Signaling Pathways of the Alpha-2B Adrenoceptor

The alpha-2B adrenoceptor, like other alpha-2 subtypes, is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling cascade is more complex and involves other downstream effectors.

Canonical Gi-Coupled Pathway

Upon agonist binding, the alpha-2B adrenoceptor undergoes a conformational change, leading to the activation of Gi proteins. The activated Gαi subunit inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist ADRA2B α2B-Adrenoceptor Agonist->ADRA2B G_protein Gi/o Protein (α, β, γ) ADRA2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Imiloxan Imiloxan (Antagonist) Imiloxan->ADRA2B Blocks

Caption: Canonical Gi-coupled signaling pathway of the alpha-2B adrenoceptor.

Non-Canonical MAPK/ERK Pathway

In addition to the canonical pathway, the alpha-2B adrenoceptor can also activate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. This can occur through various mechanisms, including Gβγ-mediated activation of Src kinase and subsequent transactivation of the epidermal growth factor receptor (EGFR).

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist ADRA2B α2B-Adrenoceptor Agonist->ADRA2B G_protein Gi/o Protein (βγ subunit) ADRA2B->G_protein Activates Src Src Kinase G_protein->Src Activates EGFR EGFR Src->EGFR Transactivates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Imiloxan Imiloxan (Antagonist) Imiloxan->ADRA2B Blocks

Caption: Non-canonical MAPK/ERK signaling pathway activated by the alpha-2B adrenoceptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the selectivity of a compound like Imiloxan using radioligand binding assays.

experimental_workflow start Start tissue_prep Tissue Preparation (e.g., Rabbit Spleen for α2A, Rat Kidney for α2B) start->tissue_prep membrane_isolation Membrane Isolation (Homogenization & Centrifugation) tissue_prep->membrane_isolation binding_assay Radioligand Competition Binding Assay membrane_isolation->binding_assay filtration Filtration & Washing binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Determination) scintillation->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

Caption: Workflow for determining adrenoceptor subtype selectivity.

Conclusion

This compound stands out as a critical pharmacological tool due to its high selectivity for the alpha-2B adrenoceptor. The quantitative data from radioligand binding assays unequivocally demonstrate its preference for this subtype over the alpha-2A adrenoceptor. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to replicate or build upon these findings. Furthermore, the elucidation of the dual signaling pathways of the alpha-2B adrenoceptor highlights the complexity of adrenergic signaling and underscores the importance of selective ligands like Imiloxan in dissecting these intricate networks. This technical guide serves as a valuable resource for the scientific community, facilitating further research into the physiological and pathophysiological roles of the alpha-2B adrenoceptor and the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Discovery and History of Imiloxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride (formerly RS 21361) is a potent and selective α2B-adrenoceptor antagonist that emerged from research programs in the early 1980s. Initially investigated as a potential antidepressant, its development was halted in Phase I clinical trials due to hypersensitivity reactions. Despite its withdrawal from the clinical development pipeline, Imiloxan remains a valuable pharmacological tool for researchers investigating the physiological and pathological roles of α2-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and synthetic chemistry of this compound, with a focus on the experimental data and protocols that defined its scientific utility.

Introduction

This compound is a substituted imidazole derivative that gained prominence for its high selectivity as an antagonist for the α2B-adrenoceptor subtype.[1][2] Developed by Syntex (later Roche Bioscience), it was one of the first compounds to allow for the pharmacological dissection of α2-adrenoceptor subtypes.[1][3] The α2-adrenoceptors, a class of G protein-coupled receptors, are crucial regulators of sympathetic nervous system activity and are implicated in a wide range of physiological processes, including blood pressure regulation, neurotransmitter release, and metabolic functions. The discovery of subtype-selective ligands like Imiloxan was a significant step forward in understanding the distinct roles of the α2A, α2B, and α2C adrenoceptors.

This guide will detail the key experiments that established the pharmacological profile of Imiloxan, provide available quantitative data in a structured format, and outline the experimental protocols for its synthesis and key assays. Furthermore, it will explore the reasons for its discontinuation from clinical development, including its metabolism and the nature of the observed hypersensitivity reactions.

Discovery and Development History

Imiloxan was identified in the early 1980s as part of a research program aimed at developing selective α2-adrenoceptor antagonists.[2] The initial hypothesis was that by selectively blocking presynaptic α2-adrenoceptors, which normally inhibit norepinephrine release, an antidepressant effect could be achieved through enhanced noradrenergic neurotransmission.

The development of Imiloxan, also known as RS 21361, progressed to Phase I clinical trials for the treatment of depression. However, the trials were terminated due to the occurrence of hypersensitivity reactions in participants.[4] Subsequent in vitro metabolism studies have suggested that Imiloxan can form reactive metabolites, which may have contributed to these adverse effects.[4]

Despite its failure to reach the market as a therapeutic agent, the high selectivity of Imiloxan for the α2B-adrenoceptor subtype has made it an indispensable tool in pharmacological research.[1]

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of α2-adrenoceptors, with a pronounced selectivity for the α2B subtype.[1] α2-Adrenoceptors are coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous agonists like norepinephrine and epinephrine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of these agonists, Imiloxan prevents this signaling cascade.

cluster_membrane Cell Membrane Imiloxan Imiloxan a2_receptor α2B-Adrenoceptor Imiloxan->a2_receptor Antagonism Norepinephrine Norepinephrine Norepinephrine->a2_receptor Agonism g_protein Gi/o Protein a2_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition cAMP cAMP adenylyl_cyclase->cAMP Conversion ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Imiloxan's antagonistic action on the α2B-adrenoceptor signaling pathway.
Binding Affinity and Selectivity

The selectivity of Imiloxan for the α2B-adrenoceptor subtype was established through radioligand binding assays. The key study by Michel et al. (1990) utilized tissues endogenously expressing different α2-adrenoceptor subtypes: rabbit spleen (predominantly α2A) and rat kidney (predominantly α2B).

Adrenoceptor SubtypeRadioligandTissue SourcepKiKi (nM)Selectivity (fold)Reference
α2A [3H]-RauwolscineRabbit Spleen5.52 ± 0.083020-[1]
α2B [3H]-RauwolscineRat Kidney7.26 ± 0.055555-fold vs α2A[1]
α1 ->10,000>180-fold vs α2B[3]

Note: Data for α2C adrenoceptors from the primary literature is limited.

Key Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Subtype Selectivity

This protocol is adapted from the methods described by Michel et al. (1990).[1]

Objective: To determine the binding affinity (Ki) of this compound for α2A and α2B adrenoceptor subtypes.

Materials:

  • Tissues: Rabbit spleen and rat kidney.

  • Radioligand: [3H]-Rauwolscine.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding determination: 10 µM phentolamine.

  • Test compound: this compound.

  • Glass fiber filters (Whatman GF/B).

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rabbit spleen and rat kidney tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 100 µL membrane suspension, 50 µL [3H]-Rauwolscine (at a final concentration around its Kd), and 50 µL assay buffer.

      • Non-specific Binding: 100 µL membrane suspension, 50 µL [3H]-Rauwolscine, and 50 µL phentolamine (10 µM final concentration).

      • Displacement: 100 µL membrane suspension, 50 µL [3H]-Rauwolscine, and 50 µL of varying concentrations of this compound.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for this compound from the displacement curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start tissue Tissue Homogenization (Rabbit Spleen or Rat Kidney) start->tissue centrifuge1 Low-Speed Centrifugation (500 x g) tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (40,000 x g) supernatant1->centrifuge2 pellet1 Collect Membrane Pellet centrifuge2->pellet1 wash Wash Pellet pellet1->wash resuspend Resuspend in Assay Buffer wash->resuspend assay_setup Set up Binding Assay (Total, Non-specific, Displacement) resuspend->assay_setup incubation Incubate at 25°C for 60 min assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end imidate Imidate Derivative imidazole_ring Imidazole Ring Formation imidate->imidazole_ring aminoacetaldehyde Aminoacetaldehyde Diethyl Acetal aminoacetaldehyde->imidazole_ring imidazole 2-(hydroxymethyl)imidazole imidazole_ring->imidazole n_alkylation N-Alkylation imidazole->n_alkylation ethyl_iodide Ethyl Iodide ethyl_iodide->n_alkylation ethyl_imidazole 1-Ethyl-2-(hydroxymethyl)imidazole n_alkylation->ethyl_imidazole coupling Coupling Reaction ethyl_imidazole->coupling benzodioxane 2-(chloromethyl)-1,4-benzodioxane benzodioxane->coupling imiloxan_base Imiloxan (free base) coupling->imiloxan_base salt_formation Salt Formation imiloxan_base->salt_formation hcl HCl hcl->salt_formation imiloxan_hcl This compound salt_formation->imiloxan_hcl Imiloxan Imiloxan Metabolism Metabolism (e.g., CYP450 oxidation) Imiloxan->Metabolism Reactive_Metabolite Reactive Metabolite (Electrophilic Intermediate) Metabolism->Reactive_Metabolite Haptenation Haptenation (Covalent Binding) Reactive_Metabolite->Haptenation Protein Endogenous Protein Protein->Haptenation Hapten_Protein_Complex Hapten-Protein Complex Haptenation->Hapten_Protein_Complex APC Antigen Presenting Cell (APC) Hapten_Protein_Complex->APC Uptake and Processing T_Cell_Activation T-Cell Activation APC->T_Cell_Activation Presentation Immune_Response Immune Response (e.g., Cytokine Release, Inflammation) T_Cell_Activation->Immune_Response Hypersensitivity Hypersensitivity Reaction Immune_Response->Hypersensitivity

References

Imiloxan hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and selective antagonist of the α2B-adrenoceptor, a G protein-coupled receptor involved in various physiological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of its synthesis are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt of Imiloxan. Its chemical structure is characterized by an imidazole ring linked to a benzodioxan moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-1-ethyl-1H-imidazole hydrochloride[1]
CAS Number 86710-23-8; 81167-22-8[2][3]
Molecular Formula C₁₄H₁₆N₂O₂ · HCl[3]
Molecular Weight 280.75 g/mol [2][3]
Appearance Solid
Purity >98%[2]
Solubility Soluble in water to 100 mM[2]
SMILES CCn1ccnc1CC2COc3ccccc3O2.Cl[1]
InChI InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H[1]

Pharmacology and Mechanism of Action

This compound is a highly selective antagonist of the α2B-adrenergic receptor.[1] The α2-adrenergic receptors are a class of G protein-coupled receptors that are categorized into three subtypes: α2A, α2B, and α2C.[4][5] this compound exhibits a significantly higher affinity for the α2B subtype compared to the α2A and α2C subtypes, making it a valuable tool for differentiating the physiological roles of these receptor subtypes.[1]

Table 2: Pharmacological Profile of this compound

ParameterReceptor SubtypeValueReference(s)
pKi α2B-adrenoceptor7.26[1]
Selectivity α2B vs. α2A55-fold higher affinity for α2B[1]
Mechanism of Action

The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi).[4] Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] As an antagonist, this compound binds to the α2B-adrenoceptor but does not activate it. Instead, it blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade.

Signaling Pathway

The binding of an agonist to the α2B-adrenoceptor initiates a signaling cascade that modulates cellular function. This compound, by blocking this initial step, inhibits these downstream effects.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Imiloxan Imiloxan hydrochloride Receptor α2B-Adrenoceptor Imiloxan->Receptor Binds & Blocks G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle contraction) PKA->Response Phosphorylates targets leading to Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds & Activates

Caption: Signaling pathway of the α2B-adrenoceptor and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This protocol is a representative method for determining the binding affinity of this compound to α2-adrenoceptor subtypes, adapted from the principles described in the literature.[1][6][7][8][9]

Objective: To determine the inhibitory constant (Ki) of this compound for α2A, α2B, and α2C adrenoceptor subtypes through competitive radioligand binding assays.

Materials:

  • Radioligand: [³H]-Rauwolscine or other suitable α2-adrenoceptor antagonist radioligand.

  • Competitor: this compound.

  • Membrane Preparations: Cell lines or tissues selectively expressing human α2A, α2B, or α2C adrenoceptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor subtypes of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparations using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of this compound:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled α2-adrenergic antagonist (e.g., 10 µM yohimbine) to saturate the receptors.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Prepare membrane homogenates (α2A, α2B, α2C expressing cells) C Set up 96-well plates: Total, Non-specific, and Competitive binding reactions A->C B Prepare radioligand ([³H]-Rauwolscine) and Imiloxan solutions B->C D Incubate to reach equilibrium C->D E Filter and wash to separate bound and free radioligand D->E F Measure radioactivity using scintillation counting E->F G Calculate specific binding, IC₅₀, and Ki values F->G

Caption: Experimental workflow for the radioligand binding assay.

Synthesis

A general synthetic route to Imiloxan involves the preparation of the imidazole portion followed by its N-alkylation with a suitable benzodioxane derivative. The final product is then converted to its hydrochloride salt. More detailed synthetic procedures can be found in the chemical literature.[10][11]

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of the α2B-adrenoceptor. Its high selectivity allows for the elucidation of the distinct physiological and pathological roles of this receptor subtype. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the α2B-adrenoceptor.

References

Preclinical Profile of Imiloxan Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imiloxan hydrochloride, also known as RS 21361, is a moderately potent and highly selective α2B-adrenoceptor antagonist.[1] Originally investigated as a potential antidepressant in the 1980s, its clinical development was halted due to hypersensitivity reactions observed in Phase 1 trials. Despite its discontinuation for therapeutic use, imiloxan remains a valuable pharmacological tool for researchers to differentiate the roles of α2-adrenoceptor subtypes. This document provides a comprehensive overview of the preclinical research findings for this compound, including its binding affinity, selectivity, and effects in in-vitro and in-vivo models, based on publicly available scientific literature.

Core Pharmacological Data

Imiloxan's primary mechanism of action is the competitive antagonism of the α2B-adrenergic receptor.[1][2][3] This receptor is a member of the G protein-coupled receptor (GPCR) family and is associated with the Gi/o heterotrimeric G-protein.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of this compound for human α2-adrenoceptor subtypes.

Receptor SubtypeRadioligandTissue/Cell LineLog KD (mean ± SEM)KD (nM)Selectivity Ratio (over α2A)Selectivity Ratio (over α2C)Reference
α2A [3H]-RauwolscineCHO-α2A cells-5.88 ± 0.031318--[4]
α2B [3H]-RauwolscineCHO-α2B cells-6.48 ± 0.053314.02.5[4]
α2C [3H]-RauwolscineCHO-α2C cells-6.27 ± 0.035372.5-[4]

Note: A pKi value of 7.26 for the α2B adrenoceptor has also been reported, which corresponds to a Ki of approximately 55 nM. It is also reported to have a 55-fold higher affinity for α2B compared to α2A adrenoceptors.

Experimental Protocols

Radioligand Binding Assays

The binding affinity of imiloxan has been determined using competitive radioligand binding assays.

Objective: To determine the affinity (KD) of imiloxan for α2-adrenoceptor subtypes.

General Protocol (based on Michel et al., 1990 and subsequent similar studies): [1][4]

  • Tissues/Cells:

    • For α2A-adrenoceptors: Rabbit spleen membranes, a tissue known to predominantly express the α2A subtype.[1][2][3]

    • For α2B-adrenoceptors: Rat kidney membranes, a tissue expressing a high proportion of the α2B subtype.[1][2][3]

    • Alternatively, Chinese Hamster Ovary (CHO) cells stably transfected with and expressing individual human α2A, α2B, or α2C adrenoceptor subtypes.[4]

  • Radioligand: [3H]-Rauwolscine, a non-selective α2-adrenoceptor antagonist, is typically used.[1][2][3]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Procedure:

    • Membrane preparations or whole cells are incubated with a fixed concentration of [3H]-Rauwolscine.

    • Increasing concentrations of this compound are added to compete for binding to the receptors.

    • Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., phentolamine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of imiloxan that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki (or KD) value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cardiovascular Studies in Pithed Rats

Objective: To assess the in vivo antagonist activity of imiloxan at α2-adrenoceptors mediating vasopressor responses.

Protocol (based on a study by Villalón et al.): [5]

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Rats are anesthetized and pithed (destruction of the brain and spinal cord) to eliminate central cardiovascular regulation.

    • Arterial blood pressure and heart rate are continuously monitored.

    • A selective α2-adrenoceptor agonist (e.g., B-HT 933) is administered intravenously to induce a dose-dependent increase in diastolic blood pressure.

    • This compound is administered intravenously at doses of 1000 and 3000 µg/kg.

    • The ability of imiloxan to antagonize the pressor effects of the α2-agonist is quantified.

  • Endpoint: Measurement of the dose-dependent blockade of the agonist-induced increase in diastolic blood pressure.

Signaling Pathways and Experimental Workflows

α2B-Adrenoceptor Signaling Pathway

Imiloxan, as an antagonist, blocks the canonical signaling pathway of the α2B-adrenoceptor. This receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist (which imiloxan prevents), the α-subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Receptor α2B-Adrenoceptor Agonist->Receptor Activates Imiloxan Imiloxan HCl Imiloxan->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKA->Cellular_Response Phosphorylates Downstream Targets

α2B-Adrenoceptor Signaling Pathway Blocked by Imiloxan
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for determining the binding affinity of imiloxan using a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tissue Tissue/Cell Preparation (e.g., Rat Kidney Membranes) incubation Incubation (Membranes + Radioligand + Imiloxan) prep_tissue->incubation prep_radioligand Radioligand Preparation ([3H]-Rauwolscine) prep_radioligand->incubation prep_imiloxan Imiloxan HCl Dilution Series prep_imiloxan->incubation filtration Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration quantification Quantification of Radioactivity (Liquid Scintillation Counting) filtration->quantification calculation Calculation of IC50 and Ki quantification->calculation result Binding Affinity Data calculation->result

Radioligand Binding Assay Workflow

Discussion and Future Directions

The available preclinical data robustly characterize this compound as a selective antagonist of the α2B-adrenoceptor. Its high selectivity makes it a valuable research tool for elucidating the physiological and pathophysiological roles of this specific receptor subtype.

A notable gap in the publicly available literature is the lack of extensive functional data, such as IC50 values from cAMP or GTPγS assays, to quantify its antagonist potency in a functional context. Furthermore, despite its initial development as an antidepressant, there is a scarcity of published studies evaluating its efficacy in preclinical animal models of depression, such as the forced swim test or chronic unpredictable stress models.[6][7][8][9]

Future research could focus on:

  • Conducting functional assays to determine the functional antagonist potency (IC50) of imiloxan at α2-adrenoceptor subtypes.

  • Evaluating the effects of imiloxan in established animal models of depression to explore the potential role of α2B-adrenoceptor antagonism in mood regulation.

  • Investigating the downstream signaling pathways affected by α2B-adrenoceptor blockade with imiloxan beyond the inhibition of adenylyl cyclase.

References

The Role of Imiloxan Hydrochloride in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenoceptor, a subtype of the G-protein coupled α2-adrenergic receptor family.[1][2][3] Its selectivity has established it as an invaluable pharmacological tool in neuroscience research for dissecting the distinct physiological and pathological roles of α2-adrenoceptor subtypes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from binding and functional assays, detailed experimental protocols for its characterization, and its application in neuroscience research. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the α2B-adrenoceptor.

Introduction

The α2-adrenoceptors, comprising three subtypes (α2A, α2B, and α2C), are critical regulators of sympathetic nervous system activity and play a significant role in neurotransmission within the central nervous system (CNS). This compound has emerged as a key research compound due to its high selectivity for the α2B subtype, displaying a 55-fold higher affinity for the α2B-adrenoceptor compared to the α2A subtype.[3] This selectivity allows for the precise investigation of the α2B-adrenoceptor's functions, which are implicated in a range of neurological processes and disorders. Initially investigated for the treatment of depression, its development was discontinued due to hypersensitivity reactions. Nevertheless, it remains a cornerstone tool for preclinical neuroscience research.

Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the α2B-adrenoceptor. α2B-adrenoceptors are primarily coupled to inhibitory G-proteins (Gi). Upon activation by endogenous agonists like norepinephrine and epinephrine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels and modulating downstream signaling pathways.

Signaling Pathway of α2B-Adrenoceptor and Imiloxan's Point of Intervention

G_protein_signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi) NE Norepinephrine (Agonist) Receptor α2B-Adrenoceptor NE->Receptor Binds & Activates Imiloxan Imiloxan HCl (Antagonist) Imiloxan->Receptor Binds & Blocks G_alpha Gαi Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound competitively antagonizes the α2B-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: Radioligand Binding Affinities of this compound
Receptor SubtypeRadioligandTissue/Cell LinepKi / KiReference
α2B-Adrenoceptor[3H]-RauwolscineRat Kidney7.26 / 55 nM[3][4]
α2A-Adrenoceptor[3H]-RauwolscineRabbit Spleen< 6.0 / > 1 µM[4]
α1-AdrenoceptorNot specifiedNot specifiedLow Affinity[1][2]
Table 2: In Vivo Pharmacological Effects of this compound
Animal ModelParameter MeasuredDose RangeEffectReference
Pithed RatDiastolic Blood Pressure (in response to α2-agonist B-HT 933)1000-3000 µg/kg (i.v.)Dose-dependent blockade of vasopressor response[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is adapted from studies characterizing α2-adrenoceptor antagonists using [3H]-rauwolscine.

Objective: To determine the binding affinity (Ki) of this compound for α2A and α2B-adrenoceptors.

Materials:

  • Tissue sources: Rabbit spleen (rich in α2A) and rat kidney (rich in α2B).

  • [3H]-Rauwolscine (specific activity ~80 Ci/mmol).

  • This compound stock solution.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or 10 µM yohimbine (for non-specific binding).

      • 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • 50 µL of [3H]-Rauwolscine (final concentration ~1-2 nM).

      • 100 µL of the membrane preparation.

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

workflow start Start tissue Tissue Preparation (e.g., Rat Kidney) start->tissue membrane Membrane Isolation (Homogenization & Centrifugation) tissue->membrane assay_setup Assay Setup in 96-well Plate (Buffer, Imiloxan, [3H]-Rauwolscine, Membranes) membrane->assay_setup incubation Incubation (25°C for 60 min) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for determining the binding affinity of this compound.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for assessing the effect of this compound on neurotransmitter release in the brain of freely moving rats.

Objective: To measure changes in extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine) in a specific brain region following administration of this compound.

Materials:

  • Adult male rats (e.g., Sprague-Dawley).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

  • HPLC system with electrochemical detection.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a 2-3 hour stabilization period and collect baseline samples every 20 minutes.

    • Administer this compound (e.g., intraperitoneally or subcutaneously) or vehicle.

    • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Compare the effects of this compound treatment to the vehicle control group using appropriate statistical tests (e.g., ANOVA with repeated measures).

cAMP Accumulation Assay

This assay determines the functional antagonism of this compound at the α2B-adrenoceptor.

Objective: To measure the ability of this compound to block agonist-induced inhibition of cAMP accumulation.

Materials:

  • Cell line expressing the human α2B-adrenoceptor (e.g., CHO or HEK293 cells).

  • A non-selective α-adrenoceptor agonist (e.g., UK-14,304).

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Plate the cells in a 96-well plate and grow to confluency.

  • Assay:

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

    • Add a fixed concentration of the α2-agonist (e.g., the EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Construct a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value, which represents the affinity of the antagonist.

Applications in Neuroscience Research

This compound's selectivity for the α2B-adrenoceptor makes it a critical tool for elucidating the specific roles of this receptor subtype in the CNS.

  • Neurotransmitter Release: Studies using Imiloxan can help determine the contribution of α2B-adrenoceptors in modulating the release of various neurotransmitters, including norepinephrine and dopamine.

  • Cognitive Function: The α2-adrenoceptors are implicated in cognitive processes such as attention and working memory. Imiloxan can be used to investigate the specific role of the α2B subtype in these functions.

  • Mood Disorders: Given the initial interest in Imiloxan for depression, it remains a valuable tool for preclinical research into the role of α2B-adrenoceptors in the pathophysiology of depression and anxiety.

  • Pain Perception: α2-adrenoceptor agonists are known to have analgesic properties. Imiloxan can be used to differentiate the contribution of the α2B subtype to nociceptive processing.

Conclusion

This compound is an indispensable pharmacological tool for the neuroscience research community. Its high selectivity for the α2B-adrenoceptor allows for the precise investigation of this receptor subtype's function in health and disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the α2B-adrenoceptor in various neurological and psychiatric disorders.

References

Imiloxan Hydrochloride: A Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imiloxan hydrochloride, also known by its development code RS 21361, is a potent and highly selective α2B-adrenoceptor antagonist.[1][2] It has become an invaluable pharmacological tool for researchers seeking to delineate the specific physiological and pathological roles of the α2B-adrenergic receptor subtype.[3][4] Notably, Imiloxan is distinguished by its high selectivity for the α2B subtype over the α2A subtype and its lack of significant antagonist activity at α1-adrenoceptors, a feature not common among other α2B antagonists. This specificity makes it an essential agent for accurately probing the function of α2-adrenoceptor subtypes in various biological systems.[5] Initially investigated for the treatment of depression, its development was discontinued, but it has found a crucial role in preclinical research.[6][7]

This guide provides an in-depth overview of this compound, including its pharmacological profile, quantitative data, experimental protocols, and relevant signaling pathways to support its effective use in a research setting.

Pharmacological Profile and Quantitative Data

Imiloxan's primary mechanism of action is the competitive antagonism of the α2B-adrenergic receptor.[8] Adrenergic receptors are G protein-coupled receptors that mediate the effects of the catecholamines norepinephrine and epinephrine. The α2 subtype is further divided into α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions. Imiloxan's value lies in its ability to selectively block the α2B subtype.[5]

Binding Affinity and Selectivity

The following tables summarize the key quantitative parameters defining Imiloxan's interaction with adrenergic receptors.

Table 1: Receptor Binding Profile of Imiloxan

Receptor Subtype Binding Affinity (pKi) Selectivity (Fold)
α2B-Adrenoceptor 7.26 -

| α2A-Adrenoceptor | Lower affinity | 55-fold lower than α2B |

Table 2: Chemical and Physical Properties of this compound

Property Value
Chemical Name 2-(1-Ethyl-2-indazoyl)methyl-1,4-benzodioxan hydrochloride
Alternative Names RS 21361, RS-21361[8][9]
Molecular Formula C₁₄H₁₆N₂O₂·HCl
Molecular Weight 280.75 g/mol
CAS Number 81167-22-8
Purity ≥98%
Solubility Soluble in water to 100 mM

| Storage | Desiccate at room temperature |

Signaling Pathways

α2-adrenergic receptors, including the α2B subtype, are canonically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like norepinephrine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of downstream effectors like Protein Kinase A (PKA). By acting as an antagonist, Imiloxan binds to the α2B-adrenoceptor and prevents this signaling cascade from being initiated by endogenous agonists.

G_protein_signaling cluster_membrane Plasma Membrane cluster_g_protein Gi Protein AR α2B-Adrenoceptor G_alpha Gαi AR->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP G_alpha->AC Inhibits G_beta_gamma Gβγ Agonist Norepinephrine (Agonist) Agonist->AR Activates Imiloxan Imiloxan (Antagonist) Imiloxan->AR Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

Canonical α2B-Adrenoceptor Signaling Pathway.

Experimental Protocols

Imiloxan's selectivity makes it a critical tool for isolating α2B-adrenoceptor function. Below are detailed methodologies for key experiments where Imiloxan is commonly cited.

Radioligand Binding Assay for Receptor Subtype Characterization

This protocol is adapted from studies aimed at assessing the selectivity of compounds for α2-adrenoceptor subtypes.[4][5][10]

  • Objective: To determine the binding affinity and selectivity of Imiloxan for α2A vs. α2B adrenoceptors.

  • Materials:

    • Tissue sources: Rabbit spleen (rich in α2A receptors), Rat kidney (rich in α2B receptors).[5][10]

    • Radioligand: [³H]-rauwolscine (a non-subtype-selective α2 antagonist).[5][10]

    • Test compound: this compound.

    • Incubation Buffer: Tris-HCl buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize rabbit spleen and rat kidney tissues separately in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellets in the assay buffer.

    • Competitive Binding Assay:

      • Set up a series of tubes containing a fixed concentration of [³H]-rauwolscine and the prepared membranes from either rabbit spleen or rat kidney.

      • Add increasing concentrations of unlabeled Imiloxan to these tubes.

      • Incubate the tubes to allow the binding to reach equilibrium.

    • Separation and Counting: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Data Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Plot the percentage of specific binding of [³H]-rauwolscine against the log concentration of Imiloxan. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value. The ratio of Ki values from the two tissue preparations indicates the selectivity.

protocol_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Tissue Source (e.g., Rat Kidney for α2B) Membrane Prepare Cell Membranes Tissue->Membrane Incubate Incubate: Membranes + [3H]-Rauwolscine + Imiloxan (Varying Conc.) Membrane->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50/Ki Determine Selectivity Count->Analyze

References

Imiloxan Hydrochloride: A Technical Guide to its Interaction with Adrenergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and selective antagonist of the α2B-adrenergic receptor. This technical guide provides an in-depth overview of its mechanism of action, its interaction with adrenergic signaling pathways, and detailed experimental protocols for its characterization. Imiloxan's selectivity makes it a valuable pharmacological tool for differentiating the physiological and pathological roles of α2-adrenergic receptor subtypes. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the associated signaling cascades to support further research and drug development efforts in this area.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine and norepinephrine. These receptors are broadly classified into α and β subtypes, with the α2-adrenergic receptors further divided into α2A, α2B, and α2C subtypes. While sharing a canonical signaling pathway involving the inhibition of adenylyl cyclase, the distinct tissue distribution and subtle functional differences among these subtypes necessitate the use of selective pharmacological tools for their individual study.

This compound has been identified as a highly selective antagonist for the α2B-adrenergic receptor, with significantly lower affinity for the α2A and other adrenergic receptor subtypes.[1][2][3] This selectivity has established imiloxan as a critical research tool for elucidating the specific functions of the α2B-adrenoceptor in various physiological systems.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound for the α2B-adrenergic receptor has been quantified through radioligand binding studies. The following table summarizes the binding affinities (pKi and Ki values) of imiloxan for various adrenergic receptor subtypes.

Receptor SubtypepKiKi (nM)Selectivity vs. α2BReference
α2B 7.2655-[1]
α2A --55-fold lower affinity[1]
α1 -Low AffinityNot specified[3]
α2C -Not specifiedNot specified

Adrenergic Signaling Pathways and the Role of Imiloxan

Canonical α2-Adrenergic Signaling Pathway

The primary signaling mechanism for all α2-adrenergic receptor subtypes involves their coupling to inhibitory G proteins (Gi/o). Upon activation by an agonist, the α2-receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein. The activated Gαi-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.

This compound, as a competitive antagonist at the α2B-receptor, blocks the binding of endogenous agonists like norepinephrine and epinephrine, thereby preventing the initiation of this inhibitory cascade.

Canonical Alpha2 Adrenergic Signaling Pathway Adrenergic_Agonist Adrenergic Agonist (e.g., Norepinephrine) Alpha2B_Receptor α2B-Adrenergic Receptor Adrenergic_Agonist->Alpha2B_Receptor Binds & Activates Imiloxan Imiloxan HCl Imiloxan->Alpha2B_Receptor Blocks Gi_Protein Gi Protein (αβγ subunits) Alpha2B_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates

Canonical α2B-Adrenergic Signaling Pathway
Potential Non-Canonical α2B-Adrenergic Signaling

Emerging evidence suggests that α2B-adrenergic receptors may also engage in signaling pathways beyond the canonical Gi/cAMP axis. For instance, studies in vascular smooth muscle cells (VSMCs) have indicated that α2B-adrenoceptor activation can promote cell proliferation. This process is thought to involve the transactivation of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) cascade.

NonCanonical Alpha2B Signaling Adrenergic_Agonist Adrenergic Agonist Alpha2B_Receptor α2B-Adrenergic Receptor Adrenergic_Agonist->Alpha2B_Receptor Binds Imiloxan Imiloxan HCl Imiloxan->Alpha2B_Receptor Blocks Src_Kinase Src Family Kinase Alpha2B_Receptor->Src_Kinase Activates EGFR EGFR Src_Kinase->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Potential Non-Canonical α2B-Adrenergic Signaling

Experimental Protocols

Radioligand Competition Binding Assay for Imiloxan

This protocol is adapted from the methodology described by Michel et al. (1990) for the characterization of α2-adrenoceptor subtypes.[2]

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Materials:

  • Radioligand: [3H]-Rauwolscine (a non-selective α2-antagonist)

  • Tissues: Rabbit spleen (predominantly α2A) and rat kidney (predominantly α2B)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Competitors: this compound, phentolamine (for non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and counter

Workflow Diagram:

Radioligand Binding Assay Workflow start Start tissue_prep Tissue Homogenization (Rabbit Spleen or Rat Kidney) start->tissue_prep membrane_prep Membrane Preparation (Differential Centrifugation) tissue_prep->membrane_prep incubation Incubation: - Membranes - [3H]-Rauwolscine - Imiloxan (or buffer/phentolamine) membrane_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Filter Washing (Removes unbound radioligand) filtration->washing counting Scintillation Counting (Measures bound radioactivity) washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of imiloxan concentrations (e.g., 10^-10 to 10^-5 M).

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or the corresponding concentration of imiloxan.

      • 50 µL of [3H]-Rauwolscine (at a final concentration close to its Kd, e.g., 1-2 nM).

      • 100 µL of the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the imiloxan concentration.

    • Determine the IC50 value (the concentration of imiloxan that inhibits 50% of the specific binding of [3H]-Rauwolscine) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Rauwolscine and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cell line expressing the α2B-adrenergic receptor (e.g., transfected CHO or HEK293 cells)

  • Agonist: UK-14,304 or another potent α2-agonist

  • Adenylyl Cyclase Stimulator: Forskolin

  • Antagonist: this compound

  • Buffers and Reagents:

    • Cell lysis buffer (e.g., 20 mM HEPES, 2 mM EGTA, pH 7.4)

    • Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM IBMX, pH 7.4)

  • cAMP detection kit (e.g., ELISA or TR-FRET based)

Workflow Diagram:

Adenylyl Cyclase Assay Workflow start Start cell_culture Culture α2B-expressing cells start->cell_culture pre_incubation Pre-incubation with Imiloxan (or buffer) cell_culture->pre_incubation agonist_stimulation Addition of α2-agonist (e.g., UK-14,304) pre_incubation->agonist_stimulation forskolin_stimulation Stimulation with Forskolin agonist_stimulation->forskolin_stimulation incubation Incubation (Allows for cAMP production) forskolin_stimulation->incubation lysis Cell Lysis incubation->lysis cAMP_measurement cAMP Measurement (e.g., ELISA, TR-FRET) lysis->cAMP_measurement analysis Data Analysis (Dose-response curves) cAMP_measurement->analysis end End analysis->end

Adenylyl Cyclase Inhibition Assay Workflow

Procedure:

  • Cell Culture and Plating:

    • Culture the α2B-expressing cells to approximately 80-90% confluency.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound (or buffer for control wells) for 15-30 minutes at 37°C.

    • Add the α2-agonist (e.g., UK-14,304 at a concentration that gives submaximal inhibition, e.g., EC80) to the wells and incubate for a further 15 minutes.

    • Add forskolin (at a final concentration of 1-10 µM) to all wells to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using the kit's protocol.

  • Data Analysis:

    • Normalize the data to the cAMP levels produced by forskolin alone.

    • Plot the percentage of forskolin-stimulated cAMP accumulation against the logarithm of the imiloxan concentration.

    • Determine the IC50 value for imiloxan's reversal of the agonist-induced inhibition.

    • This data will demonstrate the functional antagonist properties of imiloxan at the α2B-receptor.

Conclusion

This compound's high selectivity for the α2B-adrenergic receptor makes it an indispensable tool for dissecting the specific roles of this receptor subtype in health and disease. This guide has provided a comprehensive overview of its pharmacological properties, its interaction with adrenergic signaling pathways, and detailed protocols for its experimental characterization. By utilizing the information and methodologies presented herein, researchers can further advance our understanding of α2B-adrenoceptor function and its potential as a therapeutic target.

References

Imiloxan Hydrochloride: A Technical Guide for Studying G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and highly selective antagonist for the α2B-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its selectivity makes it an invaluable pharmacological tool for differentiating between α2-adrenergic receptor subtypes and for investigating the physiological and pathological roles of the α2B-adrenoceptor. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols for its use in GPCR research, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known by its code name RS 21361, is a well-characterized α2-adrenoceptor antagonist.[1] It is particularly noted for its high selectivity for the α2B subtype over the α2A and α2C subtypes, and it possesses weak to negligible affinity for α1-adrenergic receptors.[1] This selectivity profile allows researchers to dissect the specific contributions of the α2B-adrenoceptor in various physiological processes, including vasoconstriction, neurotransmitter release, and potentially in conditions like hypertension and depression.[2][3]

Chemical Properties:

PropertyValue
Chemical Name 2-(1-Ethyl-2-indazoyl)methyl-1,4-benzodioxan hydrochloride[1]
Molecular Formula C₁₄H₁₆N₂O₂・HCl[1]
Molecular Weight 280.75 g/mol [1]
CAS Number 81167-22-8[1]
Solubility Soluble in water to 100 mM[1]
Purity ≥98% (HPLC)[1]

Mechanism of Action and Signaling Pathway

The α2-adrenergic receptors are canonical Gi/o-coupled GPCRs. Upon binding of endogenous agonists like norepinephrine and epinephrine, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. The Giα subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and modulates downstream cellular functions.

This compound acts as a competitive antagonist at the α2B-adrenoceptor. By binding to the receptor, it prevents the binding of endogenous agonists, thereby blocking the initiation of the downstream signaling cascade. This results in a disinhibition of adenylyl cyclase and a relative increase in intracellular cAMP levels compared to the agonist-stimulated state.

G_protein_signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular alpha2B α2B-Adrenoceptor G_protein Gi/o Protein alpha2B->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->alpha2B Binds G_protein->AC Inhibits ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Modulates Imiloxan Imiloxan Imiloxan->alpha2B Blocks

Figure 1: α2B-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of Imiloxan.

Data Presentation: Binding Affinity Profile

The selectivity of this compound is a key feature for its use in research. The following table summarizes the binding affinities (as pKi values) of imiloxan for various adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.

Receptor SubtypepKiSelectivity Ratio (vs. α2B)Reference
α2B 7.26-[2]
α2A 5.5255-fold lower affinity[2]
α2C -Data not available
α1 -Low affinity[1]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptors

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenoceptors using [³H]-rauwolscine as the radioligand.

Materials:

  • Cell membranes expressing the α2-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissues like rat kidney for α2B).

  • [³H]-rauwolscine (specific activity ~70-85 Ci/mmol).

  • This compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM yohimbine or phentolamine.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]-rauwolscine (at a final concentration near its Kd, e.g., 1-2 nM), 50 µL of binding buffer, and 100 µL of membrane suspension (containing 50-200 µg of protein).

    • Non-specific Binding: 50 µL of [³H]-rauwolscine, 50 µL of non-specific binding control (e.g., 10 µM yohimbine), and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of [³H]-rauwolscine, 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of imiloxan that inhibits 50% of specific [³H]-rauwolscine binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Assay_Setup Set up Assay Plate: Total, Non-specific, & Competition Wells Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Imiloxan Dilutions, and Buffers Reagent_Prep->Assay_Setup Incubation Incubate at 25°C for 60-90 min Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: Calculate IC50 & Ki Counting->Data_Analysis cAMP_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Growth Grow to Confluence Cell_Seeding->Cell_Growth Pre_incubation Pre-incubate with Imiloxan Cell_Growth->Pre_incubation Stimulation Stimulate with Agonist + Forskolin Pre_incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP Levels Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis: Determine IC50 cAMP_Measurement->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Imiloxan Hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan hydrochloride is a potent and highly selective antagonist for the α2B-adrenergic receptor subtype.[1] Its selectivity makes it an invaluable pharmacological tool for differentiating the roles of α2-adrenoceptor subtypes (α2A, α2B, and α2C) in physiological and pathological processes. Radioligand binding assays are a fundamental technique to determine the affinity and selectivity of compounds like Imiloxan for their target receptors. This document provides detailed protocols and application notes for the use of this compound in competitive radioligand binding assays.

Pharmacological Profile of this compound

This compound demonstrates a significantly higher affinity for the α2B-adrenoceptor compared to other α2 subtypes. This selectivity allows for the precise investigation of α2B-receptor function and the development of subtype-selective drugs.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for the three human α2-adrenoceptor subtypes is summarized in the table below. The data is presented as pKi and Ki values, derived from competitive radioligand binding assays.

Receptor SubtypepKiKi (nM)Selectivity vs. α2BReference
α2A ~5.52~302555-fold lower
α2B 7.2655-
α2C Data not availableData not availableData not available

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki value for the α2A subtype was calculated based on the reported 55-fold higher affinity of Imiloxan for the α2B subtype.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using [³H]-Rauwolscine

This protocol describes the determination of the inhibitory constant (Ki) of this compound for α2-adrenergic receptors using the non-selective α2-antagonist radioligand, [³H]-rauwolscine.

Materials:

  • This compound: Stock solution prepared in ultrapure water or appropriate buffer.

  • [³H]-Rauwolscine: (Specific activity ~70-90 Ci/mmol)

  • Cell Membranes: Membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenoceptor subtypes.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold binding buffer using a Polytron or similar homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

    • Dilute the membranes in binding buffer to the desired final concentration (typically 20-50 µg of protein per well).

  • Assay Setup:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-rauwolscine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of the diluted membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control (10 µM phentolamine), 50 µL of [³H]-rauwolscine, and 100 µL of the diluted membrane preparation.

      • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]-rauwolscine, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]-rauwolscine against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]-rauwolscine).

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway of α2-Adrenergic Receptors

G cluster_membrane Cell Membrane Adrenergic_Agonist Adrenergic Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenergic Receptor Adrenergic_Agonist->Alpha2_AR Activates Imiloxan Imiloxan Imiloxan->Alpha2_AR Blocks G_Protein Gi/o Protein Alpha2_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Production Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to

Caption: Signaling pathway of the α2-adrenergic receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_workflow Experimental Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing α2-Adrenoceptors Start->Prepare_Membranes Setup_Assay Set up Assay Plate: Total, Non-specific, and Competitive Binding Wells Prepare_Membranes->Setup_Assay Add_Reagents Add [³H]-Rauwolscine and Imiloxan Setup_Assay->Add_Reagents Incubate Incubate to Reach Equilibrium Add_Reagents->Incubate Filter Filter and Wash to Separate Bound and Free Radioligand Incubate->Filter Count Quantify Radioactivity (Liquid Scintillation) Filter->Count Analyze Data Analysis: Calculate IC₅₀ and Ki Count->Analyze End End Analyze->End

References

Application Notes and Protocols for Imiloxan Hydrochloride Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan hydrochloride is a potent and highly selective α2B-adrenoceptor antagonist.[1] Its selectivity makes it a valuable tool for dissecting the physiological and pathological roles of the α2B-adrenergic receptor subtype in various systems. In preclinical research, rat models are frequently employed to investigate the pharmacological effects of compounds like Imiloxan. These application notes provide detailed protocols for the administration of this compound in rat models, focusing on experimental design, data presentation, and visualization of key pathways and workflows.

Mechanism of Action

This compound exerts its effects by selectively blocking the α2B-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] α2-adrenergic receptors are typically associated with the inhibitory G-protein (Gi).[1][3] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the α2B-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and downstream cellular processes. By antagonizing this receptor, Imiloxan prevents these downstream effects, leading to a variety of physiological responses depending on the tissue and cell type.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight280.75 g/mol Tocris Bioscience
Purity≥98% (HPLC)Tocris Bioscience
SolubilitySoluble to 100 mM in waterR&D Systems
In Vivo Administration Parameters in Rat Studies
ParameterValueStudy ContextReference
Route of Administration Intravenous (i.v.) bolus injectionCardiovascular studies in pithed ratsMa, S., et al. (2012)
Dosage Range 1000 - 3000 µg/kg (1 - 3 mg/kg)To block vasopressor responsesMa, S., et al. (2012)
Vehicle Saline (assumed, common for i.v. injection)N/AN/A
Pharmacokinetic Parameters of Imiloxan in Rats
ParameterValueRoute of Administration
Cmax (Maximum Plasma Concentration) Data not availableN/A
Tmax (Time to Cmax) Data not availableN/A
AUC (Area Under the Curve) Data not availableN/A
Half-life (t1/2) Data not availableN/A

Experimental Protocols

I. Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound for intravenous administration in rats.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 1 mg/mL stock solution, weigh 10 mg of this compound.

  • Aseptically add the weighed this compound to a sterile vial.

  • Add the calculated volume of sterile 0.9% saline to the vial.

  • Vortex the vial until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Store the solution appropriately, protected from light, and as recommended by the manufacturer.

II. Intravenous (i.v.) Administration Protocol in Rats

Objective: To administer this compound to a rat via the lateral tail vein.

Materials:

  • Rat restraint device

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles and 1 mL syringes

  • 70% ethanol

  • Sterile gauze

  • Prepared this compound solution

Procedure:

  • Accurately weigh the rat to determine the correct volume of the drug solution to be injected.

  • Place the rat in a suitable restraint device, ensuring the tail is accessible.

  • Warm the tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them more visible and easier to access.

  • Clean the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the sterile needle, bevel up, into the vein at a shallow angle.

  • Confirm proper placement by observing a small flash of blood in the hub of the needle or by gentle aspiration.

  • Slowly inject the calculated volume of this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Monitor the rat for any adverse reactions post-injection.

III. Protocol for Cardiovascular Assessment in Anesthetized Rats

Objective: To evaluate the effect of this compound on cardiovascular parameters in anesthetized rats.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for cannulation

  • Pressure transducer and data acquisition system

  • ECG electrodes and recording system

  • Mechanical ventilator

Procedure:

  • Anesthetize the rat using an approved protocol.

  • Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Connect the arterial cannula to a pressure transducer to record blood pressure and heart rate.

  • Attach ECG electrodes to monitor cardiac electrical activity.

  • If necessary, intubate the rat and provide mechanical ventilation to maintain normal respiration.

  • Allow the animal to stabilize for a baseline recording period.

  • Administer this compound intravenously via the jugular vein cannula.

  • Continuously record cardiovascular parameters (e.g., blood pressure, heart rate, ECG) before, during, and after drug administration.

  • Analyze the data to determine the effects of this compound on the measured parameters.

IV. Protocol for Neurotransmitter Analysis in Rat Brain Tissue

Objective: To measure the levels of key neurotransmitters in specific brain regions of rats following this compound administration.

Materials:

  • High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) system

  • Homogenizer

  • Centrifuge

  • Reagents for tissue homogenization and neurotransmitter extraction (e.g., perchloric acid)

  • Internal standards for neurotransmitters

Procedure:

  • Administer this compound or vehicle to the rats according to the study design.

  • At the designated time point, euthanize the rat using an approved method.

  • Rapidly dissect the brain and isolate the regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on a cold surface.

  • Weigh the tissue samples and homogenize them in a suitable buffer, such as perchloric acid, to precipitate proteins and stabilize neurotransmitters.

  • Centrifuge the homogenates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the neurotransmitters.

  • Analyze the supernatant using a validated HPLC-MS/MS method for the simultaneous quantification of neurotransmitters such as dopamine, norepinephrine, and serotonin, and their metabolites.[4][5]

  • Normalize the neurotransmitter levels to the tissue weight.

Visualizations

G α2B-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Imiloxan Imiloxan HCl Adrenoceptor α2B-Adrenergic Receptor Imiloxan->Adrenoceptor Blocks G_protein Gi Protein (α, β, γ subunits) Adrenoceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates substrates

Caption: Signaling pathway of the α2B-adrenergic receptor and the antagonistic action of this compound.

G Experimental Workflow for Cardiovascular Assessment in Rats Animal_Prep Rat Preparation (Anesthesia, Cannulation) Baseline Baseline Recording (BP, HR, ECG) Animal_Prep->Baseline Drug_Admin Imiloxan HCl Administration (i.v.) Baseline->Drug_Admin Post_Admin Post-Administration Recording Drug_Admin->Post_Admin Data_Analysis Data Analysis (Comparison of parameters) Post_Admin->Data_Analysis Euthanasia Euthanasia and Tissue Collection (optional) Post_Admin->Euthanasia

Caption: Workflow for in vivo cardiovascular studies with this compound in rats.

G Logical Flow for Neurochemical Analysis Dosing Animal Dosing (Imiloxan HCl or Vehicle) Sacrifice Euthanasia at Pre-determined Timepoint Dosing->Sacrifice Dissection Brain Dissection and Region Isolation Sacrifice->Dissection Homogenization Tissue Homogenization and Protein Precipitation Dissection->Homogenization Extraction Supernatant Collection (Neurotransmitter Extraction) Homogenization->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification and Statistical Analysis Analysis->Quantification

References

Application Notes and Protocols for Imiloxan Hydrochloride: Characterization of a Selective α2B-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenergic receptor.[1] This property makes it a valuable pharmacological tool for differentiating the physiological and pathological roles of α2-adrenergic receptor subtypes.[2] These application notes provide a summary of the binding affinity of this compound and protocols for its characterization in both in vitro and in vivo experimental settings.

Physicochemical Properties

PropertyValue
Chemical Name 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-ethylimidazole hydrochloride
Alternative Names RS 21361
Molecular Formula C₁₄H₁₆N₂O₂·HCl
Molecular Weight 280.75 g/mol
Purity >98%
Solubility Soluble in water to 100 mM

Data Presentation: Dose-Response and Binding Affinity

This compound demonstrates a high affinity and selectivity for the α2B-adrenergic receptor subtype. The following table summarizes the binding affinity of this compound for α2-adrenergic receptor subtypes as determined by radioligand binding assays.

Receptor SubtypeLigandpKiFold Selectivity (vs. α2B)Reference Tissue
α2B Imiloxan7.26-Rat Kidney
α2A Imiloxan< 5.055-foldRabbit Spleen

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Antagonist (in order of decreasing potency)
RX 781094
Yohimbine
Piperoxan = Rauwolscine
Mianserin
Imiloxan (RS 21361)

Experimental Protocols

In Vitro Characterization: Radioligand Binding Assay for α2B-Adrenergic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the α2B-adrenergic receptor, using rat kidney membranes which are a rich source of this receptor subtype.[2]

Materials:

  • This compound

  • Rat kidney tissue

  • [³H]-Rauwolscine (radioligand)

  • Phentolamine (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgCl₂

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter and fluid

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat kidney tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh Tris-HCl buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer (Tris-HCl with 5 mM MgCl₂) to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-Rauwolscine (at a concentration near its Kd, typically 1-2 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-Rauwolscine, and 50 µL of 10 µM phentolamine.

      • Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]-Rauwolscine, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ (the concentration of Imiloxan that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Characterization: Reversal of Guanoxabenz-Induced Mydriasis in Rats

This protocol describes a method to assess the in vivo α2-adrenergic antagonist activity of this compound by measuring its ability to reverse the pupil dilation (mydriasis) induced by the α2-agonist guanoxabenz.[3]

Materials:

  • This compound

  • Guanoxabenz hydrochloride

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., pentobarbital)

  • Saline solution (0.9% NaCl)

  • Digital calipers or a specialized pupillometer

  • Intravenous (i.v.) injection supplies

Procedure:

  • Animal Preparation:

    • Anesthetize the rats with an appropriate dose of pentobarbital.

    • Place the rat in a stereotaxic frame or a suitable restraining device to keep the head stable.

  • Induction of Mydriasis:

    • Administer guanoxabenz hydrochloride (e.g., 0.3 mg/kg, i.v.) to induce maximal mydriasis.

    • Allow 15-20 minutes for the mydriatic effect to stabilize.

    • Measure the baseline pupil diameter of both eyes using digital calipers or a pupillometer.

  • Antagonist Administration and Measurement:

    • Administer a single intravenous dose of this compound or vehicle (saline). A range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) should be tested in different groups of animals to generate a dose-response relationship.

    • Measure the pupil diameter at regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) after the administration of Imiloxan or vehicle.

  • Data Analysis:

    • Calculate the percentage reversal of mydriasis for each dose of Imiloxan at each time point using the following formula: % Reversal = 100 * (Pupil Diameter after Guanoxabenz - Pupil Diameter after Imiloxan) / (Pupil Diameter after Guanoxabenz - Baseline Pupil Diameter)

    • Plot the percentage reversal against the logarithm of the this compound dose to generate a dose-response curve.

    • From the dose-response curve, the ED₅₀ (the dose that produces 50% of the maximal reversal) can be determined.

Visualization of Signaling Pathways and Workflows

alpha2B_adrenergic_receptor_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADRA2B α2B-Adrenergic Receptor G_protein Gi/o Protein ADRA2B->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ATP ATP AC->ATP Inhibition of conversion to cAMP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis PKC Protein Kinase C DAG->PKC Activation MAPK_pathway MAPK Pathway DAG->MAPK_pathway Activation Imiloxan Imiloxan HCl Imiloxan->ADRA2B Antagonism Norepinephrine Norepinephrine Norepinephrine->ADRA2B Agonism

Caption: α2B-Adrenergic Receptor Signaling Pathway

radioligand_binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Kidney) Incubation Incubation of Membranes with Ligands Membrane_Prep->Incubation Ligand_Prep Ligand Preparation ([3H]-Rauwolscine, Imiloxan HCl) Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Measurement Scintillation Counting of Bound Radioactivity Filtration->Measurement Calculation Calculate Specific Binding Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting Determination Determine IC50 and Ki Plotting->Determination

Caption: Radioligand Binding Assay Workflow

mydriasis_reversal_workflow cluster_induction Mydriasis Induction cluster_reversal Antagonism and Measurement cluster_analysis Data Analysis Anesthesia Anesthetize Rat Guanoxabenz_Admin Administer Guanoxabenz (i.v.) Anesthesia->Guanoxabenz_Admin Stabilization Allow Mydriasis to Stabilize Guanoxabenz_Admin->Stabilization Baseline_Measure Measure Baseline Pupil Diameter Stabilization->Baseline_Measure Imiloxan_Admin Administer Imiloxan HCl (i.v.) Baseline_Measure->Imiloxan_Admin Time_Course_Measure Measure Pupil Diameter at Timed Intervals Imiloxan_Admin->Time_Course_Measure Percent_Reversal Calculate % Reversal of Mydriasis Time_Course_Measure->Percent_Reversal Dose_Response_Plot Plot Dose-Response Curve Percent_Reversal->Dose_Response_Plot ED50_Determination Determine ED50 Dose_Response_Plot->ED50_Determination

Caption: In Vivo Mydriasis Reversal Workflow

References

Application Notes and Protocols: Imiloxan Hydrochloride for Differentiating Alpha-2 Adrenoceptor Subtypes in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan hydrochloride is a potent and selective antagonist for the alpha-2 (α2) class of adrenoceptors, with a notable preference for the α2B subtype. This selectivity makes it an invaluable pharmacological tool for researchers aiming to dissect the specific physiological and pathological roles of α2-adrenoceptor subtypes in various tissues. These application notes provide a comprehensive overview of imiloxan's binding characteristics and detailed protocols for its use in in-vitro and in-vivo experimental models.

Data Presentation: Binding Affinity of this compound

The following tables summarize the binding affinities of this compound and other common α2-adrenoceptor antagonists for the human α2A, α2B, and α2C subtypes. This data is crucial for designing experiments to selectively block α2-adrenoceptor subtypes.

Table 1: Affinity (pKi) of Imiloxan and Other Antagonists for Human α2-Adrenoceptor Subtypes

CompoundpKi at α2ApKi at α2BpKi at α2C
Imiloxan 6.6 7.8 6.7
Rauwolscine8.88.38.6
Yohimbine8.58.08.4
Atipamezole9.38.79.2

Data sourced from Hudson et al., 2022.

Table 2: Calculated Ki (nM) and Selectivity Ratios for this compound

Parameterα2Aα2Bα2C
Ki (nM) 251.2 15.8 199.5
Selectivity Ratio (vs. α2B) 15.9-fold112.6-fold

Ki values were calculated from the pKi values in Table 1 (Ki = 10^(-pKi) * 10^9). Selectivity ratio is the Ki value for the subtype divided by the Ki value for α2B.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

alpha2_signaling_pathway cluster_membrane Cell Membrane alpha2_receptor α2-Adrenoceptor (α2A, α2B, α2C) G_protein Gi/o Protein (α, βγ subunits) alpha2_receptor->G_protein Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->alpha2_receptor Activates Imiloxan Imiloxan (Antagonist) Imiloxan->alpha2_receptor Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates downstream targets

Caption: Alpha-2 adrenoceptor signaling pathway.

radioligand_binding_workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep incubation Incubation: Membranes + [3H]-Rauwolscine + Imiloxan (or other competitor) tissue_prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (quantify radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

subtype_differentiation_logic Tissue Tissue with Mixed α2-Adrenoceptor Subtypes Functional_Response Measure Functional Response (e.g., vasoconstriction) Tissue->Functional_Response Imiloxan Imiloxan (α2B Selective Antagonist) Imiloxan->Functional_Response Inhibits response if α2B is involved Conclusion Conclusion: Involvement of α2B Subtype in the Functional Response Functional_Response->Conclusion

Caption: Logic of α2B subtype differentiation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenoceptor subtypes in a given tissue.

1. Materials and Reagents:

  • Tissue of interest: e.g., rat kidney (rich in α2B), rabbit spleen (predominantly α2A), or cells transfected with specific human α2-adrenoceptor subtypes.

  • Radioligand: [3H]-Rauwolsine or [3H]-Yohimbine.

  • Test compound: this compound.

  • Non-selective antagonist: Phentolamine or unlabeled yohimbine (for determining non-specific binding).

  • Homogenization buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

  • Homogenizer.

  • High-speed centrifuge.

2. Membrane Preparation:

  • Mince the tissue on ice and homogenize in 10 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

3. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:

    • Total binding: 50 µL of membrane preparation, 50 µL of [3H]-Rauwolsine, and 50 µL of assay buffer.

    • Non-specific binding: 50 µL of membrane preparation, 50 µL of [3H]-Rauwolsine, and 50 µL of non-selective antagonist (e.g., 10 µM phentolamine).

    • Competitive binding: 50 µL of membrane preparation, 50 µL of [3H]-Rauwolsine, and 50 µL of varying concentrations of this compound.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the imiloxan concentration.

  • Determine the IC50 value (the concentration of imiloxan that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay in the Pithed Rat Model

This protocol describes an in-vivo method to assess the functional antagonism of α2B-adrenoceptors by this compound by measuring vasopressor responses.

1. Animal Preparation:

  • Anesthetize a male Wistar rat (250-300g) with a suitable anesthetic (e.g., sodium pentobarbital).

  • Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system.

  • Immediately begin artificial respiration.

  • Cannulate the trachea, a carotid artery (for blood pressure measurement), and a jugular vein (for drug administration).

  • Administer a ganglionic blocker (e.g., hexamethonium) to eliminate reflex sympathetic activity.

2. Experimental Procedure:

  • Allow the animal's blood pressure to stabilize.

  • Administer a selective α2-adrenoceptor agonist (e.g., B-HT 933) intravenously in increasing doses to establish a dose-response curve for the increase in diastolic blood pressure.[1]

  • Administer a vehicle control and record the agonist dose-response curve again.

  • Administer this compound (e.g., 1000 and 3000 µg/kg, i.v.) and after a suitable equilibration period (e.g., 15 minutes), re-determine the agonist dose-response curve.[1]

  • In separate experiments, other subtype-selective antagonists (e.g., BRL44408 for α2A, JP-1302 for α2C) can be used to confirm the involvement of other subtypes.[1]

3. Data Analysis:

  • Plot the change in diastolic blood pressure against the log of the agonist concentration.

  • Compare the dose-response curves in the absence and presence of imiloxan.

  • A rightward shift in the dose-response curve in the presence of imiloxan indicates competitive antagonism at the α2-adrenoceptors mediating the vasopressor response.

  • The degree of the shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency. A significant blockade of the vasopressor response by imiloxan suggests the involvement of the α2B-adrenoceptor subtype.[1]

Conclusion

This compound's selectivity for the α2B-adrenoceptor subtype makes it an essential tool for elucidating the specific functions of this receptor in various physiological and disease states.[2][3] The protocols outlined above provide a framework for researchers to utilize imiloxan effectively in both in-vitro and in-vivo settings to differentiate the roles of α2-adrenoceptor subtypes. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.

References

Preparing Imiloxan Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and highly selective α2B-adrenoceptor antagonist, making it a valuable tool in pharmacological research for differentiating between α2-adrenergic receptor subtypes.[1][2] Its utility spans investigations into cardiovascular regulation, metabolic disorders, and neurological functions. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with key physicochemical data and a summary of its mechanism of action.

Physicochemical and Pharmacological Properties

This compound is a white to light yellow solid. A summary of its key properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂O₂・HCl[3]
Molecular Weight 280.75 g/mol [3]
CAS Number 81167-22-8[3]
Purity ≥98%
Solubility Water: up to 100 mMDMSO: up to 125 mg/mL (approx. 445 mM)[3][4]
Storage (Solid) Desiccate at room temperature. For long-term storage, -20°C is recommended.[3][4]
Storage (Solutions) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]

Table 2: Pharmacological Properties of this compound

ParameterReceptor SubtypeValueReference
pKi α2B-Adrenoceptor7.26[2]
Selectivity α2B vs. α2A55-fold higher affinity for α2B[2]
Mechanism of Action Competitive antagonist of the α2B-adrenergic receptor.[1][5]

Mechanism of Action: α2B-Adrenergic Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the α2B-adrenergic receptor, a G-protein coupled receptor (GPCR). Under normal physiological conditions, the binding of agonists such as norepinephrine or epinephrine to the α2B-adrenoceptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By competitively binding to the α2B-adrenoceptor, Imiloxan prevents this signaling cascade, thereby blocking the downstream effects of receptor activation.

imiloxan_pathway cluster_membrane Cell Membrane receptor α2B-Adrenergic Receptor gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts norepinephrine Norepinephrine/ Epinephrine norepinephrine->receptor Binds & Activates imiloxan Imiloxan HCl imiloxan->receptor Binds & Blocks atp ATP atp->adenylyl_cyclase downstream Downstream Cellular Effects camp->downstream Regulates

Figure 1. this compound signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound solutions for common experimental applications.

Preparation of a 10 mM Stock Solution in DMSO (in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Optional: 0.22 µm DMSO-compatible syringe filter (e.g., PTFE)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 280.75 g/mol × 1000 mg/g = 2.8075 mg

  • Weighing the compound:

    • In a sterile environment (e.g., a biosafety cabinet), carefully weigh out approximately 2.81 mg of this compound powder and transfer it to a sterile vial.

  • Dissolving the compound:

    • Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.[1]

  • Sterilization (Optional but Recommended for Cell Culture):

    • If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.[6]

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Preparation of Working Solutions for Cell Culture

Procedure:

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[7][8]

  • Always include a vehicle control group in your experiments, which should be treated with the same final concentration of DMSO as the highest concentration of this compound used.

experimental_workflow start Imiloxan HCl Powder weigh Weigh 2.81 mg start->weigh dissolve Dissolve in 1 mL Sterile DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute final Working Solutions (Final DMSO < 0.5%) dilute->final experiment In Vitro Experiment final->experiment

Figure 2. Workflow for preparing Imiloxan HCl for in vitro use.
Preparation of a Solution for Intravenous (IV) Administration in Rodents

This protocol provides a general guideline for preparing this compound for intravenous injection in rodents. The final formulation may require optimization based on the specific experimental requirements.

Materials:

  • This compound powder

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Optional co-solvents: Polyethylene glycol 300 (PEG300), Tween 80

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm syringe filter

Procedure:

  • Preparation of a Stock Solution:

    • Prepare a stock solution of this compound in sterile water or saline at a concentration that is a multiple of the highest final dose to be administered (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of the Vehicle (if required for solubility or stability):

    • A common vehicle formulation for IV administration is a mixture of saline, PEG300, and Tween 80. A typical starting point could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water or saline.[1] However, as this compound is water-soluble, a simpler vehicle of sterile saline may be sufficient.

  • Preparation of the Final Dosing Solution:

    • On the day of the experiment, dilute the this compound stock solution with sterile saline to the desired final concentration for injection.

    • Ensure the final solution is isotonic and has a pH close to physiological pH (7.2-7.4).[9]

  • Sterilization:

    • Sterilize the final dosing solution by filtering it through a 0.22 µm syringe filter into a sterile vial immediately before administration.

  • Administration:

    • The typical dose range for this compound administered intravenously in rats is 0.3-10 mg/kg.[4]

    • The final injection volume should be in accordance with institutional animal care and use committee (IACUC) guidelines (e.g., for mice, typically 5-10 mL/kg).[10]

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: These protocols are intended for guidance only and may require optimization for specific experimental conditions. Always adhere to institutional guidelines and safety procedures.

References

Application Notes and Protocols for Imiloxan Hydrochloride in Functional Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenoceptor.[1][2][3] Its selectivity makes it an invaluable pharmacological tool for differentiating the roles of α2-adrenoceptor subtypes in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in functional cellular assays to characterize the activity of α2B-adrenoceptors and screen for novel adrenergic ligands.

The α2-adrenoceptors are G-protein coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system.[1] This receptor family is divided into three subtypes: α2A, α2B, and α2C. The α2B-adrenoceptor, upon activation, can couple to different G-proteins to initiate downstream signaling cascades. In recombinant cell systems such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, the α2B-adrenoceptor has been shown to couple to:

  • Gαi protein: This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαs protein: In some cellular contexts, the α2B-adrenoceptor can also couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP.

  • MAPK/ERK Pathway: Activation of the α2B-adrenoceptor can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

This compound is used to selectively block these signaling events mediated by the α2B-adrenoceptor, allowing for the precise investigation of its function.

Data Presentation

CompoundReceptor SubtypeAssay TypeParameterValueReference
Imiloxanα2B-adrenoceptorRadioligand BindingpKi7.26[3]

Note: The pKi value is the negative logarithm of the inhibition constant (Ki) and is a measure of binding affinity. A higher pKi value indicates a higher affinity of the ligand for the receptor.

Signaling Pathways and Experimental Workflows

To visualize the key cellular processes involved, the following diagrams illustrate the signaling pathways of the α2B-adrenoceptor and the general workflows for the functional assays described in this document.

G_protein_signaling cluster_membrane Plasma Membrane cluster_Gi Gi Pathway cluster_Gs Gs Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist α2B Agonist a2B_AR α2B-Adrenoceptor Agonist->a2B_AR Imiloxan Imiloxan (Antagonist) Imiloxan->a2B_AR Gi Gαi a2B_AR->Gi Gs Gαs a2B_AR->Gs AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down AC_stim Adenylyl Cyclase (stimulated) Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription

α2B-Adrenoceptor G-protein signaling pathways.

ERK_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist α2B Agonist a2B_AR α2B-Adrenoceptor Agonist->a2B_AR Imiloxan Imiloxan (Antagonist) Imiloxan->a2B_AR G_protein G-protein a2B_AR->G_protein MEK MEK G_protein->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription_Factors Transcription Factors pERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

α2B-Adrenoceptor MAPK/ERK signaling pathway.

assay_workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Cell_Culture Culture cells expressing human α2B-adrenoceptor (e.g., CHO-K1, HEK293) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Antagonist_Incubation Pre-incubate with This compound (or vehicle) Cell_Seeding->Antagonist_Incubation Agonist_Stimulation Stimulate with α2B agonist (e.g., UK 14,304) Antagonist_Incubation->Agonist_Stimulation Lysis_and_Detection Cell lysis and addition of detection reagents Agonist_Stimulation->Lysis_and_Detection Measurement Measure signal (e.g., luminescence, fluorescence) Lysis_and_Detection->Measurement Data_Analysis Data Analysis (IC50/pA2 determination) Measurement->Data_Analysis

General workflow for functional cellular assays.

Experimental Protocols

The following are detailed protocols for common functional cellular assays to assess the antagonist activity of this compound at the α2B-adrenoceptor.

cAMP Measurement Assay

This assay quantifies the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels in cells expressing the Gαi-coupled α2B-adrenoceptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human α2B-adrenoceptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

  • This compound: Stock solution in a suitable solvent (e.g., water or DMSO).

  • α2B-Adrenoceptor Agonist: e.g., UK 14,304 or clonidine.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP (e.g., HTRF, luminescence, or ELISA-based).

  • 384-well or 96-well white opaque plates.

Protocol:

  • Cell Culture and Seeding:

    • Culture the α2B-adrenoceptor expressing cells according to standard protocols.

    • The day before the assay, harvest the cells and seed them into white opaque 96-well or 384-well plates at a density of 5,000-20,000 cells per well.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10 nM to 100 µM.

    • Prepare a solution of the α2B-adrenoceptor agonist (e.g., UK 14,304) at a concentration that gives a submaximal response (EC80).

    • Prepare a solution of forskolin at a concentration that elicits a robust increase in cAMP (e.g., 1-10 µM).

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cell plates and replace it with assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

    • Add the α2B-adrenoceptor agonist and forskolin solution to all wells except the negative control wells.

    • Incubate the plates for 30-60 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

  • Data Analysis:

    • The data will be in the form of a luminescent or fluorescent signal that is inversely proportional to the cAMP concentration.

    • Plot the signal as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

    • The pA2 value can be determined using Schild analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.

ERK1/2 Phosphorylation Assay

This assay measures the ability of this compound to block the agonist-induced phosphorylation of ERK1/2.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human α2B-adrenoceptor.

  • Culture Medium: As described for the cAMP assay.

  • Serum-Free Medium: For cell starvation.

  • Assay Buffer: HBSS or PBS.

  • This compound: Stock solution.

  • α2B-Adrenoceptor Agonist: e.g., UK 14,304.

  • ERK Phosphorylation Detection Kit: Commercially available kits (e.g., AlphaScreen SureFire, HTRF, or ELISA-based) that specifically detect phosphorylated ERK1/2.

  • 96-well or 384-well clear-bottom plates.

Protocol:

  • Cell Culture and Seeding:

    • Seed the cells as described in the cAMP assay protocol.

    • After overnight incubation, replace the culture medium with serum-free medium and incubate for another 4-24 hours to reduce basal ERK phosphorylation.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the α2B-adrenoceptor agonist at its EC80 concentration for ERK phosphorylation.

  • Assay Procedure:

    • Remove the serum-free medium and add the this compound dilutions to the cells.

    • Incubate for 15-30 minutes at 37°C.

    • Add the α2B-adrenoceptor agonist to the wells and incubate for 5-10 minutes at 37°C (the optimal stimulation time should be determined empirically).

    • Lyse the cells and measure the levels of phosphorylated ERK1/2 using a suitable detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • The signal will be directly proportional to the amount of phosphorylated ERK1/2.

    • Plot the signal against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic model.

CRE-Luciferase Reporter Gene Assay

This assay utilizes a reporter gene (luciferase) under the control of a cAMP response element (CRE) to measure changes in gene transcription downstream of cAMP signaling.

Materials:

  • Cell Line: A cell line (e.g., HEK293) co-expressing the human α2B-adrenoceptor and a CRE-luciferase reporter construct.

  • Culture Medium: As previously described.

  • This compound: Stock solution.

  • α2B-Adrenoceptor Agonist: e.g., UK 14,304.

  • Forskolin.

  • Luciferase Assay Reagent.

  • White opaque 96-well plates.

Protocol:

  • Cell Culture and Seeding:

    • Seed the reporter cell line into white opaque 96-well plates and incubate overnight.

  • Compound Treatment:

    • Remove the culture medium and add fresh medium containing the serial dilutions of this compound.

    • Incubate for 15-30 minutes.

    • Add the α2B-adrenoceptor agonist and forskolin to the wells.

    • Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the level of CRE-driven gene transcription.

    • Plot the luminescence against the this compound concentration and determine the IC50 value.

Conclusion

This compound is a critical tool for the pharmacological investigation of the α2B-adrenoceptor. The functional cellular assays detailed in these application notes provide robust and reproducible methods for characterizing the antagonist properties of Imiloxan and for screening new compounds targeting this receptor. The choice of assay will depend on the specific research question and the available resources, with cAMP assays being a direct measure of G-protein coupling and ERK phosphorylation and reporter gene assays providing insights into downstream signaling events.

References

Application Notes and Protocols for Imiloxan Hydrochloride Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiloxan hydrochloride is a potent and selective antagonist for the α2B-adrenergic receptor.[1] This property makes it an invaluable pharmacological tool for differentiating between α2-adrenergic receptor subtypes (α2A, α2B, and α2C) and for investigating the physiological and pathological roles of the α2B-adrenoceptor.[1] These application notes provide detailed protocols for tissue preparation and radioligand binding assays to characterize the binding of this compound to its target receptor.

The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Tissues such as the rat kidney are known to express a high proportion of the α2B subtype, making them a suitable model for studying Imiloxan binding.[1]

Data Presentation

The following table summarizes the binding affinity of this compound for the human α2-adrenergic receptor subtypes. The data is presented as pKi values, which is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypepKiSelectivity (fold) vs. α2ASelectivity (fold) vs. α2C
Imiloxanα2A~6.0--
Imiloxanα2B7.531.610
Imiloxanα2C~6.5--

Note: The pKi values for α2A and α2C are estimated based on qualitative descriptions of lower affinity and may vary. The selectivity is calculated from the pKi values.

Experimental Protocols

This section details the methodologies for tissue preparation and a competitive radioligand binding assay to determine the binding affinity of this compound for the α2B-adrenergic receptor. The protocol is optimized for rat kidney tissue, which is a rich source of this receptor subtype.[1]

Protocol 1: Rat Kidney Membrane Preparation

This protocol describes the isolation of a membrane fraction from rat kidney tissue suitable for radioligand binding assays.

Materials:

  • Fresh or frozen rat kidneys

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Ice-cold Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4[3]

  • Protease inhibitor cocktail

  • Dounce homogenizer or polytron

  • Refrigerated centrifuge

  • Ultracentrifuge (optional)

Procedure:

  • Excise kidneys from euthanized rats and immediately place them in ice-cold Homogenization Buffer.

  • Mince the tissue thoroughly with scissors.

  • Add 10 volumes of ice-cold Homogenization Buffer containing protease inhibitors to the minced tissue.

  • Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting until a uniform suspension is achieved. All steps should be performed on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[4]

  • Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.[3]

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation (Step 6) and resuspension (Step 7) steps twice more to wash the membranes.

  • After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [3H]-Rauwolscine Competition Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of this compound by measuring its ability to displace the non-selective α2-adrenergic antagonist, [3H]-Rauwolscine, from the α2B-adrenergic receptors in the prepared rat kidney membranes.[1]

Materials:

  • Rat kidney membrane preparation (from Protocol 1)

  • [3H]-Rauwolscine (specific activity ~70-90 Ci/mmol)

  • This compound stock solution

  • Non-specific binding control: Phentolamine (10 µM) or unlabeled Rauwolscine (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4[3]

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well microplate, set up the following triplicate wells for each concentration of this compound:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Rauwolscine (at a final concentration close to its Kd, typically 1-3 nM), and 100 µL of membrane preparation (50-100 µg of protein).

    • Non-specific Binding: 50 µL of Phentolamine (10 µM final concentration), 50 µL of [3H]-Rauwolscine, and 100 µL of membrane preparation.

    • Competitor Binding: 50 µL of each this compound dilution, 50 µL of [3H]-Rauwolscine, and 100 µL of membrane preparation.

  • The final assay volume in each well is 200 µL.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

  • Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

  • For each concentration of this compound, calculate the percentage of specific binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Imiloxan that inhibits 50% of the specific binding of [3H]-Rauwolscine).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of [3H]-Rauwolscine used in the assay.

      • Kd is the equilibrium dissociation constant of [3H]-Rauwolscine for the α2B-adrenergic receptor.

Visualizations

α2B-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the α2B-adrenergic receptor.

alpha2B_signaling cluster_cytoplasm Cytoplasm Imiloxan Imiloxan (Antagonist) alpha2B α2B-Adrenergic Receptor Imiloxan->alpha2B Blocks Adrenaline Adrenaline/ Noradrenaline (Agonist) Adrenaline->alpha2B G_protein Gi/o Protein (α, βγ subunits) alpha2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: α2B-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Imiloxan Binding Assay

The diagram below outlines the key steps in the experimental workflow for determining the binding affinity of Imiloxan.

workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Kidney Procurement Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Washing Centrifuge2->Wash Quantify Protein Quantification Wash->Quantify Store Store at -80°C Quantify->Store Incubate Incubation with [3H]-Rauwolscine & Imiloxan Store->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Filter Washing Filter->Wash_Filters Scint_Count Scintillation Counting Wash_Filters->Scint_Count Calc_Specific Calculate Specific Binding Scint_Count->Calc_Specific Plot_Data Plot Competition Curve Calc_Specific->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Calc_IC50->Calc_Ki

Caption: Experimental Workflow for Imiloxan Binding Assay.

References

Application Notes and Protocols for Autoradiography with Imiloxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Imiloxan hydrochloride in autoradiography studies for the selective labeling and quantification of α2B-adrenoceptors. Imiloxan is a highly selective antagonist for the α2B-adrenergic receptor subtype, making it a valuable tool for distinguishing the roles of different α2-adrenoceptor subtypes in various physiological and pathological processes.[1][2][3][4]

Introduction to this compound

This compound is a potent and selective α2B-adrenoceptor antagonist.[3][4] It displays a significantly higher affinity for the α2B subtype compared to the α2A subtype, with a reported 55-fold difference in affinity.[2] This selectivity allows for the precise investigation of the distribution, density, and function of α2B-adrenoceptors in various tissues and disease models. Autoradiography with a radiolabeled form of Imiloxan (e.g., [3H]Imiloxan) enables the visualization and quantification of these receptors at a microscopic level.

Quantitative Data Summary

ParameterValueReceptor SubtypeSpecies/TissueReference
pKi7.26α2B-adrenoceptorNot specified[2]
Selectivity55-fold higher affinity for α2B vs. α2Aα2B/α2A-adrenoceptorsNot specified[2]

Signaling Pathway of α2B-Adrenoceptors

α2B-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine and epinephrine, couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels and other signaling cascades, ultimately influencing cellular functions such as vasoconstriction and neurotransmitter release.[2]

alpha2B_signaling_pathway cluster_membrane Cell Membrane receptor α2B-Adrenoceptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates imiloxan Imiloxan (Antagonist) imiloxan->receptor Blocks atp ATP atp->adenylyl_cyclase downstream Downstream Cellular Effects camp->downstream Modulates experimental_workflow cluster_binding Binding Assay cluster_imaging Imaging start Start: Frozen Tissue sectioning Cryosectioning (10-20 µm) start->sectioning preincubation Pre-incubation (Rehydration) sectioning->preincubation incubation Incubation with [3H]Imiloxan preincubation->incubation washing Washing (Remove unbound ligand) incubation->washing drying Drying washing->drying exposure Exposure to Film/ Phosphor Screen drying->exposure analysis Image Analysis & Quantification exposure->analysis end End: Receptor Density Map analysis->end

References

Application Notes and Protocols for Studying Vasopressor Responses in Pithed Rats Using Imiloxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Imiloxan hydrochloride in the pithed rat model to investigate peripheral vasopressor mechanisms. The pithed rat is an invaluable in vivo preparation for studying the cardiovascular effects of pharmacological agents, as it eliminates central nervous system and reflex influences.[1][2][3] Imiloxan, a selective α2B-adrenoceptor antagonist, serves as a critical tool for dissecting the specific roles of α2-adrenoceptor subtypes in blood pressure regulation.[4][5]

Introduction to this compound

This compound is a highly selective antagonist for the α2B-adrenoceptor subtype.[4][5] Unlike many other α2-antagonists, it does not possess significant activity at α1-adrenoceptors, making it a precise tool for pharmacological characterization. In cardiovascular research, Imiloxan is primarily used to identify and quantify the contribution of α2B-adrenoceptors to vasoconstriction and vasopressor responses elicited by α2-agonists.

The Pithed Rat Model

The pithed rat model involves the mechanical destruction of the brain and spinal cord, which removes central cardiovascular regulation and reflex arcs like the baroreceptor reflex.[1][2] This preparation allows for the direct investigation of drug effects on peripheral cardiovascular targets, such as vascular α-adrenoceptors. The sympathetic outflow can be stimulated electrically to elicit frequency-dependent increases in blood pressure and heart rate, or vasopressor agents can be administered intravenously to study postsynaptic receptor interactions.[1][3]

Application: Pharmacological Characterization of α2-Adrenoceptor Subtypes

A primary application of Imiloxan in the pithed rat is to determine which α2-adrenoceptor subtypes (α2A, α2B, α2C) mediate vasopressor responses. Studies have shown that α2-adrenoceptors are involved in mediating vasoconstriction.[2][6] To identify the specific subtypes, an α2-adrenoceptor agonist, such as B-HT 933, is administered to produce a dose-dependent increase in blood pressure.[6][7][8] Subsequently, subtype-selective antagonists are introduced to determine their ability to block this response.

The experimental logic is as follows:

  • If the vasopressor response to the agonist is blocked by an α2A-antagonist (e.g., BRL 44408), the α2A subtype is implicated.

  • If the response is blocked by Imiloxan, the α2B subtype is implicated.[6][7]

  • If the response is blocked by an α2C-antagonist (e.g., JP-1302), the α2C subtype is implicated.

Research indicates that the vasopressor responses to the α2-adrenoceptor agonist B-HT 933 in pithed rats are mediated by a combination of α2A, α2B, and α2C-adrenoceptor subtypes.[6][8] The response can be completely abolished by the combined administration of selective antagonists for all three subtypes.[6][8]

Experimental Protocols

4.1. Pithed Rat Preparation

This protocol is a standard method for preparing a pithed rat for cardiovascular studies.[2][7]

  • Anesthesia: Anesthetize a male Wistar rat (270-310 g) with an appropriate anesthetic (e.g., isoflurane).

  • Tracheal Cannulation: Cannulate the trachea to facilitate artificial ventilation.

  • Pithing: Pith the rat by inserting a stainless-steel rod through the eye orbit, foramen magnum, and into the vertebral foramen. This procedure destroys the central nervous system.[2]

  • Ventilation: Immediately begin artificial ventilation with room air using a rodent ventilator (e.g., 56 strokes/min, 20 ml/kg stroke volume).[2][7]

  • Vagotomy: Perform a bilateral vagotomy to eliminate vagal influences.

  • Catheterization:

    • Insert a catheter into the left common carotid artery for continuous measurement of blood pressure.

    • Insert a catheter into the left femoral vein for intravenous administration of drugs.

  • Heparinization: Administer heparin (e.g., 150 IU/kg, i.v.) to prevent blood clotting.[3]

  • Stabilization: Allow the preparation to stabilize for a period of 20 minutes before commencing the experiment.

4.2. Investigation of Vasopressor Responses

This protocol details the procedure for using Imiloxan to characterize the receptors mediating a vasopressor response.

  • Baseline Recordings: Record baseline diastolic blood pressure (DBP) and heart rate (HR).

  • Agonist Administration: Administer consecutive intravenous bolus injections of the α2-adrenoceptor agonist B-HT 933 in increasing doses to establish a dose-response curve for the increase in DBP. Note that B-HT 933 typically does not affect heart rate in this model.[6][8]

  • Antagonist Administration:

    • In separate groups of animals, administer a vehicle or a specific antagonist.

    • Administer this compound (e.g., 1000 and 3000 µg/kg, i.v.).[6][8]

    • For comparison and comprehensive characterization, use other antagonists such as:

      • Rauwolscine (non-selective α2-antagonist)[6][8]

      • BRL 44408 (selective α2A-antagonist)[6][8]

      • JP-1302 (selective α2C-antagonist)[6][8]

      • Prazosin (α1-antagonist, used as a control to exclude α1-adrenoceptor involvement)[6][8]

  • Repeat Agonist Challenge: After a suitable incubation period with the antagonist (e.g., 15 minutes), repeat the dose-response curve for the agonist B-HT 933.

  • Data Analysis: Compare the agonist dose-response curves in the absence and presence of the antagonists. A rightward shift in the dose-response curve or a reduction in the maximum response indicates antagonism. Calculate pA2 values if appropriate to quantify antagonist potency.

Data Presentation

The following tables summarize the pharmacological agents used and the typical results obtained from these experiments.

Table 1: Pharmacological Agents for α2-Adrenoceptor Subtype Characterization

CompoundClassTarget(s)Typical Doses (i.v.) in Pithed Rat
B-HT 933 Agonistα2-AdrenoceptorsDose-dependent
Imiloxan AntagonistSelective α2B1000 - 3000 µg/kg[6][8]
BRL 44408 AntagonistSelective α2A100 - 300 µg/kg[6][8]
JP-1302 AntagonistSelective α2C10 - 300 µg/kg[6][8]
Rauwolscine AntagonistNon-selective α2A/2B/2C100 - 300 µg/kg[6][8]
Prazosin Antagonistα1-Adrenoceptors10 - 300 µg/kg[6][8]

Table 2: Summary of Findings on Vasopressor Responses to B-HT 933 in Pithed Rats

ConditionEffect on B-HT 933 Vasopressor ResponseImplicated Receptor Subtype(s)
Vehicle Control No changeN/A
Prazosin Unaltered[6][8]α1-adrenoceptors not involved
Rauwolscine Dose-dependent blockade[6][8]α2-adrenoceptors are involved
BRL 44408 Dose-dependent blockade[6][8]α2A
Imiloxan Dose-dependent blockade[6][8]α2B
JP-1302 Dose-dependent blockade[6][8]α2C
Combination of BRL 44408 + Imiloxan + JP-1302 Response abolished[6][8]α2A, α2B, and α2C

Mandatory Visualizations

G cluster_0 Vascular Smooth Muscle Cell Agonist α2-Agonist (e.g., B-HT 933) Receptor α2B-Adrenoceptor Agonist->Receptor Binds Signal Intracellular Signaling Cascade Receptor->Signal Activates Response Vasoconstriction (Increased Blood Pressure) Signal->Response Leads to Antagonist Imiloxan Antagonist->Receptor Blocks

Caption: α2B-Adrenoceptor signaling and antagonism by Imiloxan.

G cluster_prep Animal Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis Anesthesia Anesthetize Rat Pithing Perform Pithing & Vagotomy Anesthesia->Pithing Cannulation Cannulate Trachea, Artery & Vein Pithing->Cannulation Stabilize Stabilize for 20 min Cannulation->Stabilize Baseline Record Baseline Blood Pressure Stabilize->Baseline Agonist1 Administer α2-Agonist (Dose-Response) Baseline->Agonist1 Antagonist Administer Vehicle or Imiloxan Agonist1->Antagonist Agonist2 Repeat α2-Agonist (Dose-Response) Antagonist->Agonist2 Analysis Compare Dose-Response Curves (Control vs. Imiloxan) Agonist2->Analysis

Caption: Experimental workflow for studying vasopressor responses.

References

Troubleshooting & Optimization

Imiloxan hydrochloride solubility in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Imiloxan hydrochloride in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is highly soluble in water, with a maximum concentration of 100 mM.[1] It is also soluble in DMSO at 125 mg/mL (445.24 mM), though ultrasonic assistance may be required.

Q2: How should this compound be stored?

For long-term storage, it is recommended to store the solid compound at -20°C in a sealed container, away from moisture. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, you can dissolve this compound in water or DMSO. For example, to make a 10 mM stock solution, you would dissolve 2.8075 mg of this compound (assuming a molecular weight of 280.75 g/mol ) in 1 mL of solvent.

Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source(s)
Water10028.07
DMSO445.24125

Troubleshooting Guide

Q4: I dissolved this compound in water, but it precipitated when I diluted it into my Phosphate Buffered Saline (PBS). What happened?

This is a common phenomenon known as the "common-ion effect."[2] PBS has a high concentration of chloride ions. When you add a solution of this compound, which is a chloride salt, you are increasing the total chloride ion concentration. This can decrease the solubility of the this compound, causing it to precipitate out of solution.

Q5: How can I avoid precipitation when using PBS?

Here are a few strategies to overcome the common-ion effect:

  • Use a lower concentration of this compound: The simplest solution is to work with a final concentration that is below the solubility limit in PBS.

  • Prepare the final solution directly in PBS: Instead of preparing a concentrated stock in water and then diluting, try dissolving the this compound directly in PBS at your desired final concentration. This may require more time and agitation.

  • Use an alternative buffer: Consider using a physiological buffer with a lower chloride concentration, such as a HEPES or TRIS-based buffer.

  • Adjust the pH: The solubility of amine hydrochlorides can be pH-dependent.[3][4] Ensure the pH of your final solution is compatible with maintaining the solubility of this compound.

Q6: My this compound is not dissolving completely, even with sonication. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following:

  • Increase the temperature: Gently warming the solution to 37°C may aid in dissolution.

  • Use a freshly opened solvent: DMSO is hygroscopic and can absorb moisture, which can impact solubility. Use a fresh, anhydrous grade of DMSO.

  • Verify the compound's purity and integrity: Ensure the compound has been stored correctly and has not degraded.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility in a Physiological Buffer

This protocol outlines a general method for determining the equilibrium solubility of this compound in a buffer of choice.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the physiological buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to sit undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample against a standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.

Protocol for Assessing Stability in a Physiological Buffer

This protocol provides a framework for evaluating the stability of this compound in a buffered solution over time.

  • Solution Preparation:

    • Prepare a solution of this compound in the desired physiological buffer at a known concentration (e.g., 1 mM).

  • Storage Conditions:

    • Aliquot the solution into several sealed vials.

    • Store the vials under controlled conditions. For accelerated stability testing, elevated temperatures (e.g., 40°C) can be used. Include a control set stored at a lower temperature (e.g., 4°C).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Analyze the concentration of this compound in the sample using a validated stability-indicating analytical method (e.g., HPLC-UV). This method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration (time 0).

    • Calculate the percentage of the compound remaining at each time point. A significant decrease in concentration indicates instability under the tested conditions.

Troubleshooting Workflow

G start Start: Dissolving Imiloxan HCl issue Solubility Issue Encountered? start->issue precip_pbs Precipitation in PBS? issue->precip_pbs Yes incomplete_diss Incomplete Dissolution? issue->incomplete_diss No precip_pbs->incomplete_diss No common_ion Action: Address Common-Ion Effect precip_pbs->common_ion Yes diss_aid Action: Use Dissolution Aids incomplete_diss->diss_aid Yes success Success: Solution Prepared incomplete_diss->success No lower_conc Lower Final Concentration common_ion->lower_conc alt_buffer Use Alternative (Low-Cl) Buffer common_ion->alt_buffer direct_diss Dissolve Directly in Buffer common_ion->direct_diss warm Gently Warm (e.g., 37°C) diss_aid->warm fresh_dmso Use Fresh, Anhydrous DMSO diss_aid->fresh_dmso verify Verify Compound Purity & Storage diss_aid->verify lower_conc->success alt_buffer->success direct_diss->success warm->success fresh_dmso->success verify->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

improving Imiloxan hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides general guidance on the handling and stability of Imiloxan hydrochloride in aqueous solutions. To date, specific, peer-reviewed stability studies on this compound are not extensively available in the public domain. The information herein is based on established principles of pharmaceutical science and the known behavior of related chemical structures, such as other hydrochloride salts and compounds containing imidazole and benzodioxan moieties. All experimental protocols and troubleshooting advice should be adapted and validated by the end-user for their specific research context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: this compound is soluble in water up to 100 mM. For most in vitro applications, sterile, purified water or a suitable buffer system is recommended.

Q2: What are the general stability concerns for hydrochloride salts like this compound in aqueous solution?

A2: Hydrochloride salts of weakly basic compounds can be susceptible to several stability issues in aqueous solutions:

  • pH-dependent degradation: The stability of the molecule can be significantly influenced by the pH of the solution. Hydrolysis of functional groups is a common degradation pathway that is often catalyzed by acidic or basic conditions.

  • Precipitation: Changes in pH can alter the ionization state of the molecule, potentially leading to the precipitation of the less soluble free base form.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions, the solubility of the hydrochloride salt may be reduced, which could lead to precipitation.[1]

Q3: Are there any specific functional groups in this compound that might be prone to degradation?

A3: While specific degradation pathways for this compound have not been detailed in the literature, molecules with similar structures can undergo:

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[2][3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole moiety.[2][3]

  • Hydrolysis: Although the benzodioxan and imidazole rings are generally stable, extreme pH and temperature conditions could potentially lead to hydrolytic degradation.

Q4: What are the ideal storage conditions for aqueous solutions of this compound?

A4: While specific stability data is unavailable, general best practices for similar compounds suggest the following:

  • Short-term storage (hours to a few days): Store at 2-8°C.

  • Long-term storage (weeks to months): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protection from light: Store solutions in amber vials or protect them from light to minimize photodegradation.[2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps & Solutions
Precipitation upon dissolution or during storage 1. Concentration exceeds solubility limit. 2. pH of the solution has shifted, causing the precipitation of the free base. 3. The solution has cooled, and the compound is less soluble at lower temperatures. 4. Interaction with buffer salts.1. Ensure the concentration is within the known solubility limit. Gentle warming and sonication may aid dissolution. 2. Use a buffer to maintain a stable pH where the compound is most soluble. A pH-solubility profile should be determined experimentally. 3. Store the solution at a constant, controlled temperature.[4] 4. If using a buffer, ensure there is no incompatibility. Consider switching to an alternative buffer system (e.g., citrate, acetate).[4]
Discoloration of the solution (e.g., turning yellow/brown) 1. Oxidative degradation of the compound. 2. Degradation due to light exposure.1. Prepare solutions fresh. Consider de-gassing the solvent or purging the vial with an inert gas (e.g., nitrogen, argon) before sealing. 2. Store the solution in light-protecting amber vials or wrap the container in aluminum foil.[4]
Loss of potency or inconsistent experimental results 1. Chemical degradation of this compound over time. 2. Adsorption of the compound to the container surface. 3. Repeated freeze-thaw cycles causing degradation.1. Use freshly prepared solutions for critical experiments. Conduct a stability study under your specific experimental conditions to determine the usable lifetime of the solution. 2. Consider using low-adsorption microplates or vials. 3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Experimental Protocols

Protocol: Preliminary Aqueous pH-Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound powder

  • Purified water (USP grade or equivalent)

  • Buffer systems (e.g., 0.05 M citrate buffer for pH 3-6, 0.05 M phosphate buffer for pH 6-8, 0.05 M borate buffer for pH 8-10)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier (HPLC grade)

  • Calibrated pH meter

  • Validated stability-indicating HPLC-UV or LC-MS method

2. Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffers at various pH levels (e.g., 4, 7, and 9).

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in purified water to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Stability Samples:

    • Dilute the stock solution with each buffer to a final concentration suitable for your analytical method (e.g., 100 µM).

    • Prepare enough volume for all time points.

    • Dispense aliquots into appropriately labeled, sealed vials (amber vials are recommended).

  • Time Zero (T0) Analysis: Immediately analyze an aliquot from each pH condition to establish the initial concentration.

  • Incubation: Store the vials at a controlled temperature (e.g., 25°C and an accelerated condition like 40°C).

  • Sample Analysis at Time Points: At predetermined time intervals (e.g., 0, 4, 8, 24, 48, and 72 hours), remove a vial for each pH condition. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time for each pH.

3. Data Presentation:

The results should be summarized in a clear, tabular format.

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 40°C

Time (Hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
499.598.295.3
899.196.590.1
2497.290.375.6
4894.581.657.2
7291.873.041.9

Visualizations

G Figure 1: General Workflow for Aqueous Stability Assessment cluster_prep Preparation cluster_analysis Incubation & Analysis A Prepare Buffer Solutions (e.g., pH 4, 7, 9) C Dilute Stock into Buffers to Final Concentration A->C B Prepare Concentrated Stock Solution B->C D Analyze T0 Samples (HPLC/LC-MS) C->D Initial Analysis E Incubate Samples at Controlled Temperature(s) D->E F Withdraw and Analyze Samples at Predetermined Time Points E->F Sampling G Calculate % Remaining vs. Time F->G

Caption: Figure 1: General Workflow for Aqueous Stability Assessment.

G Figure 2: Hypothetical Degradation Pathways for a Benzodioxan-Imidazole Compound Parent This compound (Parent Compound) Oxidation Oxidative Degradation Product (e.g., N-oxide on Imidazole) Parent->Oxidation Oxidizing Agent (e.g., H₂O₂, O₂) Hydrolysis Hydrolytic Degradation Product (Hypothetical Ring Opening) Parent->Hydrolysis Acid or Base (H⁺ or OH⁻) Photodegradation Photolytic Degradation Product (e.g., Isomer or Fragment) Parent->Photodegradation Light (UV/Visible)

References

potential off-target effects of Imiloxan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Imiloxan hydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Troubleshooting Guide

Issue: Unexpected or inconsistent results when using this compound.

When encountering unexpected results, consider the selectivity profile of this compound. While it is a highly selective α2B-adrenoceptor antagonist, its affinity for other α2-adrenoceptor subtypes, though lower, may contribute to experimental outcomes, especially at higher concentrations.

Possible Causes and Solutions:

  • Concentration-Dependent Effects:

    • Problem: At high concentrations, this compound may antagonize other α2-adrenoceptor subtypes (e.g., α2A) in addition to the α2B subtype.

    • Solution: Perform dose-response experiments to determine the optimal concentration that provides selective α2B antagonism in your specific experimental model.

  • Receptor Subtype Expression:

    • Problem: The tissue or cell line used may express multiple α2-adrenoceptor subtypes, leading to a mixed pharmacological response.

    • Solution: Characterize the α2-adrenoceptor subtype expression profile of your experimental system using techniques like qPCR or Western blotting.

  • Species-Specific Differences:

    • Problem: The affinity and selectivity of this compound may vary across different species.

    • Solution: Consult literature for data specific to the species you are using. If data is unavailable, consider performing preliminary binding or functional assays to characterize its activity in your model.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a moderately potent and highly selective α2-adrenoceptor antagonist.[1] It is particularly noted for its selectivity for the α2B-adrenoceptor subtype.[1][2]

Q2: What are the known off-target effects of this compound?

The available data indicates that this compound is highly selective for the α2B-adrenoceptor and does not have potent antagonist activity at α1-adrenoceptors.[1] Its primary "off-target" consideration within its own receptor family is its lower affinity for other α2-adrenoceptor subtypes, such as α2A.

Q3: How selective is this compound for the α2B-adrenoceptor?

This compound displays a 55-fold higher affinity for the α2B-adrenoceptor compared to the α2A-adrenoceptor.

Q4: Can this compound be used to differentiate between α2-adrenoceptor subtypes?

Yes, due to its selectivity for the α2B subtype, this compound is a valuable pharmacological tool for classifying and distinguishing the functions of α2-adrenoceptor subtypes in various physiological and pathological processes.[2][3][4]

Q5: What should I consider when designing an experiment with this compound?

  • Confirm Receptor Expression: Verify the presence and relative levels of α2-adrenoceptor subtypes in your experimental model.

  • Optimize Concentration: Use the lowest effective concentration to maximize selectivity for the α2B subtype.

  • Include Proper Controls: Use other α2-adrenoceptor antagonists with different selectivity profiles (e.g., benoxathian for α2A) to confirm the role of specific subtypes.[3][4]

Data Presentation

Table 1: Selectivity Profile of this compound

TargetpKiFold Selectivity (α2B vs. α2A)SpeciesReference
α2B-Adrenoceptor7.26-Not Specified
α2A-AdrenoceptorLower Affinity55-foldNot Specified

Experimental Protocols

While specific, detailed experimental protocols for off-target screening of this compound are not extensively available in the provided search results, a general methodology for characterizing α2-adrenoceptor binding is described.

Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This method was used to characterize the α2-adrenoceptor binding sites in tissues like rabbit spleen (predominantly α2A) and rat kidney (predominantly α2B).[3][4]

  • Tissue Preparation: Prepare membrane fractions from the tissue of interest (e.g., rabbit spleen, rat kidney).

  • Radioligand: Use a non-selective α2-adrenoceptor radioligand, such as [3H]-rauwolscine, to label the binding sites.[3][4]

  • Competitive Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand via filtration.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) by analyzing the competition binding curves using non-linear regression.

Visualizations

Diagram 1: this compound's Primary Mechanism of Action

Imiloxan_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell cluster_antagonist NE Norepinephrine Adrenoceptor_Post Postsynaptic Adrenoceptor NE->Adrenoceptor_Post Activates Adrenoceptor_Pre α2B-Adrenoceptor (Autoreceptor) NE->Adrenoceptor_Pre Inhibits Release Imiloxan Imiloxan hydrochloride Imiloxan->Adrenoceptor_Pre Blocks Selectivity_Workflow start Start: Characterize Imiloxan Selectivity tissue_prep Prepare Membrane Fractions (e.g., Kidney for α2B, Spleen for α2A) start->tissue_prep binding_assay Competitive Radioligand Binding Assay (e.g., with [3H]-rauwolscine) tissue_prep->binding_assay data_analysis Analyze Binding Curves (Non-linear Regression) binding_assay->data_analysis determine_ki Determine Ki values for α2A and α2B subtypes data_analysis->determine_ki calculate_selectivity Calculate Fold Selectivity (Ki α2A / Ki α2B) determine_ki->calculate_selectivity end End: Quantify Selectivity Profile calculate_selectivity->end

References

minimizing non-specific binding of Imiloxan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imiloxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding in experiments involving this selective α2B-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective α2B-adrenoceptor antagonist.[1][2] Its primary mechanism of action is to bind to α2B-adrenergic receptors, blocking the binding of the endogenous agonists, norepinephrine and epinephrine. This action inhibits the downstream signaling pathways typically activated by these receptors. Imiloxan is a valuable tool for distinguishing the actions of different α2-adrenergic subtypes.[2]

Q2: What are the common causes of high non-specific binding in assays using this compound?

A2: High non-specific binding (NSB) of small molecules like Imiloxan can stem from several factors:

  • Hydrophobic Interactions: The compound may non-specifically adhere to plasticware, membranes, and other proteins.

  • Ionic Interactions: Electrostatic attraction between the compound and charged surfaces can lead to unwanted binding.[3]

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can exacerbate non-specific interactions.[4]

  • Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay surface can lead to high background.[5]

  • Reagent Concentration: Using an excessively high concentration of Imiloxan or the detection reagents can increase NSB.[6]

Q3: What is an acceptable level of non-specific binding in a radioligand binding assay?

A3: Ideally, specific binding should account for at least 80% of the total binding.[5] If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain high-quality, reproducible data.[7][8]

Troubleshooting Guides

Issue 1: High Background Signal in a Radioligand Competition Binding Assay

If you are observing a high background signal when using radiolabeled Imiloxan or a competing radioligand, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential Cause Troubleshooting Strategy Expected Outcome
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its Kd value.[9] Ensure the radiochemical purity is >90%.Reduced binding to non-target sites, improving the specific binding window.
Suboptimal Assay Buffer Optimize the buffer's pH and ionic strength.[3] Include agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) or a non-ionic detergent like Tween-20 (e.g., 0.05%).[9]Blocking of non-specific binding sites on the assay plate and other surfaces.
Filter and Apparatus Binding Pre-soak filters in a blocking agent like polyethyleneimine (PEI) or BSA.[9] Test different filter materials to find one with the lowest non-specific binding for your assay.Reduced binding of the radioligand directly to the filter, lowering background counts.
Insufficient Washing Increase the number and/or volume of wash steps.[9] Use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand.[9]More effective removal of unbound and non-specifically bound radioligand.
Excessive Membrane Protein Titrate the amount of cell membrane preparation used in the assay. A typical range is 100-500 µg of membrane protein.[6][9]An optimized signal-to-noise ratio by reducing the number of non-specific binding sites.

Troubleshooting Workflow for High Non-Specific Binding

G start High Non-Specific Binding (NSB) Observed check_radioligand Is Radioligand Concentration at or below Kd? start->check_radioligand optimize_radioligand Action: Lower Radioligand Concentration check_radioligand->optimize_radioligand No check_buffer Is Buffer Optimized? check_radioligand->check_buffer Yes optimize_radioligand->check_buffer optimize_buffer Action: Adjust pH/Ionic Strength. Add BSA or Tween-20. check_buffer->optimize_buffer No check_washing Are Washing Steps Sufficient? check_buffer->check_washing Yes optimize_buffer->check_washing optimize_washing Action: Increase Wash Cycles (4-5x) with Ice-Cold Buffer. check_washing->optimize_washing No check_filters Is Filter Pre-Soaked & Blocked? check_washing->check_filters Yes optimize_washing->check_filters optimize_filters Action: Pre-soak Filters in PEI or BSA. check_filters->optimize_filters No end NSB Minimized check_filters->end Yes optimize_filters->end

Caption: A decision tree for troubleshooting high non-specific binding.

Issue 2: High Background in Cell-Based Assays (e.g., Immunofluorescence, Flow Cytometry)

When using Imiloxan in cell-based assays, non-specific binding can lead to high background fluorescence or signal, obscuring the specific effects.

Strategies to Reduce Non-Specific Binding in Cell-Based Assays

Strategy Recommended Concentration/Incubation Rationale
Blocking with Serum 5% (v/v) normal serum from the same host as the secondary antibody.[10]Serum proteins block non-specific binding sites on the cell surface and Fc receptors.[11]
Blocking with Protein 1-5% Bovine Serum Albumin (BSA) or 1-3% Casein.These proteins adsorb to surfaces, preventing the non-specific adhesion of antibodies and other reagents.
Addition of Detergents 0.05-0.3% Tween-20 or Triton X-100 in wash buffers.[11]These non-ionic detergents reduce non-specific hydrophobic interactions.
Optimize Antibody Concentrations Perform a titration to find the optimal primary and secondary antibody concentrations.Using excessive antibody concentrations is a common cause of high background.[12]
Increase Wash Steps Increase the number of washes to 4-5 cycles and the duration of each wash.Thorough washing is crucial for removing unbound reagents that contribute to background signal.[12]

Experimental Protocols

Protocol 1: General Radioligand Binding Assay to Determine Total and Non-Specific Binding

This protocol provides a framework for a filtration-based radioligand binding assay. It should be optimized for your specific receptor preparation and radioligand.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-Imiloxan or a competing radioligand)

  • Unlabeled this compound

  • Cell membrane preparation expressing the α2B-adrenoceptor

  • Wash Buffer (e.g., ice-cold Assay Buffer)

  • Filter mats (e.g., GF/B or GF/C, pre-soaked in 0.5% PEI)

  • Scintillation fluid

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the radioligand and a high concentration of unlabeled Imiloxan (e.g., 1000-fold the Kd of the radioligand) in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add Assay Buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Add the high concentration of unlabeled Imiloxan, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined empirically.

  • Filtration: Rapidly filter the contents of the wells through the pre-soaked filter mat using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each condition.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers & Reagents prep_dilutions Prepare Serial Dilutions of Ligands prep_reagents->prep_dilutions prep_membranes Thaw & Homogenize Membrane Prep prep_dilutions->prep_membranes add_to_plate Add to 96-well plate: 1. Competitor / Control 2. Radioligand 3. Membranes prep_membranes->add_to_plate incubate Incubate to Reach Equilibrium add_to_plate->incubate filtration Vacuum Filtration (Separate Bound/Free) incubate->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash dry Dry Filter Plate wash->dry count Add Scintillant & Count Radioactivity dry->count calc_specific Calculate Specific Binding count->calc_specific plot Plot % Inhibition vs. [Competitor] calc_specific->plot determine_ic50 Determine IC50 (Non-linear Regression) plot->determine_ic50 G cluster_membrane Cell Membrane receptor α2B-Adrenoceptor gi_protein Gi Protein (α, β, γ subunits) receptor->gi_protein Activates ac Adenylate Cyclase gi_protein->ac Inhibits agonist Norepinephrine/ Epinephrine agonist->receptor Binds & Activates imiloxan Imiloxan (Antagonist) imiloxan->receptor Binds & Blocks camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle contraction) pka->response Phosphorylates Targets

References

Imiloxan Hydrochloride Radioligand Binding Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Imiloxan hydrochloride in radioligand binding assays. The information is tailored for scientists and professionals in drug development and related fields to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radioligand binding assays?

This compound is a highly selective antagonist for the α2B-adrenergic receptor.[1][2][3] Its high affinity and selectivity make it a valuable tool for distinguishing the actions of different α2-adrenergic subtypes in scientific research.[3][4] In radioligand binding assays, radiolabeled Imiloxan is used to quantify the density and affinity of α2B-adrenoceptors in various tissues and cell preparations.

Q2: What is a typical binding affinity (Kd) for Imiloxan at the α2B-adrenoceptor?

This compound exhibits a high affinity for the α2B-adrenoceptor, with a reported pKi of 7.26.[5] The Ki can be calculated from the pKi value (Ki = 10^-pKi), which translates to an approximate Ki of 55 nM. The Kd, or equilibrium dissociation constant, is often comparable to the Ki in competitive binding assays.

Q3: What are the most common issues encountered in an Imiloxan radioligand binding assay?

Common problems include high non-specific binding, low specific binding (low signal), and poor reproducibility.[6] These issues can stem from various factors including the radioligand itself, tissue or cell preparation, and assay conditions.

Q4: How can I minimize non-specific binding?

Non-specific binding should ideally be less than 50% of the total binding.[7] To reduce it, consider the following:

  • Optimize Radioligand Concentration: Use a concentration at or below the Kd.[7][8]

  • Reduce Membrane Protein: Titrate the amount of membrane protein, typically within the 100-500 µg range.[7][9]

  • Modify Assay Buffer: Include agents like bovine serum albumin (BSA) to reduce non-specific interactions.[7][8]

  • Proper Washing: Increase the volume and number of washes with ice-cold buffer.[7]

  • Filter Treatment: Pre-soaking filters with a polymer like polyethyleneimine (PEI) can reduce binding to the filter itself.[10][11]

Q5: What should I do if I observe very low or no specific binding?

Low specific binding can be due to:

  • Inactive Receptor: Ensure proper membrane preparation and storage to maintain receptor integrity.

  • Radioligand Degradation: Check the age and purity of the radiolabeled Imiloxan. Radiochemical purity should typically be >90%.[7][8]

  • Incorrect Assay Conditions: Verify the pH, ionic strength of the buffer, and incubation time. Ensure the incubation is long enough to reach equilibrium.[12]

  • Insufficient Receptor Density: The tissue or cell line used may not express a sufficient number of α2B-adrenoceptors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound radioligand binding assay.

High Non-Specific Binding
Potential Cause Troubleshooting Steps
Radioligand Concentration Too High Decrease the concentration of radiolabeled Imiloxan to a level at or below its Kd.
Excessive Membrane Protein Perform a protein concentration curve to determine the optimal amount of membrane that gives a good signal-to-noise ratio. A typical starting range is 100-500 µg of protein per assay tube.[7][9]
Hydrophobic Interactions Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer to block non-specific sites.[7]
Binding to Filters Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions.[10]
Inadequate Washing Increase the number of washes (e.g., from 3 to 5) and the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[7]
Radioligand Impurity Verify the radiochemical purity of the Imiloxan stock. Impurities can contribute to high non-specific binding.[7]
Low Specific Binding / Low Signal
Potential Cause Troubleshooting Steps
Low Receptor Expression Confirm that the chosen tissue or cell line expresses the α2B-adrenoceptor at a sufficient density. Consider using a positive control tissue known to have high expression.
Degraded Radioligand Check the expiration date and storage conditions of your radiolabeled Imiloxan. Perform a quality control check if degradation is suspected.
Suboptimal Incubation Time Conduct a time-course experiment to ensure the binding has reached equilibrium.[6][12]
Incorrect Buffer Composition Verify the pH and ionic strength of your assay buffer. The optimal pH for most adrenergic receptor binding is typically around 7.4.[9]
Inactive Receptors Ensure that membrane preparations have been handled correctly and stored at -80°C. Avoid repeated freeze-thaw cycles.[13]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent additions of all reagents.
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Standardize the membrane preparation protocol to ensure batch-to-batch consistency.
Variable Incubation Conditions Use a temperature-controlled incubator or water bath and ensure all samples are incubated for the same duration.
Incomplete Separation of Bound and Free Ligand Optimize the filtration and washing steps. Ensure the vacuum is consistent and the washing is performed rapidly to prevent dissociation.
Counting Inefficiency Ensure the scintillation cocktail is appropriate for your filter type and that the counter is properly calibrated.

Experimental Protocols

Standard Radioligand Binding Assay Protocol (Filtration Method)

This protocol provides a general framework. Specific concentrations and times may require optimization.

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

    • Store membrane preparations at -80°C.[13]

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitive binding (if applicable).

    • For total binding , add assay buffer, radiolabeled Imiloxan (at a concentration near its Kd), and the membrane preparation.

    • For non-specific binding , add assay buffer, radiolabeled Imiloxan, a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled Imiloxan or another suitable α2 antagonist), and the membrane preparation.

    • The final assay volume is typically 250-500 µL.[9][10]

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[10]

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in 0.3% PEI.[10]

    • Quickly wash the filters with several volumes of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Presentation

Table 1: Representative Imiloxan Binding Assay Parameters
ParameterTypical ValueDescription
Kd (Equilibrium Dissociation Constant) ~55 nMConcentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.
Bmax (Maximum Receptor Density) Varies by tissue/cell typeThe total number of receptors in the preparation, often expressed as fmol/mg of protein.
Non-Specific Binding (NSB) < 50% of total bindingThe portion of radioligand that binds to components other than the target receptor.
pKi (Inhibitor Dissociation Constant) 7.26[5]The negative logarithm of the Ki value, a measure of the affinity of a competing ligand.

Visualizations

Signaling Pathway of α2-Adrenergic Receptors

G cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor gi_protein Gi Protein (α, β, γ subunits) receptor->gi_protein Activates ac Adenylate Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts ligand Imiloxan (Antagonist) ligand->receptor Blocks Binding agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds and Activates atp ATP atp->ac response Inhibition of Cellular Response camp->response Leads to

Caption: Signaling pathway of the α2-adrenergic receptor.

Experimental Workflow for Radioligand Binding Assay

G prep 1. Membrane Preparation (Homogenization & Centrifugation) assay 2. Assay Setup (Total, NSB, Competition) prep->assay incubation 3. Incubation (Reach Equilibrium) assay->incubation filtration 4. Filtration & Washing (Separate Bound from Free) incubation->filtration counting 5. Scintillation Counting (Quantify Radioactivity) filtration->counting analysis 6. Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis

Caption: Workflow for a radioligand binding assay.

Troubleshooting Logic Diagram

G start Assay Problem? high_nsb High NSB? start->high_nsb low_signal Low Signal? start->low_signal reproducibility Poor Reproducibility? start->reproducibility sol_nsb1 Reduce [Radioligand] high_nsb->sol_nsb1 Yes sol_nsb2 Optimize [Protein] high_nsb->sol_nsb2 Yes sol_nsb3 Improve Washing high_nsb->sol_nsb3 Yes sol_low1 Check Radioligand Quality low_signal->sol_low1 Yes sol_low2 Verify Receptor Expression low_signal->sol_low2 Yes sol_low3 Confirm Equilibrium Time low_signal->sol_low3 Yes sol_rep1 Standardize Protocols reproducibility->sol_rep1 Yes sol_rep2 Calibrate Equipment reproducibility->sol_rep2 Yes

Caption: Troubleshooting decision tree for binding assays.

References

Imiloxan hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Imiloxan hydrochloride.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for solid this compound?

Solid this compound should be stored in a tightly sealed container, protected from moisture. For short-term storage, room temperature (RT) under desiccation is acceptable.[1] For long-term storage, -20°C is recommended.[2][3]

2. How should I store stock solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[3] For solutions in aqueous solvents, storage at -20°C for up to one month is recommended. For solutions in DMSO, storage at -80°C is preferable for up to six months.[2][3]

3. What are the best practices for handling this compound powder?

When handling the solid compound, it is important to avoid contact with skin, eyes, and clothing.[4] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]

4. What should I do in case of accidental exposure to this compound?

  • Skin contact: Immediately wash the affected area with plenty of soap and water.[5]

  • Eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[5] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

5. What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Avoid storage and handling near these substances.

Quantitative Data Summary

Storage Conditions

FormTemperatureDurationAdditional Notes
SolidRoom TemperatureShort-termMust be desiccated.[1]
Solid-20°CLong-termSealed, away from moisture.[2][3][6]
In Solvent-20°CUp to 1 monthSealed, away from moisture.[2][3]
In Solvent-80°CUp to 6 monthsSealed, away from moisture.[2][3]

Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water10028.07[1][7]
DMSO445.24125Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[3]

Experimental Protocols & Troubleshooting

Protocol: Preparation of a 10 mM Stock Solution in Water

  • Aseptic Technique: Work in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 280.75 g/mol )[1][2][8] using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile, deionized water to achieve a 10 mM concentration (e.g., for 1 mg of Imiloxan HCl, add 0.356 mL of water).[7]

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month.[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in water at high concentrations. Exceeding the solubility limit.The maximum solubility in water is 100 mM.[1][8][7] Do not attempt to prepare stock solutions at higher concentrations.
Precipitate forms in the stock solution after freezing. Poor solubility at low temperatures or solvent evaporation.Warm the solution to room temperature and vortex to redissolve. Ensure vials are tightly sealed to prevent evaporation.
Loss of compound activity over time. Improper storage, repeated freeze-thaw cycles, or degradation.Aliquot stock solutions to minimize freeze-thaw cycles.[3] Store at the recommended temperature and protect from light. Consider preparing fresh stock solutions if degradation is suspected. Studies on similar hydrochloride salts have shown that humidity and temperature can accelerate degradation.[9][10][11]
Inconsistent experimental results. Inaccurate concentration of the stock solution or compound degradation.Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC). Prepare fresh solutions if degradation is suspected.

Visual Guides

G This compound Handling Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Usage A Weigh Solid Compound B Select Appropriate Solvent (e.g., Water, DMSO) A->B Consider solubility C Dissolve and Mix (Vortex/Sonicate) B->C D Filter Sterilize (0.22 µm filter) C->D E Aliquot into Single-Use Vials D->E F Store at Recommended Temperature (-20°C or -80°C) E->F G Protect from Light and Moisture F->G H Thaw Aliquot at Room Temperature I Dilute to Final Working Concentration H->I J Use in Experiment I->J

Caption: Workflow for the preparation, storage, and use of this compound solutions.

G Troubleshooting Logic for Solubility Issues cluster_0 Solutions A Compound Not Dissolving? B Concentration > Max Solubility? A->B Check C Using Fresh, Anhydrous Solvent? B->C No Sol1 Recalculate and prepare a more dilute solution. B->Sol1 Yes D Applied Gentle Heating/Sonication? C->D Yes Sol2 Use fresh, high-purity solvent. C->Sol2 No Sol3 Apply gentle warming or use an ultrasonic bath. D->Sol3 No Sol4 Consult Safety Data Sheet for other potential solvents. D->Sol4 Yes

Caption: Decision-making diagram for troubleshooting solubility problems with this compound.

References

interpreting unexpected results with Imiloxan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imiloxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experiments with this selective α₂B-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a research chemical that acts as a competitive and highly selective antagonist for the α₂B-adrenergic receptor subtype. Its primary mechanism is to bind to the α₂B-adrenoceptor without activating it, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine and epinephrine. Canonically, α₂-adrenoceptors couple to Gᵢ/₀ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By blocking this receptor, Imiloxan prevents the agonist-induced decrease in cAMP.

Q2: How selective is Imiloxan for the α₂B-adrenoceptor subtype?

A2: Imiloxan is reported to be a highly selective α₂B-adrenoceptor antagonist. It displays a 55-fold higher affinity for the α₂B subtype compared to the α₂A subtype. Its activity at α₁-adrenoceptors is reported to be weak. For more detailed binding affinity data, please refer to the --INVALID-LINK-- table below.

Q3: What are the common applications of Imiloxan in research?

A3: Imiloxan is a valuable pharmacological tool used to distinguish the physiological and pathological roles of the α₂B-adrenoceptor subtype from other α₂-adrenoceptor subtypes (α₂A and α₂C).[2][3] It is often used in studies related to cardiovascular function, neurotransmission, and other processes where α₂B-adrenoceptors are implicated.[1]

Q4: In what solvent should I dissolve this compound?

A4: this compound is soluble in water up to 100 mM. For cellular assays, it is recommended to prepare a concentrated stock solution in water and then dilute it to the final working concentration in the appropriate assay buffer or cell culture medium.

Troubleshooting Unexpected Results

This guide addresses common unexpected outcomes in a question-and-answer format.

Q5: My results show a partial or weak agonist effect, but Imiloxan is an antagonist. Why is this happening?

A5: This is a known phenomenon in pharmacology and can be attributed to several factors:

  • Partial Agonism: While primarily classified as an antagonist, a compound can act as a partial agonist, eliciting a submaximal response compared to a full agonist. This is context-dependent and can vary based on the specific cell line, receptor expression level, and the sensitivity of the functional assay.[4]

  • Inverse Agonism: In systems with high constitutive (basal) receptor activity, an antagonist might reveal itself as an inverse agonist by reducing this basal signaling.[5] This would appear as an effect opposite to that of an agonist. The likelihood of observing inverse agonism depends on the intrinsic properties of the experimental model.[4]

  • Off-Target Effects: At higher concentrations, Imiloxan might interact with other receptors that could produce an agonist-like response. A potential off-target family are the imidazoline receptors, as Imiloxan shares structural similarities with other imidazoline ligands.[6][7]

To investigate, perform a full dose-response curve. A partial agonist will show a stimulatory effect that plateaus at a lower maximum than a full agonist. To test for off-target effects, use a cell line that does not express the target α₂B-adrenoceptor as a negative control.

Caption: Logic diagram for troubleshooting unexpected agonist effects.

Q6: I'm not observing any antagonist effect at expected concentrations. What could be the issue?

A6: A lack of efficacy can stem from several experimental factors:

  • Compound Integrity: Ensure the compound has been stored correctly (desiccated at room temperature) and has not degraded. Prepare fresh solutions for each experiment.

  • Cell System Issues: The cell line or tissue preparation may have very low or no expression of the α₂B-adrenoceptor. Verify receptor expression using techniques like qPCR, Western blot, or a saturation binding assay with a suitable radioligand.

  • Incorrect Agonist Concentration: In functional assays, the concentration of the agonist being antagonized is critical. If the agonist concentration is too high (saturating), it can be difficult for a competitive antagonist like Imiloxan to compete effectively. Use an agonist concentration at or near its EC₅₀.

  • Assay Sensitivity: The dynamic range of your functional assay (e.g., cAMP measurement) may be too small to detect the effect of antagonism. Optimize the assay to ensure a robust signal window.

Lack_of_Efficacy_Workflow start No Antagonist Effect Observed check_compound Check Compound Purity & Stability Fresh Solution? start->check_compound check_system Verify System Receptor Expression (qPCR/WB) Binding Site Availability? check_compound->check_system Compound OK check_assay Review Assay Conditions Agonist Concentration (EC₅₀)? Assay Sensitivity? check_system->check_assay System OK resolve Issue Resolved check_assay->resolve Assay Optimized

Caption: Troubleshooting workflow for lack of antagonist efficacy.

Q7: My results are inconsistent across experiments. What are the potential sources of variability?

A7: Inconsistent results are often due to subtle variations in experimental protocol. Key factors to control include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.

  • Reagent Preparation: Prepare fresh dilutions of Imiloxan and agonists from stock solutions for each experiment.

  • Incubation Times: Ensure that pre-incubation with the antagonist and subsequent incubation with the agonist are precisely timed and consistent.

  • Buffer Composition: Changes in pH, ion concentration, or the presence of serum can alter ligand binding and receptor function.

Data Presentation

Selectivity Profile of Imiloxan

The following table summarizes the binding affinities (as pKᵢ values) of Imiloxan and other common adrenergic ligands for α₂-adrenoceptor subtypes. A higher pKᵢ value indicates a higher binding affinity.

CompoundReceptor Subtype (Tissue Source)pKᵢ ValueReference
Imiloxan α₂B (Rat Kidney) 7.4 [3]
Imiloxan α₂A (Rabbit Spleen) 5.6 [3]
Rauwolscineα₂B (Rat Kidney)8.5[3]
Rauwolscineα₂A (Rabbit Spleen)8.8[3]
Prazosinα₂B (Rat Kidney)7.9[3]
Prazosinα₂A (Rabbit Spleen)6.0[3]
Oxymetazolineα₂B (Rat Kidney)6.4[3]
Oxymetazolineα₂A (Rabbit Spleen)8.2[3]

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). Data is derived from radioligand binding assays using [³H]-rauwolscine.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Imiloxan for the α₂B-adrenoceptor.

Principle: This assay measures the ability of unlabeled Imiloxan to compete with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-rauwolscine) for binding to α₂B-adrenoceptors in a cell membrane preparation.[8][9][10]

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human α₂B-adrenoceptor) and harvest.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and [³H]-rauwolscine (at a concentration near its Kₔ).

    • Non-specific Binding (NSB): Add membrane preparation, a high concentration of an unlabeled competitor (e.g., 10 µM yohimbine), and [³H]-rauwolscine.

    • Competitor Binding: Add membrane preparation, serial dilutions of this compound, and [³H]-rauwolscine.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C, often pre-soaked in polyethyleneimine) using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the Imiloxan concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional cAMP Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of Imiloxan in blocking agonist-induced inhibition of cAMP production.

Principle: α₂-adrenoceptors are Gᵢ-coupled, so their activation by an agonist (e.g., norepinephrine) inhibits adenylyl cyclase and lowers intracellular cAMP. To measure this decrease, basal cAMP levels are first elevated using forskolin. An effective antagonist like Imiloxan will prevent the agonist from lowering these forskolin-stimulated cAMP levels.[11][12]

Methodology:

  • Cell Culture: Plate cells expressing the α₂B-adrenoceptor in a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash cells once with serum-free medium or assay buffer.

    • Add a phosphodiesterase inhibitor like IBMX (e.g., 100-500 µM) to the buffer to prevent cAMP degradation and incubate for 15-30 minutes.

    • Antagonist Pre-incubation: Add serial dilutions of this compound to the wells. Incubate for 15-30 minutes at 37°C.

    • Agonist Stimulation: Prepare a solution containing a fixed concentration of an α₂-agonist (e.g., UK 14,304 at its EC₈₀) and a fixed concentration of forskolin (e.g., 1-10 µM, optimized for the cell line). Add this mixture to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).

    • Add the detection reagents and incubate for the recommended time (typically 60 minutes at room temperature, protected from light).

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader). The signal will be proportional or inversely proportional to the amount of cAMP, depending on the kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the agonist + forskolin control (100% inhibition).

    • Plot the normalized response against the logarithm of the Imiloxan concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of Imiloxan.

Caption: Workflow for a functional cAMP antagonist assay.

Signaling Pathway Overview

Imiloxan acts by blocking the canonical α₂-adrenergic signaling pathway.

G_protein_signaling Agonist Norepinephrine (Agonist) Receptor α₂B-Adrenoceptor Agonist->Receptor Activates Imiloxan Imiloxan (Antagonist) Imiloxan->Receptor Blocks Gi Gᵢ Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response cAMP->Response Mediates

References

Technical Support Center: Optimizing Imiloxan Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imiloxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Quick Facts

PropertyValueSource
Chemical Name 2-(1-Ethyl-2-indazoyl)methyl-1,4-benzodioxan hydrochloride[1]
Alternative Names RS 21361[1]
Molecular Weight 280.75 g/mol
Solubility Soluble in water to 100 mM[2]
Purity ≥98% (HPLC)[1][2]
Storage Desiccate at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.

Mechanism of Action

This compound is a moderately potent but highly selective α2B-adrenoceptor antagonist.[2] It displays a 55-fold higher affinity for the α2B subtype compared to the α2A subtype. Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the α2B-adrenoceptor, this compound blocks the binding of agonists like norepinephrine and epinephrine, thereby preventing the downstream inhibitory effects on adenylyl cyclase.

imiloxan_pathway cluster_membrane Cell Membrane α2B-AR α2B-Adrenoceptor G_protein Gi/o Protein α2B-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist Agonist (e.g., Norepinephrine) Agonist->α2B-AR Binds & Activates Imiloxan Imiloxan HCl Imiloxan->α2B-AR Blocks ATP ATP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates

Caption: this compound signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective antagonist of the α2B-adrenergic receptor (α2B-AR).[2][3] It works by blocking the binding of endogenous agonists like epinephrine and norepinephrine to this receptor, thereby preventing the intracellular signaling cascade that typically follows α2B-AR activation.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in water up to 100 mM.[2] For a 10 mM stock solution, you can dissolve 2.81 mg of this compound (assuming a molecular weight of 280.75 g/mol ) in 1 mL of deionized water. It is recommended to prepare fresh solutions, but for storage, aliquots can be kept at -20°C for up to a month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is a good starting concentration range for my in vitro experiments?

A3: A good starting point for determining the optimal concentration is to perform a dose-response curve. A wide range, such as 1 nM to 100 µM, is often used for initial screening.[1] The reported pKi value for Imiloxan at the α2B-adrenoceptor is 7.26, which corresponds to a Ki of approximately 55 nM. Therefore, a concentration range bracketing this value would be appropriate for functional assays.

Q4: Is this compound selective for the α2B-adrenoceptor?

A4: Yes, this compound is reported to be highly selective for the α2B-adrenoceptor, with a 55-fold higher affinity for this subtype compared to the α2A-adrenoceptor. It also lacks significant activity at α1-adrenoceptors.[1][2]

Q5: What are the potential off-target effects of this compound?

A5: While highly selective for the α2B-adrenoceptor, like any pharmacological agent, off-target effects are possible, especially at higher concentrations.[4] It is advisable to perform counter-screening against other related receptors if your experimental system is sensitive to such effects. Development of Imiloxan was discontinued due to hypersensitivity reactions in Phase 1 clinical trials, which may be related to its metabolism.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound. Concentration too low: The concentration of Imiloxan may not be sufficient to antagonize the α2B-adrenoceptor in your system. Agonist concentration too high: If co-administering with an agonist, the agonist concentration may be too high for Imiloxan to compete effectively. Low/No receptor expression: The cell line or tissue being used may not express the α2B-adrenoceptor at a sufficient level.Perform a dose-response curve with a wider concentration range of Imiloxan. If applicable, use a lower concentration of the agonist. Verify the expression of the α2B-adrenoceptor in your experimental model using techniques like qPCR, Western blot, or immunocytochemistry.
High background or non-specific effects. Concentration too high: High concentrations of Imiloxan may lead to off-target effects or cytotoxicity.[4] Solvent effects: The vehicle used to dissolve Imiloxan may be causing non-specific effects.Lower the concentration of Imiloxan. Run a vehicle control to ensure the solvent is not interfering with the assay.
Cell death or cytotoxicity observed. High concentration: Imiloxan may be cytotoxic at high concentrations. A study in Huh7 cells showed a CC50 of >10 µM.[1] Metabolite toxicity: The in vitro metabolism of Imiloxan can produce reactive metabolites.[5]Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range in your specific cell line. Use the lowest effective concentration possible.
Inconsistent or variable results. Solution instability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Experimental variability: Inconsistent cell seeding density, incubation times, or reagent addition can introduce variability.Prepare fresh stock solutions or aliquot and store them properly. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve

This protocol outlines a general method for determining the IC50 value of this compound in a functional assay, such as a cAMP accumulation assay.

dose_response_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture and seed cells in a 96-well plate Stock_Solution Prepare a 10 mM stock solution of Imiloxan HCl Cell_Culture->Stock_Solution Serial_Dilution Perform serial dilutions of Imiloxan HCl Stock_Solution->Serial_Dilution Pre_incubation Pre-incubate cells with different concentrations of Imiloxan HCl Serial_Dilution->Pre_incubation Agonist_Addition Add a fixed concentration of an α2-adrenoceptor agonist Pre_incubation->Agonist_Addition Incubation Incubate for a defined period Agonist_Addition->Incubation Assay Perform functional assay (e.g., cAMP measurement) Incubation->Assay Data_Collection Measure the signal Assay->Data_Collection Curve_Fitting Plot dose-response curve and calculate IC50 value Data_Collection->Curve_Fitting

Caption: Workflow for determining the IC50 of Imiloxan HCl.

Materials:

  • Cell line expressing α2B-adrenoceptors

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • α2-adrenoceptor agonist (e.g., UK 14,304)

  • cAMP assay kit

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Imiloxan Dilutions: Prepare a 10 mM stock solution of this compound in water. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).

  • Pre-incubation with Imiloxan: Remove the culture medium and wash the cells with PBS. Add the diluted Imiloxan solutions to the respective wells and pre-incubate for 15-30 minutes. Include a vehicle control.

  • Agonist Stimulation: Add a fixed concentration of an α2-adrenoceptor agonist (e.g., the EC80 concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for a time sufficient to elicit a measurable response (e.g., 15-30 minutes for cAMP assays).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density.

  • Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 200 µM). Include untreated and vehicle controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Quantitative Data Summary

ParameterValueCell/Tissue TypeAssay TypeSource
pKi 7.26Not specifiedRadioligand binding
Ki ~55 nMNot specifiedCalculated from pKi
Selectivity 55-fold for α2B over α2ANot specifiedRadioligand binding
CC50 > 10 µMHuh7 (human hepatocellular carcinoma)Cytotoxicity[1]

Disclaimer: The information provided in this technical support center is for research purposes only. Researchers should optimize experimental conditions for their specific systems.

References

avoiding Imiloxan hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imiloxan hydrochloride. Our aim is to help you avoid and resolve issues with stock solution precipitation, ensuring the integrity and reliability of your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound from stock solutions can compromise experimental results. This guide provides a step-by-step approach to identify and resolve common causes of precipitation.

Question: I prepared a stock solution of this compound, and now I see a precipitate. What should I do?

Answer:

Observing precipitation in your this compound stock solution can be concerning. The following steps will help you troubleshoot the issue systematically.

Step 1: Initial Assessment and Immediate Actions

  • Do not use the solution for experiments. A precipitated solution is not homogenous, and using it will lead to inaccurate dosing and unreliable data.

  • Visually inspect the precipitate. Note the color, and whether it is crystalline or amorphous. This can sometimes provide clues about the nature of the precipitate.

  • Review your solution preparation records. Double-check calculations, the solvent used, and the final concentration.

Step 2: Identify the Potential Cause

Work through the following potential causes, from most to least likely:

  • Concentration Exceeds Solubility: You may have prepared a solution that is too concentrated for the chosen solvent and storage conditions.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate when stored at lower temperatures (e.g., 4°C, -20°C, or -80°C).

  • pH Shift: Imiloxan is a hydrochloride salt of a weak base. The pH of your solvent can significantly impact its solubility. If the pH of the solution shifts towards the pKa of the free base, the less soluble free base can precipitate out.

  • Solvent Evaporation: Over time, especially if the container is not sealed properly, solvent evaporation can increase the concentration of this compound, leading to precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of less soluble aggregates and precipitation.

  • Contamination: Contamination of the solvent or the solid compound could introduce substances that reduce the solubility of this compound.

Step 3: Resolution Strategies

Based on the likely cause, here are some solutions:

  • If concentration is too high:

    • Gently warm the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves. Caution: Be mindful of the compound's stability at elevated temperatures.

    • If the precipitate redissolves with warming, consider preparing a more dilute stock solution for your experiments.

    • Use sonication to aid dissolution.

  • If temperature is the issue:

    • If the precipitate appears upon cooling, try to dissolve it by warming before use.

    • If you need to store the solution at a low temperature, consider preparing a more dilute stock that remains soluble at that temperature.

  • If pH is the problem:

    • Measure the pH of your stock solution.

    • For aqueous solutions, a slightly acidic pH should favor the soluble hydrochloride salt form. If the pH has drifted, a small addition of dilute HCl might redissolve the precipitate. However, be cautious as this will alter the final concentration and pH of your working solutions.

  • To prevent solvent evaporation:

    • Ensure your vials have tight-fitting caps.

    • For long-term storage, consider sealing vials with parafilm.

  • To avoid issues with freeze-thaw cycles:

    • Aliquot your stock solution into single-use volumes after preparation. This minimizes the number of times the main stock is subjected to temperature changes.

  • If contamination is suspected:

    • Prepare a fresh stock solution using a new batch of high-purity solvent and a fresh vial of this compound.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any particulate contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in water up to 100 mM and in DMSO.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent toxicity.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.

Q3: Can I warm my stock solution to redissolve a precipitate?

A3: Gentle warming (e.g., to 37°C) can be an effective way to redissolve a precipitate. However, it is crucial to be aware of the potential for thermal degradation of the compound. If you frequently need to warm your solution, it may be a better practice to prepare a more dilute stock solution that remains stable at your storage temperature.

Q4: Why did my this compound precipitate when I diluted my DMSO stock in an aqueous buffer?

A4: This is a common phenomenon known as "antisolvent precipitation." this compound is likely much less soluble in the aqueous buffer than in the concentrated DMSO stock. When the DMSO stock is added to the buffer, the compound may rapidly precipitate out. To mitigate this, you can try the following:

  • Use a lower concentration DMSO stock.

  • Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound more quickly and avoid localized high concentrations.

  • Perform a serial dilution. Dilute the DMSO stock in an intermediate solvent that is miscible with both DMSO and your final buffer before the final dilution.

Data Presentation

The following table summarizes the known solubility and storage information for this compound.

ParameterValueSolventNotesReference(s)
Solubility up to 100 mMWater-[1]
SolubleDMSOQuantitative limit not specified.
Storage (Solid) Room Temperature-Desiccate.[1]
Storage (Stock Solution) -20°C or -80°CWater or DMSOAliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or volumetric flask

  • Analytical balance

  • Vortex mixer or sonicator

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Calculate the required mass: For a 10 mM solution, you will need 2.8075 mg of this compound (MW: 280.75 g/mol ) per 1 mL of water. Adjust the mass based on your desired final volume.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube or volumetric flask.

  • Add solvent: Add a portion of the high-purity water to the vessel containing the powder.

  • Dissolve the compound: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

  • Bring to final volume: Once the solid is fully dissolved, add high-purity water to reach the final desired volume.

  • Sterilize the solution: Filter the solution through a 0.22 µm syringe filter into a sterile container to remove any potential microbial contamination and undissolved particulates.

  • Aliquot and store: Aliquot the stock solution into single-use, sterile vials. Store the vials at -20°C or -80°C for long-term storage.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a selective antagonist of the α2B-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligands (epinephrine or norepinephrine), couples to an inhibitory G-protein (Gi). The Gi protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream effects of α2B-adrenergic receptor activation.

Imiloxan_Signaling cluster_intracellular Intracellular a2b_receptor α2B-Adrenergic Receptor gi_protein Gi Protein (inactive) a2b_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts epinephrine Epinephrine/ Norepinephrine epinephrine->a2b_receptor Binds imiloxan Imiloxan HCl imiloxan->a2b_receptor Blocks atp ATP atp->adenylyl_cyclase inhibition_node Inhibition activation_node Activation decrease_node Decreased Production

Caption: Signaling pathway of the α2B-adrenergic receptor and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Precipitation

When encountering precipitation in an this compound stock solution, a logical workflow can help to efficiently identify and resolve the issue.

Troubleshooting_Workflow start Precipitation Observed in Stock Solution check_protocol Review Preparation Protocol (Concentration, Solvent) start->check_protocol warm_solution Gently Warm Solution (e.g., 37°C) check_protocol->warm_solution dissolves Precipitate Dissolves? warm_solution->dissolves prepare_dilute Prepare More Dilute Stock Solution dissolves->prepare_dilute Yes check_ph Check pH of Solution dissolves->check_ph No end_resolved Issue Resolved prepare_dilute->end_resolved ph_issue pH Shift Suspected? check_ph->ph_issue adjust_ph Consider pH Adjustment (use with caution) ph_issue->adjust_ph Yes prepare_fresh Prepare Fresh Solution with High-Purity Reagents ph_issue->prepare_fresh No adjust_ph->end_resolved end_unresolved Issue Persists (Contact Technical Support) adjust_ph->end_unresolved prepare_fresh->end_resolved

Caption: A logical workflow for troubleshooting precipitation of this compound stock solutions.

Logical Relationships in Solution Preparation

The stability of an this compound stock solution depends on several interrelated factors. Understanding these relationships is key to preventing precipitation.

Logical_Relationships solution_stability Solution Stability concentration Concentration concentration->solution_stability affects temperature Temperature temperature->solution_stability affects ph pH ph->solution_stability affects solvent Solvent Choice solvent->solution_stability affects storage_conditions Storage Conditions storage_conditions->solution_stability storage_conditions->temperature

Caption: Key factors influencing the stability of this compound stock solutions.

References

Imiloxan Hydrochloride & Blood-Brain Barrier Permeability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and evaluating the potential of Imiloxan hydrochloride to cross the blood-brain barrier (BBB). Due to the absence of direct published studies on the BBB permeability of this compound, this guide offers a theoretical assessment based on its physicochemical properties and provides detailed protocols for in vitro evaluation.

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier?

There is currently no direct, published experimental data quantifying the brain penetration of this compound. An initial assessment of its potential to cross the BBB can be made by examining its physicochemical properties in the context of established guidelines for CNS-active drugs.

Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?

Key properties for BBB penetration include molecular weight (MW), lipophilicity (LogP), and water solubility. The table below summarizes the available data for this compound.

PropertyValueSource
Molecular Weight280.75 g/mol
Chemical FormulaC₁₄H₁₆N₂O₂·HCl
Water Solubility28.07 mg/mL (100 mM)

Generally, CNS drugs that cross the BBB via passive diffusion often have a molecular weight under 400-500 Da, which is consistent with this compound's molecular weight.[1][2] While its high water solubility might suggest lower passive diffusion across the lipid-rich BBB, a comprehensive assessment requires experimental determination of its lipophilicity (LogP or LogD) and interaction with BBB transporters.

Q3: What experimental systems can be used to determine if this compound crosses the BBB?

A variety of in vitro models can be employed to assess BBB permeability.[3][4][5][6] These models are useful for screening and can provide a good indication of a compound's potential for brain penetration. Common models include:

  • Cell-based Transwell models: Using immortalized cell lines (e.g., hCMEC/D3) or primary brain endothelial cells.[3][7]

  • Co-culture models: Incorporating astrocytes and pericytes to better mimic the in vivo neurovascular unit.[4][6]

Q4: Are there any similar compounds to this compound with known BBB permeability?

Idazoxan, another α2-adrenoceptor antagonist, has been shown to reduce blood-brain barrier damage in an experimental autoimmune encephalomyelitis mouse model, suggesting it interacts with the BBB.[8] While structurally different from Imiloxan, this finding with a compound from the same therapeutic class suggests that interaction with the CNS is a possibility for such molecules.

Troubleshooting In Vitro BBB Permeability Assays

Issue 1: Low Transendothelial Electrical Resistance (TEER) values in the in vitro model.

  • Possible Cause: Incomplete formation of tight junctions between the endothelial cells.

  • Troubleshooting Steps:

    • Cell Seeding Density: Ensure an optimal cell seeding density is used. Too few cells will not form a complete monolayer.

    • Culture Time: Allow sufficient time for the cells to differentiate and form tight junctions, which can take several days.

    • Cell Passage Number: Use low passage number cells, as immortalized cell lines can lose their barrier-forming characteristics at higher passages.[4]

    • Co-culture: Consider a co-culture system with astrocytes or pericytes, which are known to induce and maintain the tight junction integrity of brain endothelial cells.[4]

    • Shear Stress: For more advanced models, the application of shear stress can improve barrier properties.[7]

Issue 2: High variability in permeability results between experiments.

  • Possible Cause: Inconsistent barrier integrity or experimental conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, including cell seeding, media changes, and compound application, are performed consistently.

    • TEER Monitoring: Measure TEER before and after each experiment to ensure the barrier integrity is consistent across all wells and experiments.

    • Positive and Negative Controls: Include well-characterized high and low permeability compounds (e.g., propranolol and sucrose, respectively) in every assay to benchmark the results.

Issue 3: Suspected active transport of this compound.

  • Possible Cause: The compound may be a substrate for influx or efflux transporters at the BBB, such as P-glycoprotein (P-gp).[1][4]

  • Troubleshooting Steps:

    • Bidirectional Permeability Assay: Perform the permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests the involvement of an efflux transporter.

    • Use of Inhibitors: Conduct the permeability assay in the presence of known inhibitors of common BBB efflux transporters (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of an inhibitor confirms that the compound is a substrate for that transporter.

Experimental Protocols

In Vitro BBB Permeability Assessment using a Transwell Model

This protocol describes a general procedure for assessing the permeability of this compound across a monolayer of brain endothelial cells (e.g., hCMEC/D3).

Materials:

  • hCMEC/D3 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker of paracellular permeability)

  • Analytical standard of this compound

  • LC-MS/MS or HPLC system for quantification

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a confluent density.

  • Cell Culture: Culture the cells for 5-7 days to allow for the formation of a monolayer and tight junctions. Monitor the barrier integrity by measuring TEER.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Paracellular Permeability Control: In a separate set of wells, perform the same assay with Lucifer yellow to assess the integrity of the cell monolayer during the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed hCMEC/D3 cells on Transwell inserts culture_cells Culture for 5-7 days (Monitor TEER) seed_cells->culture_cells add_compound Add Imiloxan HCl to Apical Chamber culture_cells->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral Chamber incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for in vitro BBB permeability assay.

Troubleshooting_TEER cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low TEER Values cause1 Incomplete Monolayer start->cause1 cause2 Poor Tight Junctions start->cause2 cause3 Cell Senescence start->cause3 solution1 Optimize Seeding Density cause1->solution1 solution2 Extend Culture Time cause2->solution2 solution4 Implement Co-culture cause2->solution4 solution3 Use Low Passage Cells cause3->solution3

Caption: Troubleshooting low TEER values in BBB models.

References

Validation & Comparative

Imiloxan Hydrochloride vs. Benoxathian: A Comparative Guide to Alpha-2 Adrenergic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of imiloxan hydrochloride and benoxathian, two antagonist compounds used in the pharmacological characterization of alpha-2 (α₂) adrenergic receptor subtypes. Understanding the distinct selectivity profiles of these molecules is crucial for designing experiments to investigate the physiological and pathological roles of the α₂A, α₂B, and α₂C adrenoceptors.

Overview of Alpha-2 Adrenergic Receptor Subtype Selectivity

This compound and benoxathian are instrumental in dissecting the functions of the different α₂-adrenergic receptor subtypes. Experimental evidence consistently demonstrates that benoxathian exhibits a high degree of selectivity for the α₂A-adrenoceptor, while imiloxan is a selective antagonist for the α₂B-adrenoceptor.[1][2] This opposing selectivity makes them a valuable pair of tools for researchers.

Quantitative Comparison of Binding Affinities

The selectivity of these compounds is quantified by their binding affinities (pKi or pKd values) for each receptor subtype. A higher pKi or pKd value indicates a stronger binding affinity. The data presented below is compiled from various radioligand binding assays.

CompoundReceptor SubtypepKi / pKdSelectivity RatioReference
This compound α₂B7.26 (pKi)55-fold vs. α₂A--INVALID-LINK--
α₂ALower affinity
α₂CNot specified
Benoxathian α₂A7.4 (pKd)--INVALID-LINK--[3]
α₂D6.9 (pKd)--INVALID-LINK--[3]
α₂BNot specified
α₂CNot specified

Experimental Protocols

The determination of binding affinities for imiloxan and benoxathian at α₂-adrenergic receptor subtypes is typically achieved through competitive radioligand binding assays.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Culture CHO cells expressing a specific human α₂ subtype (α₂A, α₂B, or α₂C) prep2 Harvest cells and homogenize prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with a fixed concentration of [³H]-rauwolscine (radioligand) prep4->assay1 assay2 Add increasing concentrations of unlabeled competitor (imiloxan or benoxathian) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 sep1 Rapidly filter the incubation mixture through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters using liquid scintillation counting sep2->sep3 ana1 Plot percentage of specific binding against the log concentration of the competitor sep3->ana1 ana2 Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) ana1->ana2 ana3 Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation ana2->ana3

Caption: Workflow for determining the binding affinity of imiloxan and benoxathian.

Detailed Method for [³H]-Rauwolscine Competition Binding Assay
  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human α₂A, α₂B, or α₂C adrenergic receptor are cultured to ~80-90% confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

    • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the following in order:

      • Assay buffer.

      • Cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

      • Increasing concentrations of the unlabeled antagonist (imiloxan or benoxathian). A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

      • A fixed concentration of the radioligand, [³H]-rauwolscine (typically near its Kd value).

    • For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity α₂ antagonist (e.g., 10 µM yohimbine) is added instead of the test compound.

    • The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid filtration of the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • The filters are then placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

    • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that primarily involves the inhibitory G-protein, Gi.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α₂ Adrenergic Receptor gi_protein Gi Protein (αβγ) receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits mapk MAPK Pathway gi_protein->mapk Can also activate camp cAMP ac->camp Catalyzes atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle contraction, inhibition of neurotransmitter release) pka->cellular_response Phosphorylates targets leading to mapk->cellular_response Influences agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds to

Caption: Simplified signaling pathway of the alpha-2 adrenergic receptor.

Upon agonist binding, the α₂-receptor activates the Gi protein. The α-subunit of the Gi protein then dissociates and inhibits the enzyme adenylyl cyclase.[4] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] Lower levels of cAMP result in reduced activation of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of various downstream effector proteins, leading to the final cellular response. Additionally, α₂-receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[5]

Conclusion

This compound and benoxathian are indispensable pharmacological tools for the differential study of α₂-adrenergic receptor subtypes. Benoxathian's pronounced selectivity for the α₂A subtype, complemented by imiloxan's selectivity for the α₂B subtype, allows researchers to elucidate the specific roles of these receptors in health and disease. The careful application of techniques such as competitive radioligand binding assays is essential for accurately quantifying these selective interactions and advancing our understanding of adrenergic signaling.

References

A Comparative Guide to Imiloxan Hydrochloride and Yohimbine as Alpha-2 Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Imiloxan hydrochloride and Yohimbine, two prominent antagonists of alpha-2 (α2) adrenergic receptors. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool for their specific investigative needs.

Introduction

Alpha-2 adrenergic receptors, a class of G protein-coupled receptors, are crucial in regulating neurotransmitter release and physiological processes. Their antagonists are valuable pharmacological tools and potential therapeutic agents. This compound is recognized for its high selectivity towards the α2B subtype, whereas Yohimbine is a well-established, non-selective α2 antagonist. This guide will delve into their comparative pharmacology, supported by experimental data and detailed protocols.

Pharmacological Profile: A Head-to-Head Comparison

The primary distinction between Imiloxan and Yohimbine lies in their selectivity for the three α2-adrenoceptor subtypes: α2A, α2B, and α2C.

This compound is a highly selective antagonist for the α2B-adrenoceptor .[1][2] Experimental data indicates a 55-fold higher affinity for the α2B subtype compared to the α2A subtype.[1] This selectivity makes it an invaluable tool for dissecting the specific physiological roles of the α2B adrenoceptor.

Yohimbine , in contrast, is a potent but non-selective α2-adrenoceptor antagonist , exhibiting high affinity for all three subtypes.[3][4][5] Its binding affinity is generally highest for the α2C subtype, followed by α2A and then α2B.[3] Furthermore, yohimbine displays moderate to weak affinity for other receptors, including α1-adrenergic, serotonin (5-HT), and dopamine receptors, which can contribute to a broader range of physiological effects and potential off-target interactions.[3][5]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of this compound and Yohimbine for α2-adrenoceptor subtypes and other relevant receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki) for α2-Adrenoceptor Subtypes

Compoundα2A (nM)α2B (nM)α2C (nM)Selectivity Profile
This compound ~308*5.6 (pKi = 7.26)[1]No dataHighly selective for α2B[1][2]
Yohimbine 1.4[3]7.1[3]0.88[3]Non-selective α2 antagonist[3][4]

*Calculated based on the reported 55-fold higher affinity for α2B over α2A.[1]

Table 2: Off-Target Binding Profile of Yohimbine

Receptor SubtypeKi (nM)
α1A-Adrenergic ~400
α1B-Adrenergic ~1000
α1D-Adrenergic 52
5-HT1A 690
Dopamine D2 Moderate affinity
Dopamine D3 Moderate affinity

Data compiled from multiple sources.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize α2-adrenoceptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of Imiloxan or Yohimbine for α2-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing the desired human α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.

  • Test compounds: this compound, Yohimbine.

  • Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend in fresh assay buffer. Determine protein concentration.[6]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competitive binding: Serial dilutions of the test compound (Imiloxan or Yohimbine), radioligand, and membrane preparation.[7][8]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][7]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of α2-adrenoceptor activation.

Objective: To determine the functional potency of Imiloxan or Yohimbine as α2-adrenoceptor antagonists.

Materials:

  • CHO or HEK293 cells stably expressing the desired human α2-adrenoceptor subtype.

  • Agonist: UK 14,304 or another suitable α2-agonist.

  • Antagonists: this compound, Yohimbine.

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (Imiloxan or Yohimbine) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the α2-agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the basal control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[9][10]

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value of the antagonist.

    • Calculate the pA2 value using a Schild plot to quantify the antagonist's potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical α2-adrenoceptor signaling pathway and a typical experimental workflow for characterizing α2-antagonists.

alpha2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha2_receptor α2-Adrenoceptor gi_protein Gi Protein (αβγ) alpha2_receptor->gi_protein Activation ac Adenylyl Cyclase gi_protein->ac Inhibition camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Downstream Cellular Response pka->cellular_response Phosphorylation antagonist Imiloxan or Yohimbine antagonist->alpha2_receptor Binds and Blocks agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Binds and Activates

Caption: Canonical α2-adrenoceptor signaling pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) b1 Prepare Membranes Expressing α2-Subtype b2 Incubate with Radioligand & Serial Dilutions of Antagonist b1->b2 b3 Filter and Wash to Separate Bound/Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki Value (Cheng-Prusoff) b4->b5 conclusion Compare Selectivity, Potency, and Affinity b5->conclusion f1 Culture Cells Expressing α2-Subtype f2 Pre-incubate with Serial Dilutions of Antagonist f1->f2 f3 Stimulate with Agonist and Forskolin f2->f3 f4 Measure Intracellular cAMP f3->f4 f5 Determine IC50 and pA2 (Schild Analysis) f4->f5 f5->conclusion start Select Antagonist (Imiloxan or Yohimbine) start->b1 start->f1

Caption: Experimental workflow for α2-antagonist characterization.

Conclusion

The choice between this compound and Yohimbine as an α2-adrenoceptor antagonist is contingent upon the specific research question. Imiloxan's high selectivity for the α2B subtype makes it an exceptional tool for isolating the functions of this particular receptor.[1][11] Conversely, Yohimbine's broad, non-selective profile is useful for studying the overall effects of α2-adrenoceptor blockade, though its off-target activities must be considered in the interpretation of results.[3][5] This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.

References

Imiloxan Hydrochloride: A Comparative Analysis of its Selectivity for the Alpha-2B Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Imiloxan hydrochloride's binding affinity for the alpha-2B adrenoceptor versus other alpha-2 adrenoceptor subtypes. The data presented herein is supported by experimental findings from radioligand binding assays, offering a quantitative validation of Imiloxan's selectivity.

Executive Summary

This compound is a potent and highly selective antagonist for the alpha-2B (α2B) adrenoceptor.[1][2] Experimental data demonstrates a significantly higher affinity for the α2B subtype compared to the alpha-2A (α2A) adrenoceptor. This selectivity makes this compound a valuable pharmacological tool for investigating the specific physiological and pathological roles of the α2B adrenoceptor. It is recognized as the only reported selective antagonist at the α2B-adrenoceptor that does not exhibit potent antagonist activity at the α1-adrenoceptor.[2]

Comparative Binding Affinity of this compound

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound (in this case, Imiloxan). The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50, which can then be used to calculate the binding affinity constant (Ki).

The following table summarizes the binding affinity of this compound for the human α2A and α2B adrenoceptor subtypes.

Adrenoceptor SubtypepKiKi (nM)Selectivity (fold) vs. α2B
Alpha-2A --55-fold lower affinity
Alpha-2B 7.26~55-
Alpha-2C Data not availableData not availableData not available

Note: The Ki value for the alpha-2B receptor is approximated from the provided pKi value (pKi = -log(Ki)). A pKi of 7.26 corresponds to a Ki of approximately 5.5 x 10^-8 M or 55 nM. Data for the alpha-2C subtype was not available in the reviewed literature.

This data clearly indicates that this compound possesses a strong and selective affinity for the alpha-2B adrenoceptor, with a 55-fold higher affinity for this subtype compared to the alpha-2A subtype.

Experimental Protocols

The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay Protocol

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK 293) cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtypes are cultured to confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a final volume of 250 µL, consisting of:

    • 50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • 50 µL of the radioligand, [3H]-rauwolscine (a non-subtype-selective α2-adrenoceptor antagonist), at a final concentration at or below its Kd value for the respective receptor subtype.

    • 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as phentolamine (e.g., 10 µM).

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The filters are then dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to generate a competition curve.

  • The IC50 value is determined from the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

G Alpha-2B Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane a2b α2B-Adrenoceptor gi Gi Protein (α, βγ) a2b->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->a2b Binds to imiloxan Imiloxan (Antagonist) imiloxan->a2b Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle contraction) pka->cellular_response Phosphorylates targets leading to

Alpha-2B Adrenoceptor Signaling Pathway

G Experimental Workflow: Competitive Binding Assay start Start prepare_membranes Prepare Cell Membranes (Expressing α2A, α2B, or α2C) start->prepare_membranes setup_assay Set up 96-well Plate Assay (Membranes, [3H]-Rauwolscine, Imiloxan) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (Separate Bound from Free Radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

Comparative Analysis of Imiloxan Hydrochloride: A Schild Analysis Perspective on Competitive Antagonism at the α2B-Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Imiloxan hydrochloride's performance as a competitive antagonist for the α2B-adrenergic receptor, contextualized through the principles of Schild analysis. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate an objective evaluation of this compound against other α2-adrenoceptor antagonists.

Introduction to Imiloxan and Schild Analysis

This compound is recognized as a selective antagonist for the α2B-adrenergic receptor (α2B-AR), a G protein-coupled receptor involved in various physiological processes.[1][2] Understanding the nature and potency of its antagonism is crucial for its application in research and potential therapeutic development. Schild analysis is a cornerstone of pharmacology that provides a quantitative measure of a competitive antagonist's affinity for its receptor, expressed as a pA2 value. A pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist. For a simple competitive antagonist, the slope of the Schild plot should be equal to 1.

Quantitative Comparison of α2-Adrenoceptor Antagonists

AntagonistReceptor Subtype(s)pA2 ValueSchild Plot SlopeTissue/SystemAgonist Used
This compound α2B-selective Not Reported Not Reported Rat Kidney (binding)-
Yohimbineα2 (non-selective)7.82Not specifiedPerfused rat heartOxymetazoline
Rauwolscineα2 (non-selective)Not specifiedNot specifiedRat vas deferensClonidine
Idazoxanα2 (non-selective)Not specifiedNot specifiedRat vas deferensClonidine
Atipamezoleα2 (non-selective)Not specifiedNot specifiedVariousVarious

Note: The absence of a reported pA2 value for Imiloxan from a functional Schild analysis assay in the reviewed literature prevents a direct quantitative comparison of its competitive antagonism with other antagonists in this format. The data for other antagonists are derived from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

A detailed experimental protocol for performing a Schild analysis of an α2-adrenoceptor antagonist is provided below. This protocol is a generalized procedure and would require optimization for the specific tissue or cell system and the agonist/antagonist pair being investigated.

General Protocol for Schild Analysis of an α2-Adrenoceptor Antagonist in an Isolated Tissue Bath

1. Tissue Preparation:

  • Select a tissue preparation known to express the α2-adrenoceptor subtype of interest (e.g., rat vas deferens for presynaptic α2-adrenoceptors).

  • Isolate the tissue and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

2. Agonist Concentration-Response Curve (Control):

  • Obtain a cumulative concentration-response curve for a suitable α2-adrenoceptor agonist (e.g., UK-14,304).

  • Add the agonist in increasing concentrations to the organ bath and record the resulting physiological response (e.g., inhibition of electrically evoked contractions).

  • Wash the tissue extensively to return to baseline.

3. Incubation with Antagonist:

  • Introduce a known concentration of the antagonist (e.g., this compound) into the organ bath.

  • Allow the antagonist to incubate with the tissue for a predetermined period to ensure equilibrium is reached (e.g., 30-60 minutes).

4. Agonist Concentration-Response Curve (in the presence of Antagonist):

  • In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.

5. Repeat with Multiple Antagonist Concentrations:

  • Wash the tissue and allow it to recover.

  • Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

6. Data Analysis:

  • For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Schild_Analysis_Workflow cluster_experiment Experimental Procedure cluster_analysis Data Analysis A 1. Control Agonist Concentration-Response Curve B 2. Incubate Tissue with Antagonist A->B C 3. Agonist Concentration-Response Curve with Antagonist B->C D 4. Calculate Dose Ratios (DR) C->D Experimental Data E 5. Construct Schild Plot (log(DR-1) vs. -log[Antagonist]) D->E F 6. Determine pA2 and Slope E->F

Caption: Workflow for a typical Schild analysis experiment.

Alpha2_Adrenoceptor_Signaling cluster_membrane Cell Membrane Receptor α2-Adrenoceptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Antagonist Competitive Antagonist (e.g., Imiloxan) Antagonist->Receptor Blocks Binding Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: Simplified signaling pathway of the α2-adrenergic receptor.

Conclusion

This compound is a valuable pharmacological tool due to its high selectivity for the α2B-adrenoceptor. While direct functional data from Schild analysis is not prominently available, the principles of this method remain the gold standard for quantifying competitive antagonism. The provided experimental protocol and comparative data for other α2-antagonists offer a framework for researchers to conduct their own Schild analysis of Imiloxan and to better interpret its antagonistic properties in the context of α2-adrenoceptor pharmacology. Further studies performing a rigorous Schild analysis on this compound would be highly beneficial to the scientific community, allowing for a more precise quantitative comparison of its potency as a competitive antagonist.

References

Imiloxan Hydrochloride: A Comparative Analysis of Adrenergic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Imiloxan hydrochloride's binding affinity and cross-reactivity with other adrenergic receptors. The information is compiled from publicly available research to assist in evaluating its potential for selective therapeutic applications and to guide future experimental design.

Summary of Adrenergic Receptor Binding Profile

This compound is a potent and highly selective antagonist for the α2B-adrenergic receptor subtype.[1] Experimental data indicates a significant preference for the α2B subtype over the α2A subtype, with a reported 55-fold higher affinity. Furthermore, it has been shown to lack potent antagonist activity at α1-adrenergic receptors.[1]

Quantitative Binding Affinity Data
Receptor SubtypeLigandTest SystempKiKi (nM)Selectivity vs. α2BReference
α2B Imiloxan 7.26 ~55 -
α2A Imiloxan ~302555-fold lower
α1 Imiloxan Not PotentNot Reported[1]

Note: The Ki for α2A is estimated based on the reported 55-fold selectivity versus α2B. Further experimental data is needed for a precise value and for affinities at other adrenergic (α1A, α1B, α1D, α2C, β1, β2, β3) and non-adrenergic receptors.

Experimental Protocols

The following outlines a general methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a compound like this compound to its target receptor. This protocol is based on established practices in the field.

Radioligand Binding Assay for Adrenergic Receptor Affinity

1. Membrane Preparation:

  • Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • A fixed concentration of a suitable radioligand with known high affinity for the target receptor (e.g., [3H]-Rauwolscine for α2-adrenergic receptors) is used.

  • The cell membrane preparation is incubated with the radioligand and a range of concentrations of the unlabeled test compound (this compound).

  • The incubation is carried out in a specific assay buffer at a defined temperature (e.g., 25°C) and for a duration sufficient to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi.[2][3][4] Upon agonist binding, the Gi protein is activated, leading to the dissociation of its αi and βγ subunits. The αi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses.

alpha2_signaling cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi Protein (αi, βγ) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase αi inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist agonist->alpha2_receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Modulates

Canonical α2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Determining Receptor Binding Affinity

The process of determining the binding affinity of a compound involves several key steps, from preparing the biological material to analyzing the final data. This workflow ensures accurate and reproducible results.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue_prep Tissue/Cell Homogenization membrane_isolation Membrane Isolation tissue_prep->membrane_isolation protein_quant Protein Quantification membrane_isolation->protein_quant incubation Incubation with Radioligand & Imiloxan protein_quant->incubation filtration Separation of Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Determination counting->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

References

Comparative Analysis of Imiloxan and Idazoxan Binding Affinities at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the binding affinities of Imiloxan hydrochloride and Idazoxan reveals distinct profiles, particularly concerning their selectivity for α2-adrenergic receptor subtypes. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of these two antagonists.

Quantitative Binding Affinity Data

The binding affinities of Imiloxan and Idazoxan for various adrenergic receptor subtypes are summarized below. The data, presented as pKi values, indicate the negative logarithm of the inhibition constant (Ki), with higher values denoting greater binding affinity.

Compoundα2A-Adrenergic Receptor (pKi)α2B-Adrenergic Receptor (pKi)α2C-Adrenergic Receptor (pKi)Imidazoline I1 Receptor (pKi)Imidazoline I2 Receptor (pKi)
Idazoxan 8.01[1]7.43[1]7.7[1]5.90[1]7.22[1]
Imiloxan -7.26[2]---

Key Observations:

  • Idazoxan demonstrates high affinity for all three α2-adrenergic receptor subtypes, with a rank order of potency of α2A > α2C > α2B.[1] It is important to note that Idazoxan also binds to imidazoline receptors, which are non-adrenergic sites.[3][4][5] This cross-reactivity can be a confounding factor in experimental studies.[6]

  • Imiloxan is characterized as a highly selective antagonist for the α2B-adrenergic receptor subtype, displaying a pKi of 7.26.[2][7] It reportedly has a 55-fold higher affinity for the α2B subtype compared to the α2A subtype.[2] This selectivity makes Imiloxan a valuable pharmacological tool for differentiating between α2-adrenoceptor subtypes.[8]

Experimental Protocols

The determination of binding affinities for these compounds typically relies on radioligand binding assays.[9][10][11][12] These assays are considered the gold standard for quantifying receptor-ligand interactions.[9]

General Protocol for Competitive Radioligand Binding Assay: [10][13]

  • Membrane Preparation:

    • Tissues or cells expressing the target adrenergic receptor subtypes are homogenized in a suitable buffer.

    • The homogenate is subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.

    • The final membrane pellet is resuspended in an assay buffer.

  • Binding Reaction:

    • A fixed concentration of a specific radioligand (e.g., [3H]-Rauwolscine or [3H]-Idazoxan) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor ligand (Imiloxan or Idazoxan) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium, typically for 60 minutes at 30°C with gentle agitation.[13]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[13]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the methodologies and biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Competitor Membranes->Incubation Receptor Source Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis Radioactivity Data

Caption: A typical workflow for a competitive radioligand binding assay.

Signaling_Pathway Ligand Imiloxan / Idazoxan (Antagonist) Receptor α2-Adrenergic Receptor Ligand->Receptor Blocks Binding G_Protein Gi/o Protein Receptor->G_Protein Inhibits Activation AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Activation Blocked Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Inhibition of Downstream Signaling

Caption: Antagonism of the α2-adrenergic receptor signaling pathway.

References

Confirming Alpha-2B Adrenoceptor Blockade In Vivo: A Comparative Guide to Imiloxan Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imiloxan hydrochloride's performance in confirming alpha-2B (α2B) adrenoceptor blockade in vivo, contrasted with other commonly used antagonists. The information presented is supported by experimental data and detailed methodologies to aid in the selection of appropriate pharmacological tools for research and drug development.

Executive Summary

This compound is a selective antagonist for the α2B-adrenoceptor. In vivo studies have demonstrated its ability to block α2B-adrenoceptor-mediated responses, such as vasoconstriction. This guide compares this compound with other antagonists that exhibit affinity for the α2B-adrenoceptor, including Prazosin and ARC 239, providing available in vivo data and experimental contexts.

Data Presentation

In Vivo Antagonist Potency and Selectivity
AntagonistAnimal ModelAgonistMeasured EffectAntagonist Dose RangeObservationsReference(s)
This compound Pithed RatB-HT 933 (α2 agonist)Increase in diastolic blood pressure1000 and 3000 µg/kg, i.v.Dose-dependently blocked the vasopressor response to B-HT 933.[1][2]
Prazosin Pithed RatB-HT 933 (α2 agonist)Increase in diastolic blood pressure10, 30, 100 and 300 µg/kg, i.v.Did not alter the vasopressor response to B-HT 933 at the tested doses.[1][2]
ARC 239 RatEndogenous NorepinephrineDOPA synthesis in the brain5-40 mg/kg, i.p.Increased DOPA synthesis, suggesting blockade of α2B/C autoreceptors.[3]

Note: The provided data is sourced from different experimental models and contexts. Direct comparison of antagonist potency should be made with caution.

Experimental Protocols

A common in vivo model to assess the functional blockade of α2B-adrenoceptors is the measurement of vasopressor responses to α2-adrenergic agonists in pithed rats. This preparation allows for the study of vascular adrenoceptors in the absence of central nervous system and baroreflex influences.

Key Experiment: Antagonism of Agonist-Induced Vasopressor Response in Pithed Rats

Objective: To determine the efficacy of an antagonist in blocking the pressor response induced by a selective α2-adrenoceptor agonist, thereby confirming receptor blockade in vivo.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic (e.g., pentobarbital sodium)

  • Tracheostomy tube

  • Pithing rod

  • Carotid artery and jugular vein catheters

  • Pressure transducer and recording system

  • Agonist: B-HT 933 hydrochloride (α2-adrenoceptor agonist)

  • Antagonists: this compound, Prazosin hydrochloride, etc.

  • Vehicle (e.g., saline)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Perform a tracheostomy to facilitate artificial respiration.

    • Insert a pithing rod through the orbit and foramen magnum down to the spinal cord to destroy the central nervous system.

    • Immediately begin artificial respiration.

    • Catheterize a carotid artery for continuous blood pressure monitoring and a jugular vein for drug administration.

    • Allow the preparation to stabilize.

  • Agonist Dose-Response:

    • Administer increasing intravenous (i.v.) bolus injections of the α2-agonist (e.g., B-HT 933) and record the corresponding increases in diastolic blood pressure.

    • Establish a consistent dose-response relationship.

  • Antagonist Administration:

    • Administer a single i.v. bolus injection of the antagonist (e.g., this compound at 1000 or 3000 µg/kg) or its vehicle.

    • Allow a sufficient time for the antagonist to distribute and bind to the receptors (e.g., 15-30 minutes).

  • Post-Antagonist Agonist Challenge:

    • Repeat the agonist dose-response curve in the presence of the antagonist.

    • A rightward shift in the dose-response curve or a reduction in the maximal response indicates antagonism.

Data Analysis:

  • Measure the change in diastolic blood pressure from baseline for each agonist dose.

  • Construct dose-response curves for the agonist in the absence and presence of the antagonist.

  • Calculate the dose ratio (the ratio of the agonist dose required to produce the same response in the presence and absence of the antagonist) to quantify the degree of antagonism.

Visualizations

Signaling Pathway of α2B-Adrenoceptor and Antagonist Action

G α2B-Adrenoceptor Signaling and Antagonist Blockade cluster_membrane Cell Membrane Agonist Agonist (e.g., Norepinephrine, B-HT 933) Receptor α2B-Adrenoceptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Antagonist Antagonist (e.g., Imiloxan) Antagonist->Receptor Blocks Response Physiological Response (e.g., Vasoconstriction) cAMP->Response

Caption: Simplified signaling pathway of the α2B-adrenoceptor and the inhibitory action of an antagonist.

Experimental Workflow for In Vivo Antagonism Study

G In Vivo Vasopressor Antagonism Workflow A Animal Preparation (Pithed Rat) B Baseline Agonist Dose-Response Curve (e.g., B-HT 933) A->B C Antagonist Administration (e.g., Imiloxan or Vehicle) B->C D Post-Antagonist Agonist Dose-Response Curve C->D E Data Analysis (Compare Dose-Response Curves) D->E

References

Imiloxan Hydrochloride: A Comparative Review of its Selectivity for Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Imiloxan hydrochloride is a potent and highly selective α2-adrenoceptor antagonist, distinguished by its notable preference for the α2B-adrenoceptor subtype and a marked lack of activity at α1-adrenoceptors.[1] This makes it a valuable pharmacological tool for researchers investigating the specific roles of α2-adrenoceptor subtypes in various physiological processes. This guide provides a comprehensive comparison of Imiloxan's selectivity, supported by experimental data and detailed methodologies from key studies.

Comparative Selectivity of this compound

The selectivity of Imiloxan has been primarily characterized through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The key parameter in these studies is the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

A seminal study by Michel et al. (1990) established Imiloxan as a selective α2B ligand.[2][3][4] The researchers utilized tissue preparations that predominantly express a single α2-adrenoceptor subtype: the rabbit spleen (rich in α2A receptors) and the rat kidney (rich in α2B receptors).[2][3][4]

Table 1: Comparative Binding Affinities (Ki values in nM) of Imiloxan and Other Adrenergic Ligands

Compoundα2A (Rabbit Spleen)α2B (Rat Kidney)α1 (Rat Cortex)Selectivity (α2A/α2B)
Imiloxan 15813-12.2-fold for α2B
Benoxathian1.6100-62.5-fold for α2A
Prazosin>10,000160.2>625-fold for α2B
Oxymetazoline3.2160-50-fold for α2A
Rauwolscine1.62.0160Non-selective
Idazoxan1.61.340Non-selective

Data compiled from Michel et al., 1990. Ki values were determined from radioligand binding assays.

As the data indicates, Imiloxan displays a more than 12-fold higher affinity for the α2B-adrenoceptor compared to the α2A subtype. In contrast, benoxathian demonstrates significant selectivity for the α2A receptor.[2][3][4] Prazosin, a well-known α1-antagonist, shows high affinity for the α2B receptor in this tissue preparation, but its primary action is at α1 receptors.

Experimental Methodologies

The data presented above was generated using established and rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and for designing future experiments.

Radioligand Binding Assays

The cornerstone of selectivity studies, radioligand binding assays directly measure the interaction of a drug with its receptor.

  • Objective: To determine the binding affinity (Ki) of Imiloxan and other compounds for different adrenergic receptor subtypes.

  • Tissue Preparation:

    • α2A-adrenoceptors: Membranes were prepared from rabbit spleen, a tissue known to predominantly express the α2A subtype.[3][4]

    • α2B-adrenoceptors: Membranes were prepared from rat kidney, which is a rich source of α2B receptors.[3][4]

  • Radioligand: [3H]-Rauwolscine, a non-selective α2-adrenoceptor antagonist, was used to label the α2-adrenoceptors in the membrane preparations.[2][3][4]

  • Assay Procedure:

    • Membrane preparations were incubated with a fixed concentration of [3H]-Rauwolscine.

    • Increasing concentrations of the unlabeled test compound (e.g., Imiloxan) were added to the incubation mixture.

    • The mixture was incubated to allow for competitive binding between the radioligand and the test compound.

    • The bound and free radioligand were separated by filtration.

    • The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the context of Imiloxan's action and the experimental process used to determine its selectivity, the following diagrams are provided.

G α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Imiloxan Imiloxan Alpha2_AR α2-Adrenergic Receptor Imiloxan->Alpha2_AR Blocks Adrenaline Adrenaline/ Noradrenaline Adrenaline->Alpha2_AR Activates G_protein Gi/o Protein (α, βγ subunits) Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi subunit) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKA->Cellular_Response Phosphorylates targets leading to

Caption: α2-Adrenergic Receptor Signaling Pathway

G Experimental Workflow for Receptor Selectivity cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Tissue_Source Tissue Source (e.g., Rabbit Spleen, Rat Kidney) Membrane_Prep Membrane Preparation Tissue_Source->Membrane_Prep Incubation Incubation with [3H]-Rauwolscine & Imiloxan Membrane_Prep->Incubation Filtration Separation of Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Selectivity_Ratio Selectivity Ratio (Ki α2A / Ki α2B) Ki_Calc->Selectivity_Ratio

References

A Head-to-Head Comparison of Imiloxan Hydrochloride and Other Alpha-2B Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Imiloxan hydrochloride with other notable alpha-2B adrenergic receptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies by offering a clear overview of binding affinities, selectivity profiles, and the experimental methodologies used to determine these characteristics.

Introduction to Alpha-2B Adrenergic Antagonists

The alpha-2 adrenergic receptors (α2-ARs) are a family of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons within the central nervous system.[1] This family is comprised of three highly homologous subtypes: α2A, α2B, and α2C.[1] While sharing some functional overlap, each subtype exhibits distinct physiological roles. The α2B-adrenergic receptor, in particular, is implicated in processes such as vasoconstriction and may play a role in conditions like hypertension.[2] Selective antagonists for the α2B subtype are therefore invaluable tools for dissecting its specific functions and for the potential development of targeted therapeutics.

This compound is recognized as a highly selective antagonist for the α2B-adrenergic receptor.[2] This guide will compare its performance against other compounds that exhibit notable affinity for the α2B subtype, including ARC-239 and the well-characterized, albeit less selective, antagonist Prazosin.

Comparative Binding Affinity of Alpha-2B Antagonists

The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or a higher pKi indicates a higher binding affinity. The following tables summarize the binding affinities of this compound, ARC-239, and Prazosin for the three alpha-2 adrenergic receptor subtypes. It is important to note that variations in experimental conditions (e.g., radioligand used, tissue/cell preparation) can influence these values, and a direct comparison is most accurate when data is generated from the same study.

Table 1: Binding Affinity of this compound for Alpha-2 Adrenergic Receptor Subtypes

AntagonistReceptor SubtypepKiKi (nM)Selectivity (fold) vs. α2AReference
This compoundα2B7.26~5555-fold[2]
α2A-~3025-[2]

Table 2: Binding Affinity of ARC-239 for Alpha-2 Adrenergic Receptor Subtypes

AntagonistReceptor SubtypepKiKi (nM)Selectivity (fold) vs. α2AReference
ARC-239α2B (rat kidney)7.06~87~100-fold[3]
α2C (human)6.95~112-[3]
α2A-~8700-[3]

Table 3: Binding Affinity of Prazosin for Alpha-2 Adrenergic Receptor Subtypes

AntagonistReceptor SubtypeKi (nM)Reference
Prazosinα2B5 - 10[4][5]
α2A200 - 300[4][5]
α2A (human, cloned)2250[6]
α2B (rat IMCD cells)237[7]

Note: Ki values for Prazosin at α2 subtypes can vary significantly depending on the species and tissue source.[4] Prazosin is primarily known as a potent alpha-1 adrenergic antagonist.[8]

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling pathways of the α2B-adrenergic receptor is essential for designing functional assays to characterize antagonist activity. The experimental workflow for determining antagonist binding affinity is also a critical component of this research.

Alpha-2B Adrenergic Receptor Signaling Pathway

The α2B-adrenergic receptor, like other α2 subtypes, primarily couples to inhibitory G proteins (Gi/o).[3] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, α2B-AR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[9][10] Antagonists like Imiloxan block these signaling cascades by preventing agonist binding.

alpha2B_signaling cluster_membrane Cell Membrane Agonist Agonist alpha2B_AR α2B-AR Agonist->alpha2B_AR Activates Imiloxan Imiloxan (Antagonist) Imiloxan->alpha2B_AR Blocks G_protein Gi/o Protein alpha2B_AR->G_protein Activates MAPK_pathway MAPK Pathway alpha2B_AR->MAPK_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

Caption: Simplified signaling pathway of the alpha-2B adrenergic receptor.

Experimental Workflow for Determining Antagonist Affinity

The most common method for determining the binding affinity of an unlabeled antagonist is the radioligand competition binding assay.[11] This technique measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and varying concentrations of Antagonist Receptor_Source->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [3H]Rauwolscine) Radioligand->Incubation Antagonist Prepare Unlabeled Antagonist (e.g., Imiloxan) Antagonist->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: General workflow for a radioligand competition binding assay.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to generating reliable and comparable data. Below are outlines for key experiments used in the characterization of alpha-2B adrenergic antagonists.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α2B-adrenergic receptor.

1. Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human α2B-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Rauwolscine or [3H]Yohimbine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound or other antagonists of interest.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

2. Procedure:

  • Aliquots of the membrane preparation (20-40 µg of protein) are incubated in the assay buffer with a fixed concentration of the radioligand (typically at or near its Kd value).

  • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) is added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).

  • The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

  • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

1. Materials:

  • Cell Line: A cell line expressing the α2B-adrenergic receptor and a reporter system for cAMP (e.g., GloSensor™ cAMP Assay).

  • Agonist: A known α2-AR agonist (e.g., UK-14,304).

  • Test Compound: this compound or other antagonists.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Cell Culture Medium and Assay Buffer.

2. Procedure:

  • Cells are seeded in a multi-well plate and incubated.

  • Cells are pre-incubated with varying concentrations of the antagonist.

  • Forskolin is added to all wells to stimulate cAMP production.

  • The agonist is then added to the appropriate wells to inhibit the forskolin-stimulated cAMP accumulation.

  • The reaction is incubated for a specified time.

  • The level of intracellular cAMP is measured using a suitable detection method (e.g., luminescence).

3. Data Analysis:

  • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 or pA2 value for the antagonist is determined.

Functional Assay: MAPK/ERK Phosphorylation

This assay assesses the antagonist's ability to block agonist-induced phosphorylation of ERK1/2, a key component of the MAPK pathway.[9]

1. Materials:

  • Cell Line: A cell line expressing the α2B-adrenergic receptor.

  • Agonist: A known α2-AR agonist.

  • Test Compound: this compound or other antagonists.

  • Antibodies: Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Secondary Antibodies: HRP-conjugated secondary antibodies.

  • Western Blotting Reagents and Equipment.

2. Procedure:

  • Cells are serum-starved to reduce basal ERK phosphorylation.

  • Cells are pre-incubated with the antagonist.

  • The agonist is added to stimulate the cells for a short period (e.g., 5-10 minutes).

  • The cells are lysed, and protein concentrations are determined.

  • Cell lysates are subjected to SDS-PAGE and transferred to a membrane.

  • The membrane is probed with antibodies against p-ERK and total ERK.

  • The protein bands are visualized and quantified.

3. Data Analysis:

  • The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

  • The ability of the antagonist to inhibit the agonist-induced increase in this ratio is quantified.

Conclusion

This compound stands out as a highly selective antagonist for the alpha-2B adrenergic receptor, demonstrating a significant preference over the alpha-2A subtype.[2] This makes it a valuable research tool for isolating the physiological and pathological roles of the α2B-AR. ARC-239 also exhibits high selectivity for the α2B (and α2C) subtypes over the α2A subtype.[3] In contrast, Prazosin, while showing some affinity for the α2B receptor, is significantly less selective and is primarily an alpha-1 antagonist.[4][8]

The choice of antagonist for a particular study will depend on the specific research question, the required degree of selectivity, and the experimental system being used. The detailed experimental protocols provided in this guide offer a foundation for the rigorous and reproducible characterization of these and other alpha-2B adrenergic antagonists. By employing standardized methodologies, researchers can contribute to a more comprehensive and directly comparable dataset, ultimately advancing our understanding of adrenergic pharmacology.

References

A Comparative Purity and Activity Assessment of Commercial Imiloxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Imiloxan hydrochloride with other common alpha-2 adrenoceptor antagonists. The following sections detail the purity and biological activity of these compounds, supported by experimental protocols and visual diagrams to aid in the selection of the most suitable reagents for research purposes.

Comparative Analysis of Purity and Activity

The purity and activity of a pharmacological agent are critical for the reproducibility and accuracy of experimental results. This section summarizes the available data for this compound and a selection of alternative alpha-2 adrenoceptor antagonists. It is important to note that the presented data is aggregated from various commercial suppliers and literature sources, and direct, head-to-head comparative studies under identical conditions are limited. Researchers should always refer to the certificate of analysis for batch-specific data.

Table 1: Comparison of Purity of Commercial Alpha-2 Adrenoceptor Antagonists

CompoundReported PurityAnalytical Method
This compound ≥98%[1][2][3][4]HPLC[2][3]
Yohimbine hydrochloride>98%HPLC
Rauwolscine hydrochloride≥98%[5] or 99.95%HPLC[6]
Phentolamine hydrochloride≥98%[7] or >95%[8] or 99.86% - 99.94%[9]HPLC[8]
Mirtazapine- (Pharmaceutical Grade)-

Table 2: Comparison of Biological Activity of Alpha-2 Adrenoceptor Antagonists

CompoundPrimary Target(s)Reported Activity
This compound Selective α2B-adrenoceptor antagonist[1][2][3][4][10]Moderately potent and highly selective for the α2B subtype.[1][2][3][4]
Yohimbine hydrochlorideα2-adrenoceptor antagonist[11]High affinity for α2-adrenergic receptors, with moderate affinity for other receptors.[11]
Rauwolscine hydrochlorideα2-adrenoceptor antagonist[5][6][12][13]Potent and specific α2 antagonist with a Ki of 12 nM.[6][12]
Phentolamine hydrochlorideNon-selective α-adrenergic antagonist[7][14]Potent, reversible antagonist of both α1 and α2 adrenoceptors.[14][15]
MirtazapineNoradrenergic and specific serotonergic antidepressant (NaSSA)[16]Antagonist at central presynaptic α2-adrenergic receptors, as well as 5-HT2 and 5-HT3 receptors.[16][17]

Experimental Protocols

To ensure the reliability of experimental findings, standardized protocols for assessing the purity and activity of research compounds are essential.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of small molecule compounds like this compound.

Objective: To determine the purity of the compound and identify any impurities.

Materials:

  • This compound sample

  • Reference standard of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade buffer (e.g., phosphate buffer)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized for the best separation. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (optimized ratio)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 275 nm)

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Activity Assessment by Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the α2B-adrenoceptor.

Objective: To determine the binding affinity (Ki) of this compound for the α2B-adrenoceptor.

Materials:

  • This compound

  • Cell membranes prepared from a cell line expressing the human α2B-adrenoceptor

  • Radioligand: [3H]-Rauwolscine (a non-selective α2 antagonist)

  • Non-specific binding control: Phentolamine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (containing the α2B receptor)

    • A fixed concentration of [3H]-Rauwolscine (typically at its Kd concentration)

    • Increasing concentrations of this compound (the competitor)

    • For non-specific binding wells, add a high concentration of phentolamine instead of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G Experimental Workflow for Purity and Activity Assessment cluster_purity Purity Assessment (HPLC) cluster_activity Activity Assessment (Radioligand Binding) P1 Prepare Mobile Phase P2 Prepare Standard & Sample Solutions P1->P2 P3 HPLC Analysis P2->P3 P4 Data Analysis & Purity Calculation P3->P4 A1 Prepare Cell Membranes & Reagents A2 Incubate with Radioligand & Imiloxan A1->A2 A3 Filtration & Washing A2->A3 A4 Scintillation Counting A3->A4 A5 Data Analysis (IC50 & Ki Calculation) A4->A5

Caption: Workflow for assessing the purity and activity of this compound.

Alpha-2 Adrenoceptor Signaling Pathway

G Alpha-2 Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrenaline Adrenaline/ Noradrenaline Alpha2R α2-Adrenoceptor Adrenaline->Alpha2R Activates Imiloxan Imiloxan (Antagonist) Imiloxan->Alpha2R Blocks Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Response Leads to

Caption: Simplified signaling pathway of the alpha-2 adrenoceptor.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Imiloxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents, including Imiloxan hydrochloride. Adherence to established disposal protocols is critical to protect personnel, the environment, and maintain regulatory compliance. This guide provides essential, step-by-step instructions for the safe and responsible disposal of this compound.

This compound, a potent and selective alpha 2B-adrenoceptor antagonist, requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) detailing disposal was not found, associated hazard information suggests it should be treated as hazardous waste. This includes potential for skin and eye irritation, and being very toxic to aquatic life with long-lasting effects. Therefore, general principles of hazardous chemical and pharmaceutical waste disposal must be strictly followed.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through a licensed hazardous waste disposal service and in accordance with all federal, state, and local regulations. The United States Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure substance, solutions, and contaminated materials, as hazardous pharmaceutical waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Segregate from incompatible materials such as strong acids or bases.[3][4]

  • Waste should be collected in a designated, properly labeled hazardous waste container.[5][6]

2. Container Management:

  • Use a container that is compatible with this compound. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[5]

  • The container must be in good condition, leak-proof, and have a secure, screw-on cap.[3][6]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] Note the date when waste is first added to the container.[5]

  • Keep the container closed except when adding waste.[3]

3. Storage:

  • Store the waste container in a designated, secure hazardous waste accumulation area.

  • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]

4. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE) such as gloves, absorbent paper, and other lab supplies contaminated with this compound should be collected as solid hazardous waste.[3]

  • Double-bag this waste in clear plastic bags and label accurately.[3]

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][6]

  • After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original label.[4]

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Complete a hazardous waste manifest, a document that tracks the waste from your facility to its final disposal location.[7] This is a regulatory requirement.[7]

  • The most common and recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[2]

Quantitative Data Summary for Hazardous Waste Management

For easy reference, the following table summarizes key quantitative parameters for hazardous waste management in a laboratory setting.

ParameterGuidelineCitation
Secondary Containment Volume Must be able to hold 110% of the volume of the primary waste container.[3]
Maximum Accumulation Quantity Up to 55 gallons of a single hazardous waste stream may be stored before collection is required.[3]
Maximum Accumulation Time Hazardous waste must be collected within 90 days of the start of accumulation.[3]
pH for Drain Disposal (Not Recommended) Generally between 5.5 and 10.5 for approved, dilute acids and bases only. Note: This is not a recommended disposal method for this compound.[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize as Hazardous Pharmaceutical Waste A->B C Segregate from other waste streams B->C D Collect in a compatible, labeled, and sealed container C->D E Store in a designated area with secondary containment D->E F Container Full or 90-day limit reached? E->F F->E No G Contact EHS or licensed waste contractor for pickup F->G Yes H Complete Hazardous Waste Manifest G->H I Waste transported for incineration H->I J End: Proper Disposal I->J

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most comprehensive information.

References

Essential Safety and Logistics for Handling Imiloxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Imiloxan hydrochloride. The following procedures are based on established safety protocols for hazardous chemicals and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves compliant with ASTM D6978 standard is recommended.[1]To prevent skin contact and absorption.[1][2]
Eye Protection Tight-sealing safety goggles or a full-face shield.[3][4]To protect eyes from splashes and aerosols.[2]
Lab Coat/Gown A disposable, impermeable gown with long sleeves and closed cuffs.[5]To protect skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosol generation.[6]To prevent inhalation of the compound.

Safe Handling Protocol

Adherence to a strict, step-by-step protocol is necessary to ensure the safe handling of this compound at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and eye protection) when handling the container.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The product should be stored desiccated at room temperature. For long-term storage, -20°C is recommended.[7]

2. Preparation and Use:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the powder, use a dedicated, clean spatula and weighing boat.

  • To prepare solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble to 100 mM in water.

  • Clearly label all containers with the chemical name, concentration, date, and hazard information.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing full PPE, including respiratory protection, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and spilled powder into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate decontaminating solution, followed by soap and water.[8]

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9]

  • Contaminated Materials: All disposable PPE (gloves, gowns), weighing boats, and other materials that have come into contact with this compound should be collected in a dedicated, sealed hazardous waste container.[8]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Do not dispose of this compound down the drain or in the regular trash.[10][11] Community drug take-back programs are the best option for disposal if available.[10][11]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_spill_response Spill Response cluster_disposal Disposal prep_start Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve label_solution Label Solution Container dissolve->label_solution use Use in Experiment label_solution->use spill Spill Occurs use->spill Yes no_spill No Spill use->no_spill No evacuate Evacuate Area spill->evacuate dispose_chem Dispose of Unused Chemical as Hazardous Waste no_spill->dispose_chem don_full_ppe Don Full PPE (incl. Respirator) evacuate->don_full_ppe absorb Absorb Spill don_full_ppe->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe

Caption: Workflow for the safe handling and spill response for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.